AR antagonist 7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H12F3NO2 |
|---|---|
分子量 |
307.27 g/mol |
IUPAC名 |
4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H12F3NO2/c1-10-3-6-14(15(7-10)21-2)22-12-5-4-11(9-20)13(8-12)16(17,18)19/h3-8H,1-2H3 |
InChIキー |
CYANSKHXCRJRPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C(F)(F)F)OC |
製品の起源 |
United States |
Foundational & Exploratory
Introduction to Androgen Receptor Antagonism
An In-depth Technical Guide on the Discovery and Synthesis of AR Antagonist 7
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel androgen receptor (AR) antagonist, compound 7. This biaryl isoxazole (B147169) was identified as a weak inhibitor of the AR N-terminal domain (NTD) and has served as a foundational scaffold for the development of more potent antagonists for castration-resistant prostate cancer (CRPC).[1][2] This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
The androgen receptor is a crucial transcription factor in the pathogenesis of prostate cancer.[2] Therapies that target the AR ligand-binding domain (LBD) have been a cornerstone of treatment; however, resistance often emerges, leading to CRPC.[2] A key mechanism of resistance is the expression of AR splice variants (AR-Vs) that lack the LBD and are constitutively active.[1][2] This has driven the search for new therapeutic agents that can inhibit AR activity through alternative mechanisms, such as targeting the N-terminal domain (NTD), which is essential for AR transactivation.[1][2]
Discovery of this compound
Compound 7 was identified as a weak inhibitor of the AR NTD through a high-throughput screening campaign.[1][2] The screening utilized a functional cell-based assay designed to identify inhibitors of AR splice variants that lack the LBD.[1] Hits from this screen were then subjected to counterscreens to rule out cytotoxicity and non-specific inhibition of the luciferase reporter.[1]
High-Throughput Screening Workflow
The screening process to identify novel AR NTD inhibitors followed a multi-step workflow to ensure the specificity of the identified hits.
References
Unlocking the Androgen Receptor: A Technical Guide to the Structure-Activity Relationship of AR Antagonists
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a key player in the development and progression of prostate cancer, remains a critical target for therapeutic intervention. The discovery and optimization of AR antagonists, compounds that inhibit the receptor's function, have significantly improved patient outcomes. This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of AR antagonists, providing a comprehensive resource for researchers and drug development professionals. We will explore the nuances of both steroidal and non-steroidal antagonists, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.
The Androgen Receptor Signaling Pathway: A Detailed Overview
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Its signaling cascade is a multi-step process that ultimately regulates the expression of genes involved in cell growth, proliferation, and survival.[1]
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] The binding of androgens, such as testosterone (B1683101) and its more potent metabolite 5α-dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR triggers a conformational change.[1][2] This change leads to the dissociation of HSPs, exposing a nuclear localization signal.[1] The activated AR then homodimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[1][3] Upon binding to AREs, the AR recruits co-regulatory proteins (coactivators) to initiate the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA).[1]
AR antagonists disrupt this signaling pathway by competitively binding to the LBD of the receptor, thereby preventing the binding of endogenous androgens.[2][4] This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription.[5]
Structure-Activity Relationship of Androgen Receptor Antagonists
The development of AR antagonists has evolved from steroidal compounds to more specific and potent non-steroidal agents. Understanding the SAR for each class is crucial for designing novel therapeutics with improved efficacy and reduced side effects.
Steroidal AR Antagonists
Steroidal antiandrogens are structurally similar to endogenous androgens.[6] While they can act as AR antagonists, many possess partial agonist activity, which can limit their therapeutic utility.[6][7] Their mechanism of action involves not only blocking the AR but also suppressing gonadal androgen production through negative feedback inhibition of the hypothalamus.[8] However, their inherent hormonal activities (estrogenic, progestogenic, or glucocorticoid) can lead to undesirable side effects.[6]
Non-Steroidal AR Antagonists (NSAAs)
NSAAs represent a significant advancement in AR-targeted therapy, offering pure antagonist activity without the hormonal side effects of their steroidal counterparts.[6][7] The SAR of NSAAs has been extensively studied, leading to the development of first- and second-generation antagonists.
Most non-steroidal antiandrogens share a common structural scaffold, often consisting of two aromatic rings connected by a spacer.[9] Key structural features that influence their antagonist activity include:
-
Aromatic Rings: The nature and substitution pattern of the aromatic rings are critical for binding to the AR ligand-binding pocket. Electron-withdrawing groups on one of the rings are often found in potent antagonists.
-
Linker: The linker connecting the two aromatic rings influences the overall conformation of the molecule and its fit within the binding pocket.
-
Side Chains: Specific side chains can enhance binding affinity and antagonist potency. For example, bulky substituents at certain positions can improve anti-cancer properties.[9][10]
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights into the optimal structural requirements for AR antagonism.[9][10] These studies have highlighted the importance of negatively charged groups, bulky substituents, and hydrophilic groups at specific positions for enhancing the anti-prostate cancer activity of AR antagonists.[9][10]
Table 1: Key Structural Modifications and their Impact on Non-Steroidal AR Antagonist Activity
| Structural Modification | Impact on Activity | Example Compound(s) | Reference(s) |
| Ring A Substituents | |||
| Electron-withdrawing groups (e.g., -CF3, -CN) | Increased antagonist potency | Bicalutamide (B1683754), Enzalutamide (B1683756) | [6] |
| Fluorination | Can enhance pharmacological properties and stability | Fluorinated bicalutamide analogs | [11][12] |
| Ring B Substituents | |||
| Hydrophilic groups | Can improve anti-cancer properties | Novel AR antagonists | [9][10] |
| Linker Modifications | |||
| Introduction of a triazole ring | Can act as an amide bond isostere, maintaining activity | Triazole-containing NSAAs | [9] |
| Side Chain Modifications | |||
| Bulky substituents | Can improve anti-cancer properties | Novel AR antagonists | [9][10] |
| Cyclobutyl instead of dimethyl | Reduced covalent binding activity in some analogs | Enzalutamide vs. Apalutamide analog | [13] |
Quantitative Analysis of AR Antagonist Activity
The potency and efficacy of AR antagonists are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics used to compare the activity of different compounds.
Table 2: In Vitro Activity of Selected AR Antagonists
| Compound | Assay Type | Cell Line / System | IC50 (µM) | Reference(s) |
| Enzalutamide | Antiproliferative | DU-145 | 28.20 | [14] |
| LNCaP | 31.78 | [14] | ||
| PC-3 | 27.32 | [14] | ||
| Apalutamide | Covalent Binding | Mouse Plasma | - | [13] |
| Covalent Binding | Human Plasma | - | [13] | |
| Bicalutamide | Antiproliferative | LNCaP | ~1 | [15] |
| Enzalutamide Analog (6c) | Antiproliferative | DU-145 | 20.31 | [14] |
| LNCaP | 19.21 | [14] | ||
| PC-3 | 18.36 | [14] | ||
| Enzalutamide Analog (6h) | Antiproliferative | DU-145 | 16.50 | [14] |
| LNCaP | 22.41 | [14] | ||
| PC-3 | 20.44 | [14] | ||
| RM-581 | Antiproliferative | DU-145 | 4.4 | [16] |
| PC-3 | 1.2 | [16] | ||
| LNCaP | 1.2 | [16] | ||
| VCaP | 5.78 | [16] | ||
| 22Rv1 | 1.38 | [16] | ||
| LAPC-4 | 0.56 | [16] | ||
| Abiraterone | Antiproliferative | LAPC-4 | 11.5 | [16] |
Experimental Protocols for AR Antagonist Characterization
The evaluation of potential AR antagonists involves a series of well-defined experimental protocols to determine their binding affinity, functional activity, and in vivo efficacy.
Androgen Receptor Binding Assay
AR binding assays are used to determine the affinity of a compound for the androgen receptor.[17] These assays typically involve a competition experiment where the test compound competes with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the AR.[18]
Detailed Methodology:
-
Receptor Preparation: The source of the androgen receptor is typically cytosol isolated from the rat prostate or a recombinant AR protein.[17][18]
-
Incubation: Aliquots of the receptor preparation are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.[19] A strong, unlabeled ligand is used as a positive control to determine non-specific binding.[18]
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound and free radioligand are separated. This can be achieved through various methods, including filtration or scintillation proximity assay (SPA).[20][21]
-
Quantification: The amount of bound radioligand is quantified using a liquid scintillation counter.[18]
-
Data Analysis: The data are plotted as the percentage of bound radioligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.[18]
Luciferase Reporter Gene Assay
Luciferase reporter gene assays are used to assess the functional activity of AR antagonists, i.e., their ability to inhibit AR-mediated gene transcription.[22]
Detailed Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., COS-1 or VCaP) are cultured and co-transfected with an AR expression vector and a reporter plasmid.[22] The reporter plasmid contains a luciferase gene under the control of an androgen-responsive promoter.[23]
-
Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of the test compound.[24]
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.[25][26]
-
Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate. The resulting chemiluminescent signal, which is proportional to the amount of luciferase produced, is measured using a luminometer.[25][26]
-
Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase from a co-transfected plasmid) to account for variations in transfection efficiency and cell number.[25] The antagonist activity is determined by the dose-dependent inhibition of androgen-induced luciferase expression.
In Vivo Models for Efficacy Evaluation
Promising AR antagonist candidates are further evaluated in in vivo animal models to assess their efficacy in a physiological context.
Common In Vivo Models:
-
Xenograft Models: Human prostate cancer cells (e.g., LNCaP, VCaP) are implanted subcutaneously or orthotopically into immunocompromised mice.[27][28] The effect of the AR antagonist on tumor growth is then monitored over time.
-
Transgenic Mouse Models: Transgenic mice that express a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter can be used for rapid pharmacodynamic evaluation of AR antagonists.[15] This allows for non-invasive monitoring of AR activity in vivo.[15]
-
Glioblastoma Models: Recent studies have also explored the efficacy of AR antagonists in intracranial models of human glioblastoma.[29]
Workflow for AR Antagonist Discovery and Characterization
The process of discovering and characterizing novel AR antagonists is a multi-step process that integrates computational and experimental approaches.
Conclusion
The development of potent and specific AR antagonists has revolutionized the treatment of prostate cancer. A deep understanding of the structure-activity relationships of these compounds is paramount for the rational design of next-generation therapeutics with improved efficacy and the ability to overcome resistance mechanisms. This technical guide provides a foundational resource for researchers in this field, summarizing the key SAR principles, providing detailed experimental methodologies, and visualizing the complex signaling pathways involved. Continued research into the nuances of AR antagonism will undoubtedly lead to the development of even more effective therapies for patients with androgen-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 9. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jptcp.com [jptcp.com]
- 12. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. assaygenie.com [assaygenie.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Novel AR Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required for the target validation of novel Androgen Receptor (AR) antagonists. It details the core in vitro and in vivo assays, presents key quantitative data for prominent AR antagonists, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers in the field of prostate cancer and other androgen-driven diseases.
The Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2][3][4][5] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][3] In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that drive cell proliferation, survival, and PSA (Prostate-Specific Antigen) expression.[1][3]
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Mechanisms of resistance to AR antagonists often involve AR gene amplification, mutations in the ligand-binding domain (LBD), or the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the LBD.[1][3]
In Vitro Target Validation Assays
A series of in vitro assays are crucial to characterize the mechanism of action and potency of a novel AR antagonist.
Ligand Binding Assays
These assays determine the affinity of the antagonist for the AR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Lysates: Utilize prostate cancer cells endogenously expressing AR (e.g., LNCaP) or cells engineered to overexpress the AR.
-
Incubation: Incubate the cell lysates containing the AR with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of the test antagonist.
-
Separation: Separate the bound from the unbound radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the radioligand. This can then be used to calculate the binding affinity (Ki).
Reporter Gene Assays
These assays measure the ability of an antagonist to inhibit AR-mediated gene transcription.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection: Co-transfect cells (e.g., PC-3, DU145, which have low endogenous AR, or AR-positive cells like LNCaP) with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.
-
Treatment: Treat the transfected cells with a known AR agonist (e.g., R1881 or DHT) in the presence of increasing concentrations of the test antagonist.
-
Cell Lysis and Luminescence Measurement: After an incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.
Caption: Workflow for a typical AR luciferase reporter gene assay.
AR Nuclear Translocation Assays
This assay visually determines if the antagonist can prevent the AR from moving into the nucleus.
Experimental Protocol: Immunofluorescence Microscopy
-
Cell Culture and Treatment: Plate AR-expressing cells (e.g., LNCaP) on coverslips. Treat the cells with an AR agonist to induce nuclear translocation, with and without the test antagonist.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific to the AR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the subcellular localization of the AR using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to assess the degree of translocation inhibition.
AR Degradation Assays
Some novel antagonists, such as PROTACs (PROteolysis-TArgeting Chimeras), are designed to induce the degradation of the AR protein.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat AR-positive prostate cancer cells (e.g., VCaP, LNCaP) with the test compound for various durations (e.g., 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the AR. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative decrease in AR protein levels.
Quantitative Data for Key AR Antagonists
The following table summarizes the inhibitory concentrations (IC50) of several well-established AR antagonists across different prostate cancer cell lines. These values are indicative of the compounds' potency in various genetic contexts.
| Antagonist | Cell Line | Assay Type | IC50 (µM) | Reference |
| Enzalutamide (B1683756) | LNCaP | Proliferation | ~1-5 | [6] |
| Enzalutamide | LNCaP | Reporter Gene | 0.026 | [7] |
| Apalutamide | LNCaP | Proliferation | 11 ± 3 | [8] |
| Apalutamide | 22Rv1 | Proliferation | 77 ± 17 | [8] |
| Apalutamide | LNCaP (AKR1C3+) | Proliferation | 101 ± 10 | [8] |
| Apalutamide | LNCaP | Reporter Gene | 0.200 | [7] |
| Darolutamide | LNCaP | Reporter Gene | 0.026 | [7] |
| Bicalutamide | LNCaP | Binding | 0.160 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and incubation time.
In Vivo Target Validation
In vivo studies are essential to evaluate the efficacy and safety of an AR antagonist in a physiological setting.
Xenograft Models
Patient-derived or cell line-derived xenograft models in immunocompromised mice are the gold standard for assessing anti-tumor efficacy.
Experimental Protocol: Prostate Cancer Xenograft Study
-
Model Establishment: Subcutaneously implant human prostate cancer cells (e.g., VCaP, 22Rv1) into male immunodeficient mice. Allow tumors to reach a palpable size.
-
Treatment Administration: Randomize the animals into control and treatment groups. Administer the test antagonist and vehicle control daily via a relevant route (e.g., oral gavage).
-
Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). At the end of the study, collect tumors for further analysis.
-
Pharmacodynamic Analysis: Analyze the tumors for target engagement. This can include measuring the levels of AR protein (by Western blot or IHC) and the expression of AR-regulated genes like PSA (by qRT-PCR).
Caption: General workflow for an in vivo xenograft efficacy study.
Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo screening assay to identify androgenic and anti-androgenic properties of a substance.
Experimental Protocol: Hershberger Bioassay (Antagonist Mode)
-
Animal Preparation: Use castrated peripubertal male rats. This minimizes endogenous androgen levels and sensitizes the androgen-dependent tissues.
-
Dosing: Administer the test compound daily for 10 consecutive days. Concurrently, administer a reference androgen agonist (e.g., testosterone propionate) to all groups except the vehicle control.
-
Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect five androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: A statistically significant decrease in the weight of at least two of the five tissues in the antagonist-treated group compared to the group receiving the androgen agonist alone indicates anti-androgenic activity.[1][2]
Validating Activity Against Resistance Mechanisms
Given the prevalence of resistance, particularly through the AR-V7 splice variant, it is critical to validate the activity of new antagonists in relevant models.
Experimental Approach:
-
Cell Lines: Utilize cell lines that endogenously express AR-V7, such as 22Rv1.
-
Assays: Perform proliferation assays and measure the expression of AR-V7-specific target genes (e.g., UBE2C) via qRT-PCR in these cells following treatment with the antagonist.
-
Xenograft Models: Use 22Rv1 xenograft models to confirm in vivo efficacy against AR-V7-driven tumors.
By systematically applying the methodologies outlined in this guide, researchers can robustly validate novel AR antagonists, characterize their mechanisms of action, and generate the critical data package required for further preclinical and clinical development.
References
- 1. oecd.org [oecd.org]
- 2. epa.gov [epa.gov]
- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Antagonists to the Androgen Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The androgen receptor (AR) is a critical therapeutic target in the treatment of prostate cancer. The efficacy of AR antagonists is fundamentally linked to their binding affinity and mechanism of action. This technical guide provides a detailed overview of the binding affinity of several key AR antagonists. Due to the absence of publicly available data for a compound specifically named "AR antagonist 7," this document focuses on well-characterized antagonists to illustrate the principles of AR binding, the experimental methodologies used for their characterization, and the underlying signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell growth and survival. AR antagonists are small molecules that competitively inhibit the binding of androgens to the ligand-binding domain (LBD) of the AR, thereby preventing its activation and downstream signaling. The binding affinity of these antagonists is a crucial parameter that dictates their potency and clinical efficacy.
Quantitative Analysis of Androgen Receptor Binding Affinity
The binding affinity of AR antagonists is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the binding affinities of several prominent non-steroidal AR antagonists.
| Compound | Metric | Value (nM) | Assay Type/System |
| Enzalutamide | IC50 | 21.4 | Competitive Displacement (¹⁸F-FDHT) / LNCaP cells |
| IC50 | 36 | Functional Assay / LNCaP cells | |
| Relative Affinity | 5-8 times higher than Bicalutamide | Competitive Displacement | |
| Apalutamide | IC50 | 16 | Cell-free competitive binding assay |
| IC50 | 200 | AR luciferase reporter gene assay | |
| Darolutamide | Ki | 11 | Competitive AR Binding Assay |
| IC50 | 26 | In vitro assay / AR-HEK293 cells | |
| Bicalutamide | IC50 | 160 | Functional Assay / LNCaP cells |
| Ki | 35 | Inhibition of [³H]-DHT binding / LNCaP cells | |
| IC50 | 54 | Inhibition of wild-type AR / Freestyle293F cells |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, assay formats, and cell systems used.[1]
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a complex process that can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways. AR antagonists primarily act on the classical pathway by preventing the initial ligand-binding step.
Classical Androgen Receptor Signaling Pathway
The classical pathway involves the binding of androgens to the AR in the cytoplasm, followed by nuclear translocation and regulation of gene expression.[2][3] In an unbound state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[3] Androgen binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[3] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to initiate gene transcription.[2][3]
Caption: Classical androgen receptor signaling pathway and point of antagonist inhibition.
Experimental Protocols for Determining Binding Affinity
The binding affinity of AR antagonists is determined using various in vitro assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) for binding to the androgen receptor.[4]
Principle: The amount of radioligand displaced by the test compound is proportional to the test compound's binding affinity for the AR. From this data, the IC50 can be determined.
Methodology:
-
Receptor Preparation: A source of androgen receptor is prepared, typically from cell lysates of AR-expressing cell lines (e.g., LNCaP) or purified recombinant human AR.
-
Assay Setup (96-well or 384-well plate format):
-
Total Binding Wells: Contain the AR preparation and the radioligand.
-
Non-specific Binding Wells: Contain the AR preparation, the radioligand, and a saturating concentration of a non-labeled androgen to determine the amount of non-specific binding.
-
Test Compound Wells: Contain the AR preparation, the radioligand, and serial dilutions of the test compound.
-
-
Incubation: The plate is incubated (e.g., at 4°C for 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through a filter mat that traps the receptor-ligand complex.
-
Detection: The radioactivity on the filter is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[2] The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.[2]
Fluorescence Polarization (FP) Competition Assay
This is a homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR by a test compound.
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger AR protein, its tumbling is slowed, leading to high polarization. A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in polarization.
Methodology:
-
Reagent Preparation: Solutions of the AR ligand-binding domain (AR-LBD), a fluorescent androgen ligand (e.g., Fluormone™ AL Green), and the test compound are prepared in an appropriate assay buffer.
-
Assay Setup: The AR-LBD and the fluorescent ligand are combined to form a complex with a high polarization value. This complex is then added to wells containing serial dilutions of the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-8 hours) to reach equilibrium, protected from light.
-
Detection: The fluorescence polarization value of each well is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in polarization is plotted against the concentration of the test compound. The concentration that causes a half-maximal shift in polarization is the IC50 value, which reflects the relative affinity of the test compound for the AR-LBD.
Caption: Generalized workflow for AR binding affinity determination.
Conclusion
The determination of binding affinity is a cornerstone in the preclinical evaluation of androgen receptor antagonists. While no public data exists for a compound named "this compound," the principles and methodologies are well-established through the study of clinically approved drugs like enzalutamide, apalutamide, darolutamide, and bicalutamide. As demonstrated, these antagonists exhibit a range of high-affinity binding to the AR, which is essential for their therapeutic action. The radioligand binding and fluorescence polarization assays represent robust, high-throughput methods for quantifying this critical parameter, guiding the discovery and development of new and more effective AR-targeted therapies for prostate cancer.
References
The Effect of AR Antagonist 7 on the Androgen Receptor Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. Consequently, the AR has become a primary therapeutic target. AR antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR's ligand-binding domain (LBD). This action prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that promote tumor growth.[1][2] However, the emergence of resistance mechanisms, including the expression of AR splice variants like AR-V7 which lacks the LBD, necessitates the development of novel antagonists with alternative mechanisms of action.[3][4]
This technical guide provides an in-depth overview of a specific steroidal A-ring-fused pyrazole, referred to as AR antagonist 7 (also known as compound 3d), a potent antagonist of the androgen receptor. This document will detail its effects on the AR signaling pathway, present quantitative data from key experiments, and provide representative protocols for the assays used to characterize its activity.
This compound: Mechanism of Action and Effects
This compound is a novel steroidal derivative of dihydrotestosterone.[5] It has been shown to be an effective AR antagonist that not only inhibits AR transcriptional activity but also promotes the downregulation of the AR protein itself.[1][5]
The primary mechanism of action for this compound is the competitive antagonism of the androgen receptor. It also appears to induce the degradation of the wild-type AR protein, potentially through the proteasomal pathway, offering a dual mechanism to suppress AR signaling.[1][5]
Key in vitro effects of this compound include:
-
Significant reduction of AR transcriptional activity.[5]
-
Inhibition of proliferation in AR-positive prostate cancer cell lines, such as LAPC-4 and 22Rv1.[6]
-
Time and dose-dependent reduction of AR protein expression in LAPC-4 cells, without inducing apoptosis.[6]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound (compound 3d).
| Parameter | Value | Assay | Reference |
| IC50 | 1.18 µM | AR Transcriptional Activity | [5][6] |
| GI50 | 7.9 µM | Inhibition of AR Target Expression | [6] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| LAPC-4 | 0-20 µM | 24, 48, and 72 h | Time and dose-dependent inhibition of AR expression | [6] |
| LAPC-4 | 10 µM | 24 h | Significant reduction in AR protein level | [6] |
| LAPC-4 and 22Rv1 | 20 µM | 72 h | Antiproliferative effect (cell viability < 40%) | [6] |
Table 2: Cellular Activity of this compound
Signaling Pathway and Mechanism of Action Diagrams
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. The specific details for the characterization of this compound may vary, and it is recommended to consult the primary publication for precise methodologies.
AR Transcriptional Activity Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the AR.
Workflow Diagram:
Caption: Workflow for AR Transcriptional Activity Assay.
Protocol:
-
Cell Culture: Plate prostate cancer cells (e.g., PC-3, which are AR-negative, or a cell line with endogenous AR like LNCaP) in 96-well plates and allow them to adhere overnight.
-
Transfection: For AR-negative cells, co-transfect with an AR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Following transfection, treat the cells with a constant concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the proliferation and viability of prostate cancer cell lines.
Workflow Diagram:
Caption: Workflow for Cell Viability Assay.
Protocol:
-
Cell Plating: Seed prostate cancer cells (e.g., LAPC-4, 22Rv1) in 96-well plates at a predetermined density and allow them to attach.
-
Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) to each well and incubate for a specified period.
-
Measurement: For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength. For WST-1 assays, measure the absorbance of the colored formazan product directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Western Blotting for AR Protein Expression
This technique is used to detect and quantify the levels of AR protein in cells following treatment with this compound.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment and Lysis: Treat prostate cancer cells (e.g., LAPC-4) with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the AR protein levels to the loading control.
Conclusion
This compound demonstrates a promising profile as a potent inhibitor of the androgen receptor signaling pathway. Its dual mechanism of action, involving both competitive antagonism and induction of AR protein degradation, suggests it may be effective in overcoming some forms of resistance to traditional anti-androgen therapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this and similar compounds for the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to a Novel Androgen Receptor N-Terminal Domain Antagonist and its Implications for AR-V7 Driven Prostate Cancer
A Note on Nomenclature: The term "AR antagonist 7" is not a standardized scientific designation. This guide focuses on a specific investigational molecule, biaryl isoxazole (B147169) compound 7 , identified in a high-throughput screening campaign as a weak but promising inhibitor of the Androgen Receptor N-Terminal Domain (NTD). This compound serves as a scaffold for the development of more potent antagonists, such as compound 16, which are effective against the constitutively active Androgen Receptor splice variant 7 (AR-V7).
Executive Summary
The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. A key mechanism of resistance to second-generation anti-androgens is the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain (LBD) targeted by current therapies. This guide provides a comprehensive technical overview of a novel biaryl isoxazole compound (designated as "compound 7") that targets the AR N-terminal domain (NTD), a region retained in AR-V7. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for CRPC.
Introduction to AR and AR-V7 in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Conventional androgen deprivation therapies (ADT) and AR antagonists that target the LBD are initially effective. However, resistance frequently develops, leading to CRPC.
A major driver of this resistance is the expression of constitutively active AR splice variants that lack the LBD.[3] AR-V7 is the most clinically relevant of these variants and is associated with resistance to therapies such as enzalutamide (B1683756) and abiraterone.[3] Because AR-V7 lacks the LBD, it is not susceptible to drugs that target this domain. Therefore, there is a critical need for novel therapeutic strategies that can inhibit AR-V7 activity. One promising approach is the development of small molecules that target the N-terminal domain (NTD) of the AR, which is common to both the full-length receptor (AR-FL) and AR-V7.
Compound Profile: Biaryl Isoxazole "Compound 7" and its Analogue "Compound 16"
A high-throughput screening campaign identified the biaryl isoxazole compound 7 as a weak inhibitor of the AR NTD.[4][5] While its initial potency is modest, its novel mechanism of action and chemical scaffold have made it a valuable starting point for the development of more potent antagonists. Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogues with significantly improved activity, such as compound 16 .[4]
Chemical Structures
-
Compound 7: A biaryl isoxazole identified from a high-throughput screen.[4]
-
Compound 16: An N-methylindazole analogue of compound 7 with significantly increased potency.[4]
Quantitative Data
The inhibitory activities of compound 7 and its more potent analogue, compound 16, were evaluated using a VCaP cell-based GRE2-luciferase reporter gene assay.[4][5] This assay measures the transcriptional activity of the androgen receptor.
| Compound | Target | Assay | IC50 (μM) | Source |
| Compound 7 | AR NTD | VCaP GRE2-luciferase | 7.4 | [4][5] |
| Compound 16 | AR NTD | VCaP GRE2-luciferase | 0.12 | [4] |
| Enzalutamide (reference) | AR LBD | VCaP GRE2-luciferase | 0.34 | [4][5] |
| EPI-001 (reference) | AR NTD | VCaP GRE2-luciferase | 37.4 | [4][5] |
Compound 16 also demonstrated 35% inhibition of AR splice variant activity at a concentration of 10 μM in a PC3 cell-based assay using an ARNTD–DBD expression plasmid and a GRE2-luciferase reporter gene.[4][5] In the same assay, enzalutamide showed no activity.[4][5]
Signaling Pathways
The signaling pathways of AR-FL and AR-V7 are critical to understanding the mechanism of both normal prostate cell function and prostate cancer progression.
Full-Length Androgen Receptor (AR-FL) Signaling Pathway
Caption: Ligand-dependent signaling pathway of the full-length androgen receptor (AR-FL).
AR-V7 Signaling Pathway and Inhibition by NTD Antagonists
Caption: Ligand-independent signaling of AR-V7 and its inhibition by an NTD antagonist.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of compound 7 and its analogues.
Synthesis of Biaryl Isoxazole Compound 7
The synthesis of compound 7 is a multi-step process. A key step involves a Suzuki-Miyaura cross-coupling reaction. The final steps involve formylation and ring closure with hydroxylamine (B1172632) to yield the isoxazole.[5]
Workflow for the Synthesis of Compound 7:
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor NâTerminal Domain - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Novel Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the preclinical evaluation of novel androgen receptor (AR) antagonists. The androgen receptor is a critical therapeutic target in prostate cancer and other androgen-driven diseases. The development of new antagonists requires a rigorous and systematic preclinical assessment to determine potency, selectivity, and potential for clinical success. This document outlines the key in vitro and in vivo assays, presents data in a structured format for clear comparison, and provides detailed experimental protocols and visual workflows to guide researchers in this process.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells.[1][2][3] Understanding this pathway is crucial for designing and evaluating novel antagonists.
Canonical AR Signaling:
-
Ligand Binding: In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[3] The binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), induces a conformational change in the AR.
-
HSP Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of HSPs and exposes a nuclear localization signal. The AR-ligand complex then translocates into the nucleus.[3]
-
Dimerization and DNA Binding: Inside the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[3][4]
-
Recruitment of Coactivators and Gene Transcription: The DNA-bound AR recruits a complex of coactivator proteins, which then initiates the transcription of androgen-regulated genes.[3] These genes, such as prostate-specific antigen (PSA), are involved in cell proliferation, survival, and differentiation.[1][2]
Novel AR antagonists are designed to interfere with one or more of these steps, thereby inhibiting the transcriptional activity of the AR and suppressing tumor growth.
Preclinical Evaluation Workflow
A systematic approach to preclinical evaluation ensures that the most promising drug candidates are advanced. The workflow typically progresses from initial in vitro screening to more complex in vivo models.
In Vitro Assays
A battery of in vitro assays is required to characterize the pharmacological profile of a novel AR antagonist.
AR Binding Affinity
The initial step is to determine if the compound binds to the AR and with what affinity. This is typically done using a competitive binding assay.
Experimental Protocol: Radioligand Competition Binding Assay [5][6][7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the AR.
-
Materials:
-
AR Source: Recombinant human AR ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates.[5]
-
Radioligand: A potent AR agonist with high specific activity, such as [³H]-Mibolerone or [³H]-DHT.[5]
-
Test Compound: Serial dilutions of the novel antagonist.
-
Assay Buffer: TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[5]
-
Separation Matrix: Hydroxyapatite (HAP) slurry to separate bound from unbound radioligand.[5]
-
Scintillation Cocktail and a Liquid Scintillation Counter .
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up wells for total binding (AR + radioligand), non-specific binding (AR + radioligand + excess unlabeled androgen), and test compound (AR + radioligand + serial dilutions of the antagonist).[5]
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[5]
-
Separation: Add ice-cold HAP slurry to each well, incubate on ice, and then centrifuge to pellet the HAP, which binds the AR-ligand complex.
-
Washing: Aspirate the supernatant and wash the HAP pellet with cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the washed pellets and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[5]
-
AR Transcriptional Activity
This assay determines whether the compound, upon binding to the AR, inhibits or activates gene transcription.
Experimental Protocol: Luciferase Reporter Gene Assay [8][9][10]
-
Objective: To measure the ability of a compound to antagonize androgen-induced AR transcriptional activity.
-
Cell Line: Prostate cancer cells (e.g., LNCaP, PC-3) or other suitable cells (e.g., Cos-7) transiently co-transfected with an AR expression vector and a reporter vector.[10] The reporter vector contains a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[9][10]
-
Procedure:
-
Cell Seeding: Seed the transfected cells in a multi-well plate.
-
Treatment: Treat the cells with a constant concentration of an AR agonist (e.g., 1-10 nM DHT) alone or in combination with increasing concentrations of the test antagonist.[10]
-
Incubation: Incubate for 24-48 hours.
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used to normalize for transfection efficiency.[10]
-
Data Analysis: Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50 for transcriptional inhibition.
-
Cell Proliferation
This assay assesses the functional consequence of AR inhibition on the growth of androgen-dependent prostate cancer cells.
Experimental Protocol: MTT Cell Proliferation Assay [10]
-
Objective: To determine the effect of the AR antagonist on the viability and proliferation of prostate cancer cells.
-
Cell Lines: Androgen-sensitive human prostate cancer cell lines such as LNCaP or VCaP.[10][11]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with increasing concentrations of the test antagonist for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Quantitative Data Summary
The data generated from in vitro assays should be compiled into tables for easy comparison with established AR antagonists. This allows for a clear assessment of the novel compound's potency and potential advantages.
Table 1: Comparative In Vitro Potency of AR Antagonists
| Compound | AR Binding IC50 (nM) | AR Transcriptional Inhibition IC50 (nM) | LNCaP Cell Proliferation GI50 (nM) |
| Novel Antagonist X | [Insert Data] | [Insert Data] | [Insert Data] |
| Bicalutamide | ~150-200 | ~1000 | ~1000-5000 |
| Enzalutamide | ~20-40 | ~30-100 | ~100-300 |
| Apalutamide | ~15-30 | ~20-70 | ~80-200 |
| Darolutamide | ~10-25 | ~25-50 | ~90-250 |
Note: The values for established drugs are approximate and can vary based on specific assay conditions. This table serves as a template for data presentation.
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Xenograft Models
Human prostate cancer xenograft models in immunocompromised mice are the standard for evaluating anti-tumor efficacy.[11][12]
Experimental Protocol: Prostate Cancer Xenograft Efficacy Study
-
Objective: To evaluate the in vivo anti-tumor activity of a novel AR antagonist.
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Cell Line: Subcutaneous or orthotopic implantation of androgen-dependent prostate cancer cells (e.g., VCaP, LNCaP).[11][13] Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.
-
Procedure:
-
Tumor Implantation: Inject prostate cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the novel antagonist and a positive control (e.g., enzalutamide) daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like PSA expression).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.
-
Table 2: Comparative In Vivo Efficacy in VCaP Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | [Insert Data] | - | [Insert Data] |
| Novel Antagonist X (e.g., 10 mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
| Enzalutamide (e.g., 10 mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table is a template for presenting in vivo efficacy data.
Logical Relationships in Preclinical Assessment
The progression of a compound through preclinical evaluation is based on a series of go/no-go decisions informed by the data from each stage.
Conclusion
The preclinical evaluation of novel androgen receptor antagonists is a multi-faceted process that requires a logical progression from in vitro characterization to in vivo validation. By employing the standardized assays detailed in this guide, presenting data in a clear, comparative format, and adhering to a structured workflow, researchers can effectively identify and advance promising new therapies for the treatment of prostate cancer and other androgen-dependent diseases.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening and Bioactivity Evaluation of Novel Androgen Receptor Antagonists From Anti-PCa Traditional Chinese Medicine Prescriptions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
AR antagonist 7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AR Antagonist 7 (CAS No. 2409791-89-3), a novel A-ring-fused pyrazole (B372694) derivative of dihydrotestosterone (B1667394). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Chemical Structure and Properties
This compound, also referred to as compound 3d in the primary literature, is a potent steroidal antiandrogen.[1] Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2409791-89-3 |
| Molecular Formula | C27H35FN2O |
| Molecular Weight | 422.58 g/mol |
| SMILES | [H][C@@]12CC[C@]3([C@@]4(CC--INVALID-LINK--O)[H])[H] |
Biological Activity and Mechanism of Action
This compound is an effective androgen receptor (AR) antagonist with demonstrated biological activity in vitro.[2] It has been shown to inhibit the expression of AR target genes in a time and dose-dependent manner.[2] The primary mechanism of action involves the downregulation of the androgen receptor.[1]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (AR Antagonism) | Reporter Cell Line | 1.18 µM | [1][2] |
| GI50 (Growth Inhibition) | LAPC-4 | 7.9 µM | [2] |
| Antiproliferative Effect | LAPC-4 and 22Rv1 | Cell viability < 40% at 20 µM (72h) | [2] |
| AR Protein Expression | LAPC-4 | Significantly reduced at 10 µM (24h) | [2] |
Signaling Pathway
The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus. In the nucleus, the AR binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.
AR antagonists, like this compound, competitively bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens. This inhibition blocks the downstream signaling cascade, leading to a reduction in the expression of AR target genes and ultimately inhibiting tumor cell proliferation.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of this compound (Compound 3d)
The synthesis of this compound is achieved through a multi-step process starting from 5α-dihydrotestosterone (DHT).[1]
Step 1: Synthesis of 2-ethylidene-DHT
-
Reactants: 5α-dihydrotestosterone (DHT), acetaldehyde (B116499), potassium hydroxide (B78521).
-
Solvent: Ethanol (B145695).
-
Procedure: A solution of DHT in ethanol is treated with an excess of acetaldehyde in the presence of potassium hydroxide at a low temperature. The reaction mixture is stirred until completion, followed by workup and purification to yield 2-ethylidene-DHT.
Step 2: Synthesis of the A-ring-fused pyrazole (this compound)
-
Reactants: 2-ethylidene-DHT, 4-fluorophenylhydrazine hydrochloride, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
-
Solvent: Dioxane.
-
Procedure: The 2-ethylidene-DHT intermediate is reacted with 4-fluorophenylhydrazine hydrochloride. The resulting pyrazoline is then oxidized using DDQ in dioxane to yield the final product, this compound. The product is purified by column chromatography.
Caption: Synthetic workflow for this compound.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol).
-
Radiolabeled ligand (e.g., [3H]-Mibolerone or [3H]-R1881).
-
Test compound (this compound).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash buffer (e.g., Tris-HCl).
-
Scintillation cocktail.
-
96-well filter plates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the AR preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or vehicle control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Prostate cancer cell lines (e.g., LAPC-4, 22Rv1).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
-
Western Blot Analysis for AR Protein Expression
This technique is used to detect and quantify the levels of androgen receptor protein in cell lysates.
-
Materials:
-
LAPC-4 cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against AR.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat LAPC-4 cells with this compound (e.g., 10 µM) or vehicle for the specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-AR antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative expression level of AR protein.
-
Conclusion
This compound is a promising novel steroidal antiandrogen with potent in vitro activity against androgen receptor signaling and the proliferation of prostate cancer cells. Its unique A-ring-fused pyrazole structure provides a scaffold for the development of new therapeutics targeting AR-driven malignancies. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. Further studies are warranted to evaluate its in vivo efficacy and pharmacokinetic profile.
References
A Technical Guide to Identifying Novel Scaffolds for Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a crucial ligand-activated transcription factor, is a primary therapeutic target in the management of prostate cancer.[1][2][3] Despite the success of second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide, the emergence of resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing limitations.[4][5] This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for the discovery and characterization of new AR antagonists.
The Androgen Receptor Signaling Pathway: A Target Overview
The canonical AR signaling pathway is a multi-step process that offers several points for therapeutic intervention. In its inactive state, AR resides in the cytoplasm. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[6] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on target genes, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival.[2][7] AR antagonists function by competitively binding to the AR's ligand-binding domain (LBD), thereby inhibiting these downstream events.[8][9]
Resistance mechanisms often involve AR gene amplification, point mutations that can convert antagonists into agonists, or the expression of AR splice variants (like AR-V7) that lack the LBD and are constitutively active.[4][6][10] Therefore, a key goal in novel scaffold discovery is to identify compounds that are effective against these resistant forms of the receptor.
Experimental Workflow for Novel Scaffold Discovery
The identification of new AR antagonists typically follows a structured, multi-stage screening cascade. This process is designed to efficiently sift through large chemical libraries to find and validate promising lead compounds.
This workflow begins with a High-Throughput Screen (HTS) of large compound libraries, often using a cell-based reporter gene assay to measure AR transcriptional activity.[11][12] Initial "hits" are then subjected to Hit Validation , where their activity is confirmed through dose-response curves and orthogonal assays to eliminate false positives. Promising hits advance to Lead Generation , which involves determining their binding affinity for the AR and exploring the structure-activity relationship (SAR) to identify a core scaffold.[13] Finally, in Lead Optimization , medicinal chemistry efforts focus on modifying the lead scaffold to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, culminating in the selection of a preclinical candidate.
Key Experimental Protocols
Detailed and reproducible assays are the bedrock of antagonist discovery. Below are methodologies for two foundational experiments.
This cell-based assay is the workhorse of HTS campaigns to functionally assess a compound's ability to inhibit AR-mediated gene transcription.
-
Principle: Prostate cancer cells (e.g., LNCaP) are engineered to express a reporter gene (e.g., luciferase) under the control of an ARE. When AR is activated by an androgen, it binds to the ARE and drives luciferase expression, producing a measurable light signal. An antagonist will compete with the androgen, preventing AR activation and reducing the luciferase signal.
-
Cell Line: LNCaP or PC-3 cells stably transfected with an ARE-luciferase reporter construct.
-
Protocol Outline:
-
Cell Plating: Seed cells in 96-well or 384-well plates in phenol (B47542) red-free media supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Compound Treatment: Add test compounds at various concentrations. For antagonist screening, co-treat with a known AR agonist (e.g., 1 nM DHT) to stimulate the receptor. Include controls: vehicle only (baseline), agonist only (maximum signal), and a reference antagonist like Enzalutamide (positive control).
-
Incubation: Incubate plates for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the data to the "agonist only" control. Calculate the half-maximal inhibitory concentration (IC50) value for each compound from the dose-response curve. A concurrent cell viability assay (e.g., CellTiter-Glo®, Resazurin) is crucial to ensure that the observed inhibition is not due to cytotoxicity.[11]
-
This biochemical assay directly measures the ability of a compound to bind to the AR LBD and displace a known radiolabeled ligand.
-
Principle: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) is incubated with a source of AR protein (e.g., purified AR-LBD or rat prostate cytosol). Test compounds are added in increasing concentrations to compete for binding. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
-
Protocol Outline:
-
Protein Preparation: Use purified recombinant His-tagged AR-LBD or prepare cytosol from rat prostates.
-
Assay Setup: In a 96-well plate, combine the AR protein source, a fixed concentration of the radioligand (e.g., 1-2 nM [³H]-DHT), and varying concentrations of the test compound in an appropriate binding buffer.
-
Incubation: Incubate at 4°C for 16-24 hours to reach binding equilibrium.
-
Separation: Separate the bound from unbound radioligand. A common method is hydroxylapatite (HAP) filtration, where the HAP slurry binds the protein-ligand complex, followed by washing and collection onto filter mats.
-
Quantification: Add scintillation cocktail to the filter mats and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Novel Scaffolds and Quantitative Data
The search for new AR antagonists has moved beyond the classical non-steroidal scaffolds of first-generation drugs.[8] Research now focuses on identifying unique chemotypes to overcome resistance and improve safety profiles.[14] Recent strategies include virtual screening, repurposing of existing drugs, and machine-learning-based approaches to identify entirely new molecular frameworks.[15][16][17]
Below is a summary of representative novel scaffolds and their associated biological activity data.
| Scaffold/Compound Class | Example Compound | AR Antagonistic Activity (IC50, µM) | AR Binding Affinity (Ki, µM) | Cell Line / Assay Type | Reference |
| Nicotinamide Derivatives | DIMN | 0.35 (Cell Growth) | Not Reported | LNCaP Cells | [14][18] |
| Chromen-2-one Derivatives | Compound C2 | 0.63 (Transcriptional) | Not Reported | LNCaP-luciferase | [17] |
| Phenothiazine Derivatives | Fluphenazine | ~1 (Transcriptional) | ~5-10 | PC-3 Reporter Assay | [15][16] |
| Umbelliferone Derivatives | Compound 1e (Kandil et al.) | 0.35 (Cell Growth) | Not Reported | LNCaP Cells | [14] |
Note: Data is compiled from various sources and methodologies may differ. Direct comparison requires careful consideration of the experimental conditions.
Logical Relationships Among AR Antagonists
AR antagonists can be classified based on their core structure and mechanism of action. This classification helps in understanding cross-resistance and in designing new molecules with distinct properties.
While traditional antagonists target the LBD, emerging strategies focus on different sites. For instance, inhibitors of the N-terminal domain (NTD) are being explored to target constitutively active splice variants that lack the LBD.[19] This diversification of mechanisms is critical for developing therapies that can overcome the complex landscape of AR-driven resistance in advanced prostate cancer.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 3. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer [frontiersin.org]
- 8. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. daneshyari.com [daneshyari.com]
- 19. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Androgen Receptor Antagonism on Androgen-Dependent Gene Expression, with a Focus on the AR-V7 Splice Variant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Therapies targeting the AR signaling axis, such as androgen deprivation therapy (ADT) and AR antagonists, are the cornerstone of treatment for advanced prostate cancer.[4][5][6] However, the emergence of resistance mechanisms, notably the expression of constitutively active AR splice variants, presents a significant clinical challenge.[1][7] Among these, the androgen receptor splice variant 7 (AR-V7) is the most extensively studied and clinically relevant.[1][8][9] This guide provides a comprehensive technical overview of the effects of AR antagonists on androgen-dependent gene expression, with a particular focus on the challenges and strategies related to targeting the AR-V7 variant.
AR-V7 lacks the ligand-binding domain (LBD), the target of conventional AR antagonists like enzalutamide (B1683756) and bicalutamide (B1683754), rendering it constitutively active and driving tumor growth even in a low-androgen environment.[8][9][10][11][12] Consequently, the development of novel antagonists that can effectively inhibit the activity of both full-length AR (AR-FL) and AR-V7 is a critical area of research. This document will delve into the molecular mechanisms of AR and AR-V7 signaling, the impact of various antagonists on gene expression, and detailed experimental protocols for studying these effects.
Androgen Receptor Signaling Pathways
The androgen receptor mediates its effects through both classical and non-classical signaling pathways.
Classical Androgen Receptor Signaling
In the classical pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[3][13][14] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and the transcriptional machinery to regulate gene expression.[8][13][14]
Non-Classical Androgen Receptor Signaling
The non-classical pathway involves rapid, non-genomic effects initiated by a subpopulation of AR located at the plasma membrane.[13] This membrane-associated AR can interact with and activate various signaling kinases, such as Src, leading to the activation of downstream pathways like the MAPK cascade, which can in turn modulate the activity of AR and other transcription factors.[13][14]
The Role of AR-V7 in Antagonist Resistance
AR-V7 is a truncated AR protein that lacks the LBD but retains the N-terminal domain (NTD) and the DNA-binding domain (DBD).[9][12] This structure allows AR-V7 to be constitutively active, meaning it can translocate to the nucleus and activate gene expression without the need for androgen binding.[8][10][11][12] The expression of AR-V7 is a key mechanism of resistance to second-generation AR antagonists like enzalutamide and abiraterone, which target the LBD.[11][15][16]
Effect of AR Antagonists on Androgen-Dependent Gene Expression
AR antagonists can be broadly classified based on their mechanism of action and their target domain on the AR protein.
LBD-Targeting Antagonists
First and second-generation AR antagonists, such as bicalutamide and enzalutamide, competitively bind to the LBD of AR-FL.[9][10][17] This binding prevents the conformational changes required for receptor activation, nuclear translocation, and DNA binding, thereby inhibiting the transcription of androgen-dependent genes.[3][9][17][18]
Table 1: Effect of LBD-Targeting Antagonists on AR-FL Target Gene Expression
| Gene | Function | Effect of LBD Antagonist | Reference |
| PSA (KLK3) | Prostate-specific antigen; biomarker for prostate cancer | Downregulation | [8][11] |
| TMPRSS2 | Serine protease involved in prostate cancer progression | Downregulation | [8] |
| FKBP5 | Co-chaperone involved in AR signaling | Downregulation | N/A |
| NKX3.1 | Homeobox gene; tumor suppressor in prostate | Downregulation | N/A |
Novel Antagonists Targeting AR-V7
Given the resistance conferred by AR-V7, significant efforts are underway to develop antagonists that can inhibit its activity. These novel agents often target domains other than the LBD.
-
NTD-Targeting Antagonists: These compounds are designed to bind to the N-terminal domain of the AR, which is present in both AR-FL and AR-V7, and is crucial for transcriptional activation.[6]
-
DBD-Targeting Antagonists: These molecules aim to prevent the AR from binding to DNA, thereby blocking the transcription of target genes.
-
AR Degraders (PROTACs): Proteolysis-targeting chimeras are designed to induce the degradation of both AR-FL and AR-V7.[12]
Table 2: Genes Differentially Regulated by AR-V7 and Potential Targets for Novel Antagonists
| Gene | Function | Regulation by AR-V7 | Potential Effect of AR-V7 Antagonist | Reference |
| UBE2C | Ubiquitin-conjugating enzyme; cell cycle progression | Upregulation | Downregulation | [4] |
| CCNA2 | Cyclin A2; cell cycle progression | Upregulation | Downregulation | [4] |
| UGT2B17 | UDP glucuronosyltransferase; steroid metabolism | Upregulation | Downregulation | [10][19] |
| SLC3A2 | Solute carrier family 3 member 2 | Upregulation | Downregulation | [10][19] |
| CDC20 | Cell division cycle 20; cell cycle progression | Upregulation | Downregulation | [10][19] |
| EDN2 | Endothelin 2 | Upregulation | Downregulation | [10][20] |
| BIRC3 | Baculoviral IAP repeat containing 3; apoptosis inhibitor | Upregulation | Downregulation | [20] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of AR target genes in response to antagonist treatment.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2)
-
AR antagonist of interest
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for PSA, TMPRSS2, UBE2C, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the AR antagonist at various concentrations or with a vehicle control for a specified time period (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if an AR antagonist affects the binding of AR or AR-V7 to the regulatory regions of target genes.
Materials:
-
Prostate cancer cells
-
AR antagonist and vehicle control
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents
-
Antibodies specific for AR-FL or AR-V7
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
DNA purification kit
-
qPCR reagents and primers for target DNA regions (AREs)
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the antagonist or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AR-FL or AR-V7 overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to specific AREs using qPCR.
Western Blotting for Protein Expression
This protocol is used to assess the effect of AR antagonists on the protein levels of AR, AR-V7, and downstream target proteins.
Materials:
-
Prostate cancer cells
-
AR antagonist and vehicle control
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells, then lyse them to extract total protein. Quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The development of resistance to AR-targeted therapies, largely driven by the expression of AR-V7, remains a major hurdle in the treatment of advanced prostate cancer. A thorough understanding of how different AR antagonists affect the expression of androgen-dependent genes, particularly those regulated by AR-V7, is crucial for the development of more effective therapeutic strategies. This guide has provided a detailed overview of the underlying signaling pathways, the impact of various antagonists, and the experimental protocols necessary to investigate these effects. The continued exploration of novel antagonists targeting AR-V7 and the precise characterization of their effects on gene expression will be paramount in overcoming resistance and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 4. Androgen Receptor Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of Androgen Receptor Variant 7 (AR-V7) in Circulated Tumor Cells and Correlation with Drug Resistance of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erc.bioscientifica.com [erc.bioscientifica.com]
- 18. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Unveiling the Opposition: Detailed In Vitro Assay Protocols for AR Antagonist 7
For Immediate Release
[City, State] – [Date] – In the landscape of prostate cancer research and the development of novel therapeutics, the androgen receptor (AR) remains a pivotal target. The discovery and characterization of potent AR antagonists are paramount for advancing treatment strategies. This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of "AR antagonist 7," a compound of interest in this therapeutic area. These protocols are intended for researchers, scientists, and drug development professionals actively engaged in the screening and validation of AR inhibitors.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival.[1] In prostate cancer, aberrant AR signaling is a key driver of disease progression. AR antagonists function by competitively binding to the AR, thereby inhibiting androgen binding and subsequent downstream signaling.[1][2] Second-generation antagonists, such as enzalutamide, exhibit multiple mechanisms of action, including preventing AR nuclear translocation and inhibiting the binding of AR to DNA.[2][3] The in vitro assays detailed herein are designed to elucidate the specific mechanisms of action and potency of novel AR antagonists like this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with other known AR antagonists. This allows for a clear assessment of its potency and efficacy in various in vitro models.
| Compound | Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| This compound | AR Antagonist Activity | Not Specified | IC50 | 1.18 µM | [4] |
| This compound | Cell Viability (Inhibition) | LAPC-4 | GI50 | 7.9 µM | [4] |
| This compound | Antiproliferative Effect | LAPC-4, 22Rv1 | % Viability | < 40% at 20 µM | [4] |
| Enzalutamide | AR Antagonist Activity | LNCaP cells | IC50 | 36 nM | [5] |
| Bicalutamide | AR Antagonist Activity | LNCaP/AR(cs) | IC50 | 0.16 µM | [5] |
| Apalutamide (ARN-509) | AR Inhibitor Activity | Cell-free | IC50 | 16 nM | [5] |
| Flutamide (active metabolite) | AR Binding Affinity | Not Specified | Ki | 55 nM | [5] |
| Cyproterone acetate | AR Antagonist Activity | Not Specified | IC50 | 7.1 nM | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Canonical Androgen Receptor Signaling Pathway and Points of Antagonist Inhibition.
Caption: Workflow for a Luciferase-Based Reporter Gene Assay.
Caption: Workflow for a Competitive Androgen Receptor Binding Assay.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize AR antagonists.
Androgen Receptor Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. The displacement of the radioligand is proportional to the binding affinity of the test compound.[3]
Materials:
-
AR-positive cell line (e.g., LNCaP) or purified recombinant AR protein.
-
Radiolabeled androgen (e.g., [³H]-R1881).
-
Unlabeled androgen (for non-specific binding control).
-
Test compound (this compound).
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Dextran-coated charcoal (for separation of bound and free ligand).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Preparation of AR Source:
-
Culture LNCaP cells in appropriate media.
-
Harvest cells and prepare cytosolic extracts by homogenization and ultracentrifugation.
-
Alternatively, use commercially available purified recombinant AR protein.
-
-
Competitive Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of the AR source and [³H]-R1881.
-
Add varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubate the reaction mixture at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal to each tube to adsorb unbound radioligand.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing AR-bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.
-
AR-Mediated Reporter Gene Assay
Principle: This cell-based assay measures the functional ability of a compound to antagonize AR-mediated transcription. Cells are engineered to express the AR and a reporter gene (e.g., luciferase) driven by an androgen-responsive promoter.[3][6]
Materials:
-
AR-positive cell line (e.g., PC-3, DU-145) or a cell line that can be transfected to express AR (e.g., COS-7, HEK293).[7][8]
-
AR expression vector.
-
Reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene (e.g., pGL3-ARE-luc).
-
Control reporter plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
AR agonist (e.g., Dihydrotestosterone, DHT).
-
Test compound (this compound).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of DHT to stimulate AR activity.
-
Add varying concentrations of this compound to the wells.
-
Include controls with DHT alone (positive control) and vehicle alone (negative control).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[3]
-
AR Nuclear Translocation Assay
Principle: This high-content imaging assay visualizes and quantifies the ability of a compound to prevent the androgen-induced translocation of AR from the cytoplasm to the nucleus.[9]
Materials:
-
Cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR).
-
High-content imaging system.
-
Nuclear counterstain (e.g., Hoechst 33342).
-
AR agonist (e.g., DHT).
-
Test compound (this compound).
Protocol:
-
Cell Plating and Treatment:
-
Seed GFP-AR expressing cells in an optically clear multi-well plate suitable for imaging.
-
Treat the cells with varying concentrations of this compound for a short pre-incubation period.
-
Stimulate the cells with DHT to induce AR nuclear translocation.
-
Include controls with DHT alone and vehicle alone.
-
-
Staining and Imaging:
-
Fix the cells and stain the nuclei with a fluorescent nuclear dye.
-
Acquire images of both the GFP-AR and the nuclear stain using a high-content imaging system.
-
-
Image Analysis:
-
Use automated image analysis software to identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the fluorescence intensity of GFP-AR in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.
-
-
Data Analysis:
-
Determine the percentage of cells showing AR nuclear translocation in each treatment group.
-
Calculate the concentration-dependent inhibition of AR nuclear translocation by the antagonist and determine the IC50 value.
-
Cell Proliferation Assay
Principle: This assay assesses the effect of an AR antagonist on the proliferation of AR-dependent prostate cancer cells.
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP, VCaP, 22Rv1).[4]
-
Appropriate cell culture medium.
-
Test compound (this compound).
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with varying concentrations of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).[4]
-
-
Measurement of Cell Viability/Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR Antagonist 7 (Compound 3d) in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Androgen Receptor (AR) Antagonist 7, also identified as compound 3d in the study by Peřina et al., 2023, in prostate cancer cell line research. This compound is a potent, steroidal A-ring-fused pyrazole (B372694) of dihydrotestosterone (B1667394) that has demonstrated significant anti-proliferative activity in AR-positive prostate cancer cells.
Introduction
Androgen receptor signaling is a critical driver in the progression of prostate cancer. While various AR antagonists have been developed, resistance often emerges, necessitating the discovery of novel therapeutic agents. AR Antagonist 7 (compound 3d) has been identified as a promising candidate that not only acts as an AR antagonist but also promotes the downregulation of the AR protein. These notes provide essential data and detailed protocols for its application in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data for this compound (compound 3d) from the study by Peřina et al., 2023.
| Parameter | Value | Description | Reference |
| IC50 | 1.18 µM | The half maximal inhibitory concentration for AR antagonism. | |
| GI50 | 7.9 µM | The half maximal growth inhibition concentration. |
| Cell Line | Treatment Concentration | Incubation Time | Effect | Reference |
| LAPC-4 | 0-20 µM | 24, 48, and 72 h | Time and dose-dependent inhibition of AR expression. | |
| LAPC-4 and 22Rv1 | 20 µM | 72 h | Antiproliferative effect (cell viability < 40%). | |
| LAPC-4 | 10 µM | 24 h | Significant reduction in AR protein expression. |
Signaling Pathway and Mechanism of Action
This compound (compound 3d) exerts its effects on prostate cancer cells through a dual mechanism. Firstly, it acts as a competitive antagonist of the androgen receptor, inhibiting its transcriptional activity. Secondly, it leads to a significant downregulation of the AR protein itself, potentially through proteasomal degradation. This reduction in AR protein levels can be a key advantage in overcoming resistance mechanisms that involve AR overexpression.
Experimental Protocols
The following are generalized protocols for experiments involving this compound (compound 3d). For precise experimental parameters, it is highly recommended to consult the original publication by Peřina et al., 2023.
Experimental Workflow Overview
Cell Culture
-
Cell Lines:
-
LAPC-4: Androgen-sensitive human prostate cancer cell line.
-
22Rv1: Human prostate carcinoma epithelial cell line, expresses AR and PSA.
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture when cells reach 80-90% confluency.
-
Preparation of this compound (Compound 3d)
-
Stock Solution:
-
Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Cell Viability Assay (Resazurin-Based Assay)
This protocol is a general guideline for assessing the antiproliferative effects of this compound.
-
Procedure:
-
Seed prostate cancer cells (LAPC-4 or 22Rv1) into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add resazurin solution (typically 10% of the well volume) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Western Blot Analysis for AR Protein Expression
This protocol outlines the steps to measure the levels of AR protein following treatment with this compound.
-
Procedure:
-
Seed LAPC-4 or 22Rv1 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Disclaimer
These application notes and protocols are intended for research use only. The provided protocols are generalized and may require optimization for specific experimental conditions and cell lines. It is strongly recommended to consult the original research article by Peřina et al. (Eur J Med Chem. 2023;249:115086) for detailed methodologies. Standard laboratory safety procedures should be followed when handling all chemicals and cell lines.
Topic: Animal Models for Testing the Efficacy of AR Antagonist 7
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1][2][3] While initial stages are often responsive to androgen deprivation therapy, the disease frequently progresses to castration-resistant prostate cancer (CRPC), where the AR pathway remains active despite low androgen levels.[4][5][6] Second-generation AR antagonists have been developed to more effectively inhibit AR signaling in this advanced stage.[2][3]
AR Antagonist 7 is a novel, investigational small molecule designed as a potent and selective AR antagonist. Its mechanism involves competitively binding to the AR ligand-binding domain (LBD), which in turn inhibits AR nuclear translocation, DNA binding, and the recruitment of co-activators, ultimately preventing the transcription of AR target genes.[2][7][8][9] Rigorous preclinical evaluation in relevant animal models is essential to determine its therapeutic potential and to inform clinical development. This document provides detailed protocols and application notes for assessing the in vivo efficacy of this compound.
Selection of Appropriate Animal Models
The choice of an animal model is a critical step that influences the translational relevance of preclinical findings. Several models are available, each offering unique advantages for studying different aspects of prostate cancer biology and therapeutic response.
-
Cell Line-Derived Xenografts (CDX): These are the most common models for initial efficacy screening.[10] Immunocompromised mice are subcutaneously implanted with human prostate cancer cell lines.
-
LNCaP: An androgen-sensitive cell line suitable for modeling hormone-naïve prostate cancer. Preclinical studies with LNCaP xenografts have been used to evaluate the anti-tumor activity of various AR antagonists.[11][12]
-
VCaP: These cells overexpress wild-type AR and are used to model CRPC, where AR signaling is amplified.[13]
-
22Rv1: This cell line expresses both full-length AR and constitutively active AR splice variants (like AR-V7) that lack the LBD. It is an essential model for testing the efficacy of antagonists against common resistance mechanisms.[14][15]
-
-
Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[10][16][17] PDX models better recapitulate the heterogeneity, molecular signatures, and microenvironment of the original human tumor, offering higher predictive value for clinical response.[16][18][19][20] They are invaluable for testing this compound against a backdrop of diverse genetic alterations found in patients.[18][20]
-
Genetically Engineered Mouse (GEM) Models: These models involve modifying the mouse genome to induce spontaneous prostate tumor development.[21][22][23][24] GEM models, such as the Pten-knockout model, allow for the study of AR antagonists in an immunocompetent host, which is crucial for understanding the interplay between the therapy, the tumor, and the immune system.[1]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol details a standard efficacy study using a cell line-derived xenograft model to assess the anti-tumor activity of this compound.
Objective: To determine the dose-dependent efficacy of this compound in inhibiting tumor growth in a CRPC xenograft model (e.g., VCaP or 22Rv1).
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.
-
Prostate cancer cells (e.g., VCaP).
-
Basement membrane matrix (e.g., Matrigel).
-
This compound, formulated for oral administration.
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) with 1% Tween 80).
-
Digital calipers.
Procedure:
-
Cell Implantation:
-
Harvest cultured prostate cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Staging:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n = 8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound at desired concentrations (e.g., 10 mg/kg, 30 mg/kg) and the vehicle control.
-
Administer treatment once daily via oral gavage.
-
Record body weights 2-3 times per week as a measure of general toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, record final tumor volumes and body weights.
-
Euthanize mice and excise the tumors. Record the final tumor weight.
-
Divide each tumor: one portion should be flash-frozen in liquid nitrogen for molecular analysis, and the other fixed in formalin for immunohistochemistry.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol is used to confirm that this compound is engaging its target and modulating downstream signaling pathways in the tumor tissue.
Objective: To measure the effect of this compound on the expression of AR and its target genes in tumor tissue.
Materials:
-
Flash-frozen tumor samples from the efficacy study.
-
RNA/protein extraction kits.
-
cDNA synthesis kit.
-
qPCR master mix and primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-Actin) and corresponding secondary antibodies for Western blot.
Procedure:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Homogenize frozen tumor tissue and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR to quantify the relative mRNA expression levels of AR target genes.
-
Analyze data using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the vehicle control.
-
-
Western Blot Analysis:
-
Extract total protein from homogenized tumor tissue using RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. Normalize to a loading control like β-Actin.
-
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) ± SEM |
| Vehicle Control | - | 1150 ± 125 | - | 1100 ± 110 |
| This compound | 10 | 575 ± 80 | 50 | 560 ± 75 |
| This compound | 30 | 230 ± 45 | 80 | 240 ± 40 |
| Competitor Drug | 20 | 402 ± 65 | 65 | 410 ± 58 |
Table 2: Pharmacodynamic Effects of this compound on Target Gene Expression
| Treatment Group | Dose (mg/kg/day) | Relative PSA mRNA Expression (Fold Change vs. Vehicle) | Relative AR Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound | 10 | 0.48 ± 0.09 | 0.65 ± 0.10 |
| This compound | 30 | 0.15 ± 0.04 | 0.30 ± 0.07 |
Mandatory Visualizations
Caption: AR signaling and the inhibitory mechanism of this compound.
Caption: Workflow for an in vivo xenograft study to test AR antagonist efficacy.
References
- 1. Translating insights of AR signaling from mouse models - Carver - Translational Andrology and Urology [tau.amegroups.org]
- 2. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 16. Functional characterization of androgen receptor in two patient-derived xenograft models of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 19. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Genetically Engineered Mouse Models of Prostate Cancer in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Genetically engineered mouse models of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocols for Studies on Genetically Engineered Mouse Models in Prostate Cancer | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for AR Antagonist 7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preclinical evaluation of "AR Antagonist 7," a novel selective androgen receptor (AR) antagonist. The protocols outlined below are essential for researchers in oncology and drug development focusing on therapies for prostate cancer.
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1][2][3] Therapeutic strategies that target this pathway are a cornerstone of treatment for advanced prostate cancer.[4][5][6] AR antagonists function by competitively binding to the AR, thereby inhibiting the downstream signaling cascade that promotes the growth and survival of prostate cancer cells.[7] This document provides detailed experimental protocols to assess the efficacy and mechanism of action of a novel compound, this compound.
Mechanism of Action: this compound
This compound is a competitive inhibitor that binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the binding of androgens like dihydrotestosterone (B1667394) (DHT), which in turn inhibits the conformational changes required for AR activation, dimerization, and nuclear translocation.[6][7][8] Consequently, the transcription of AR target genes, such as Prostate-Specific Antigen (PSA), which are crucial for tumor cell proliferation and survival, is suppressed.[1][2]
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables represent hypothetical data from dose-response and time-course experiments investigating the effect of this compound on AR target gene expression and cell viability in a human prostate cancer cell line (e.g., LNCaP), stimulated with Dihydrotestosterone (DHT).
Table 1: Dose-Response Effect of this compound on PSA and FKBP5 mRNA Expression
| Treatment Group | This compound Conc. (nM) | PSA (KLK3) mRNA Fold Change (vs. Vehicle) | FKBP5 mRNA Fold Change (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.85 | 0.89 |
| This compound | 10 | 0.62 | 0.68 |
| This compound | 100 | 0.31 | 0.35 |
| This compound | 1000 | 0.12 | 0.15 |
Table 2: Time-Course Effect of this compound (100 nM) on LNCaP Cell Viability
| Treatment Group | Time (hours) | Cell Viability (% of Vehicle Control) |
| Vehicle Control | 24 | 100% |
| This compound | 24 | 92% |
| Vehicle Control | 48 | 100% |
| This compound | 48 | 78% |
| Vehicle Control | 72 | 100% |
| This compound | 72 | 61% |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11]
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete growth medium
-
This compound
-
Dihydrotestosterone (DHT)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in the presence of 10 nM DHT for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: Workflow for the cell viability assay.
Western Blot Analysis for AR and PSA Expression
This protocol is used to detect and quantify the protein levels of AR and its downstream target, PSA.[12][13][14][15][16]
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound and DHT
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed LNCaP cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound at various concentrations with 10 nM DHT for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Imaging: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13] Densitometry analysis can be used for quantification relative to a loading control like GAPDH.
Figure 3: Workflow for Western Blot analysis.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol quantifies the mRNA expression levels of AR target genes.[4][5][17]
Materials:
-
Treated prostate cancer cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., KLK3, FKBP5) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in the Western Blot protocol.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.[4][5]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[4][17]
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[4]
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.[4]
Figure 4: Workflow for qRT-PCR analysis.
In Vivo Prostate Cancer Xenograft Model
This protocol evaluates the in vivo efficacy of this compound in a mouse model.[18][19]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Prostate cancer cells (e.g., LNCaP) mixed with Matrigel
-
This compound formulation for oral gavage or injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-2 million LNCaP cells mixed with Matrigel into the flanks of male immunodeficient mice.[18]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., daily via oral gavage) or vehicle control to the respective groups.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Figure 5: Workflow for the in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A preclinical xenograft model of prostate cancer using human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Dosage of an Androgen Receptor (AR) Antagonist in Cell Culture
Note on "AR antagonist 7": The compound "this compound" is not found in publicly available scientific literature and appears to be a placeholder or internal designation. For the purpose of providing detailed and accurate protocols, this document will use Enzalutamide (B1683756) , a well-characterized and widely used second-generation AR antagonist, as a representative example. The principles and methods described are broadly applicable to other AR antagonists.
Introduction and Mechanism of Action
Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action is multi-faceted, targeting several key steps in the AR signaling pathway to provide a more complete blockade than first-generation antagonists.[3][4]
Key Mechanisms of Enzalutamide:
-
Competitive Androgen Binding Inhibition: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity than natural androgens (like testosterone (B1683101) and dihydrotestosterone) or older antagonists like bicalutamide.[3][4]
-
Inhibition of Nuclear Translocation: It prevents the conformational change required for the activated AR to move from the cytoplasm into the nucleus.[5][6]
-
Impaired DNA Binding: For any AR that does translocate to the nucleus, enzalutamide impairs its ability to bind to androgen response elements (AREs) on the DNA.[2][7]
-
Blocked Co-activator Recruitment: It disrupts the interaction between the AR and necessary co-activator proteins, preventing the initiation of gene transcription.[3][5]
This comprehensive inhibition effectively shuts down the expression of AR target genes, such as Prostate-Specific Antigen (PSA), which are critical for prostate cancer cell growth and survival.[2][6]
Androgen Receptor Signaling Pathway and Enzalutamide Inhibition
Caption: Mechanism of Enzalutamide in the AR signaling pathway.
Application Note: Determining Optimal Dosage (IC50)
The optimal dosage of an AR antagonist is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.
Experimental Protocol: Dose-Response Curve via Cell Viability Assay
This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify ATP, an indicator of metabolically active cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Enzalutamide (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile, white-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 1-2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000-20,000 cells) into each well of a 96-well plate.[8]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution series of Enzalutamide in complete growth medium. A common starting range is 0.01 µM to 100 µM.
-
Include a "vehicle only" control (DMSO at the same final concentration as the highest drug dose) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time can be optimized (48-96 hours) based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from the vehicle-treated wells as 100% viability and the background (media only) as 0%.
-
Plot the normalized viability (%) against the log concentration of the antagonist.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation: Expected IC50 Values and Plate Layout
The IC50 of Enzalutamide can vary depending on the androgen sensitivity and genetic background of the cell line.
| Cell Line | Description | Reported IC50 (Enzalutamide) | Citation |
| LNCaP | Androgen-sensitive, AR wild-type | ~4.05 - 5.6 µM | [9][10][11] |
| 22Rv1 | Castration-resistant, expresses AR-V7 splice variant | >30 - >80 µM (Resistant) | [9][12] |
| PC-3 | Androgen-independent, AR-negative | >34.9 µM (Resistant) | [10][11] |
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of an AR antagonist.
Application Note: Validating Target Engagement
After determining the IC50, it is crucial to confirm that the observed effect on cell viability is due to the intended mechanism of action—inhibition of AR signaling. This can be achieved by measuring the expression of a downstream AR target protein, such as Prostate-Specific Antigen (PSA), via Western Blot.
Experimental Protocol: Western Blot for PSA Downregulation
Procedure:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Enzalutamide at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control (DMSO) for 48-72 hours.[13]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PSA overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. A dose-dependent decrease in the PSA band intensity relative to the loading control confirms AR signaling inhibition.[14]
-
References
- 1. prostatecanceruk.org [prostatecanceruk.org]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Studying AR-V7 in Castration-Resistant Prostate Cancer (CRPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. A key mechanism of resistance to second-generation anti-androgens, such as enzalutamide (B1683756), is the expression of constitutively active AR splice variants, most notably AR-V7. This variant lacks the ligand-binding domain (LBD), the target of conventional AR antagonists, rendering these therapies ineffective.[1][2] Consequently, the development of novel therapeutic strategies targeting AR-V7 is a critical area of research.
These application notes provide a comprehensive overview of the role of AR-V7 in CRPC and detail protocols for studying compounds that inhibit AR-V7 activity. We focus on two main classes of inhibitors: the repurposed antihelmintic drug, Niclosamide (B1684120), and inhibitors targeting the N-terminal domain (NTD) of the AR, a region retained in AR-V7.
AR-V7 Signaling and Therapeutic Intervention
The full-length AR (AR-FL) is a ligand-activated transcription factor. In the presence of androgens, it translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA to regulate gene expression. In CRPC, even in a low-androgen environment, AR signaling can be reactivated through various mechanisms, including the expression of AR-V7. AR-V7, lacking the LBD, is constitutively nuclear and can activate a distinct set of target genes, promoting cell proliferation and survival.[3][4]
Therapeutic strategies to counteract AR-V7-driven CRPC include:
-
N-Terminal Domain (NTD) Inhibition: Small molecules that bind to the NTD of the AR can inhibit the transcriptional activity of both AR-FL and AR-V7.
-
Downregulation of AR-V7 Expression: Compounds like niclosamide have been shown to promote the degradation of AR-V7 protein.[5][6]
Below is a diagram illustrating the AR signaling pathway and the points of intervention by different antagonists.
Quantitative Data for AR-V7 Inhibitors
The following tables summarize the in vitro and in vivo activities of selected AR-V7 inhibitors against CRPC cell lines.
Table 1: In Vitro Activity of AR-V7 Inhibitors
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Niclosamide | LNCaP95 | AR-V7 Degradation | 0.644 µM | [7] |
| LNCaP95 | Cell Proliferation | 0.130 µM | [7] | |
| 22Rv1 | AR-V7 Degradation | Not specified | [7] | |
| 22Rv1 | Cell Proliferation | 0.0997 µM | [7] | |
| DU145 | Cell Proliferation | ~0.330 µg/mL | [1] | |
| VPC-220010 | 22Rv1 | AR-V7 Transcriptional Activity | 2.7 µM | [8] |
| SC428 | 293T (PSA-Luc) | AR-V7 Transcriptional Activity | 0.42 µM | [2] |
| PC3 (AR-negative) | Cell Proliferation | 6.49 µM | [2] | |
| EPI-001 | LNCaP | AR NTD Transactivation | ~6 µM | [9] |
Table 2: In Vivo Efficacy of AR-V7 Inhibitors in CRPC Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Duration | Outcome | Citation(s) |
| Niclosamide | 22Rv1 | 25 mg/kg or 50 mg/kg | Not specified | Dose-dependent inhibition of tumor growth | [10] |
| CWR22Rv1 (Enzalutamide-resistant) | Not specified | 3 weeks | Combination with enzalutamide synergistically decreased tumor volume | [5] | |
| SC428 | 22Rv1 | 60 mg/kg, i.p., daily | 18 days | 50% reduction in tumor growth | [2] |
| 22Rv1 | 90 mg/kg, i.p., 5x/week | 3 weeks | Inhibition of tumor growth | [2] |
Experimental Protocols
A general workflow for the preclinical evaluation of AR-V7 inhibitors is outlined below.
Protocol 1: Cell Viability Assay
Objective: To determine the effect of AR-V7 inhibitors on the proliferation of CRPC cell lines.
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP95)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., enzalutamide for AR-FL expressing cells).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for AR-V7 and AR-FL Detection
Objective: To assess the effect of inhibitors on the protein levels of AR-V7 and AR-FL.
Materials:
-
CRPC cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-AR (N-terminal specific, to detect both AR-FL and AR-V7)
-
Anti-AR-V7 (specific to the cryptic exon)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA
Objective: To measure the effect of inhibitors on the mRNA expression of AR-V7 and its target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qRT-PCR instrument
-
Primers for AR-V7, AR-FL, and target genes (e.g., UBE2C, PSA) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Co-Immunoprecipitation (Co-IP) for AR-V7 Interacting Proteins
Objective: To identify proteins that interact with AR-V7 and to assess if inhibitors disrupt these interactions.
Materials:
-
CRPC cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Anti-AR-V7 antibody or anti-AR (N-terminal) antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-AR-V7 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners.
Protocol 5: CRPC Xenograft Model
Objective: To evaluate the in vivo efficacy of AR-V7 inhibitors on tumor growth.
Materials:
-
CRPC cell line (e.g., 22Rv1)
-
Immunocompromised mice (e.g., male nude or NSG mice)
-
Matrigel
-
Test compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest CRPC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).
Conclusion
The emergence of AR-V7 is a critical mechanism of resistance in CRPC. The protocols and data presented here provide a framework for researchers to investigate novel AR-V7 inhibitors. By employing these methodologies, scientists can effectively evaluate the preclinical efficacy of new therapeutic agents and contribute to the development of more effective treatments for patients with advanced prostate cancer.
References
- 1. A phase I study of niclosamide in combination with enzalutamide in men with castration-resistant prostate cancer | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Xenograft Models for Androgen Receptor (AR) Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer.[1][2] Consequently, the AR is a primary therapeutic target, and the development of novel AR antagonists is a key area of research. Preclinical evaluation of these antagonists relies heavily on robust in vivo models that can accurately recapitulate the human disease. Xenograft models, established by implanting human prostate cancer cells or patient-derived tumor tissue into immunocompromised mice, are indispensable tools for these studies.[3][4]
These models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), allow for the assessment of a drug's efficacy in a complex biological system, providing crucial data on tumor growth inhibition, pharmacodynamics, and potential resistance mechanisms.[3][4][5] This document provides detailed application notes and protocols for the development and utilization of xenograft models in the study of AR antagonists.
Data Presentation: Efficacy of AR Antagonists in Xenograft Models
The following tables summarize quantitative data from various studies on the in vivo efficacy of different AR antagonists in prostate cancer xenograft models.
Table 1: Efficacy of Enzalutamide in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment and Dosage | Key Efficacy Results | Reference |
| LNCaP | Enzalutamide (10 mg/kg, daily, oral) | Significantly inhibited tumor growth compared to vehicle control. | [6] |
| 22Rv1 (CRPC) | Enzalutamide alone | No significant effect on tumor growth. | [7] |
| 22Rv1 (CRPC) | Enzalutamide + ATM inhibitor (KU59403) | Significantly inhibited tumor growth compared to either agent alone. | [7] |
| VCaP (CRPC) | Enzalutamide | Reduced orthotopic xenograft growth. | [8] |
| VCaP (CRPC) | Enzalutamide + CCX771 (CXCR7 inhibitor) | Significantly greater suppression of tumor growth compared to single agents. | [8] |
Table 2: Efficacy of Abiraterone (B193195) in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment and Dosage | Key Efficacy Results | Reference |
| CRPC Xenografts | Abiraterone | Significantly inhibited tumor growth and serum PSA levels. | [3] |
| 22Rv1 | Abiraterone | Tumors were resistant to abiraterone treatment. | [5] |
| 22Rv1 | Abiraterone + Niclosamide | Synergistically inhibited tumor size and weight. | [5] |
| LuCaP PDXs (136CR, 77CR, 96CR, 35CR) | Abiraterone Acetate | Showed a range of responses from ultra-responsive (LuCaP 136CR) to minimal response (LuCaP 35CR). | [9] |
Table 3: Efficacy of Other and Investigational AR Antagonists
| Xenograft Model | Treatment and Dosage | Key Efficacy Results | Reference |
| 22Rv1 | Cabazitaxel (B1684091) | Significantly delayed and in some cases abolished tumor growth. | [1] |
| LNCaP (relapsed) | JJ-450 (10 mg/kg or 75 mg/kg) | Suppressed long-term growth of xenograft tumors. | [10] |
| 22Rv1 | JJ-450 (10 mg/kg or 75 mg/kg, i.p.) | Suppressed the growth of CRPC tumor xenografts. | [10] |
| 22Rv1 | HG122 (10 mg/kg/d) | 60% tumor growth inhibition. | [11] |
| 22Rv1 | HG122 (25 mg/kg/d) | Close to 80% tumor growth inhibition. | [11] |
| MDA-MB-453 (AR+ TNBC) | Seviteronel | Significantly inhibited tumor volume and growth rate in a dose-dependent manner. | [12] |
| LuCaP35 & LuCaP96 (PDX) | Darolutamide (100 mg/kg, twice daily, oral) | Demonstrated strong efficacy as a single agent. | [13] |
Signaling Pathways and Experimental Workflows
Androgen Receptor (AR) Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT).[2] In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the AR, and its translocation into the nucleus.[14] Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, recruiting co-regulators to modulate the transcription of genes involved in cell growth, proliferation, and survival.[2][14]
Caption: A diagram of the androgen receptor signaling pathway.
Experimental Workflow for AR Antagonist Studies using Xenograft Models
The development and evaluation of AR antagonists using xenograft models follow a structured workflow. This begins with the selection of an appropriate prostate cancer cell line or patient tumor tissue. The selected cells or tissue are then implanted into immunocompromised mice. Once tumors are established and reach a specified size, the mice are randomized into treatment and control groups. The investigational AR antagonist is then administered, and tumor growth is monitored over time. At the end of the study, tumors and other tissues are collected for further analysis, such as immunohistochemistry, to assess the drug's effect on AR signaling and other biomarkers.
Caption: Workflow for AR antagonist xenograft studies.
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
1. Cell Culture and Preparation:
- Culture human prostate cancer cells (e.g., LNCaP, 22Rv1) in the recommended medium and conditions.
- Harvest cells during the logarithmic growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at the desired concentration (e.g., 1-5 x 10^6 cells per injection).
2. Animal Handling and Implantation:
- Use immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
- Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle. The injection volume is typically 100-200 µL.
- For androgen-sensitive cell lines like LNCaP, testosterone supplementation may be required to support initial tumor growth.[11]
3. Tumor Growth Monitoring:
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (length x width²) / 2.[15]
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
1. Tissue Acquisition and Preparation:
- Obtain fresh tumor tissue from prostate cancer patients under sterile conditions, following institutional guidelines and with informed consent.
- Place the tissue in a sterile collection medium on ice and transport it to the laboratory immediately.
- Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³) in a sterile petri dish with a small amount of medium.
2. Animal Handling and Implantation:
- Use severely immunocompromised mice (e.g., NSG mice) to maximize the engraftment rate.
- Anesthetize the mouse.
- Make a small incision in the skin on the flank of the mouse.
- Create a subcutaneous pocket using blunt dissection.
- Implant a single tumor fragment into the pocket.
- Close the incision with surgical clips or sutures.
- For hormone-naive prostate cancer, supplement the mice with testosterone.[5]
3. Monitoring and Passaging:
- Monitor the mice for tumor growth as described for CDX models.
- Once the primary tumor (P0) reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically harvest the tumor.
- The harvested tumor can be cryopreserved for future use or passaged to subsequent generations of mice (P1, P2, etc.) by implanting fragments into new host mice.
Protocol 3: In Vivo Efficacy Studies of AR Antagonists
1. Study Design and Animal Grouping:
- Once the xenograft tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
- Ensure that the mean tumor volumes are similar across all groups at the start of the study.
2. Drug Preparation and Administration:
- Prepare the AR antagonist formulation according to the manufacturer's instructions or established protocols. The vehicle used for the control group should be the same as that used to dissolve the drug.
- Administer the drug to the treatment groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and at the specified dose and schedule.
3. Monitoring and Data Collection:
- Measure tumor volumes and body weights of the mice 2-3 times per week.
- Monitor the animals for any signs of toxicity or adverse effects.
- At the end of the study, euthanize the mice and collect the tumors.
- Measure the final tumor weight.
4. Data Analysis:
- Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Protocol 4: Immunohistochemical (IHC) Analysis of AR Expression in Xenograft Tissues
1. Tissue Processing and Sectioning:
- Fix the harvested xenograft tumors in 10% neutral buffered formalin for 24-48 hours.
- Process the fixed tissues through a series of graded alcohols and xylene, and embed them in paraffin.
- Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on charged glass slides.
2. Deparaffinization and Rehydration:
- Deparaffinize the slides in xylene.
- Rehydrate the sections through a series of graded alcohols to water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing the slides in an appropriate antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating them in a microwave, pressure cooker, or water bath.[16][17] This step is crucial for unmasking the antigenic epitopes.[16][17]
4. Staining:
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with a primary antibody specific for the androgen receptor at the optimal dilution overnight at 4°C.
- Wash the slides and incubate with a labeled secondary antibody (e.g., HRP-conjugated).
- Develop the signal with a suitable chromogen (e.g., DAB).
- Counterstain the sections with hematoxylin.
5. Imaging and Analysis:
- Dehydrate the slides, clear in xylene, and coverslip.
- Examine the slides under a microscope and capture images.
- The intensity and localization (nuclear vs. cytoplasmic) of AR staining can be semi-quantitatively scored by a pathologist or analyzed using image analysis software.
References
- 1. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Castration-resistant prostate cancer: Androgen receptor inactivation induces telomere DNA damage, and damage response inhibition leads to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 12. Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of androgen receptor expression induces cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of AR Antagonist 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial transcription factor in the steroid hormone receptor family, plays a pivotal role in the development and progression of prostate cancer.[1][2] Its signaling pathway is a primary target for therapeutic intervention, particularly in castration-resistant prostate cancer (CRPC).[3][4] The emergence of resistance to current therapies, often driven by AR mutations or the expression of splice variants like AR-V7 which lack the ligand-binding domain, necessitates the discovery of novel AR antagonists.[1][5][6] High-throughput screening (HTS) assays are essential tools for identifying and characterizing new small-molecule inhibitors of AR function from large chemical libraries.[5][7]
This document provides detailed application notes and protocols for the evaluation of "AR antagonist 7," a novel candidate compound, in common high-throughput screening assays. It includes a summary of its activity, detailed experimental procedures, and visual representations of the underlying biological pathways and experimental workflows.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[1][8] This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), and subsequent homodimerization of the AR.[8] The activated AR dimer then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA.[1][8] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of androgen-responsive genes that are involved in cell growth, proliferation, and survival.[9]
Quantitative Data Summary for this compound
The following table summarizes the performance of this compound in various high-throughput screening assays. The data presented are representative of a potent and selective androgen receptor antagonist.
| Assay Type | Cell Line | Ligand (Concentration) | This compound IC50 | % Inhibition at 10 µM | Z'-Factor |
| AR Reporter Gene Assay | LNCaP | DHT (1 nM) | 50 nM | 95% | 0.78 |
| AR Nuclear Translocation | C4-2 | DHT (1 nM) | 120 nM | 88% | 0.65 |
| PSA Expression Assay | VCaP | R1881 (0.1 nM) | 75 nM | 92% | 0.72 |
High-Throughput Screening Workflow
The identification of this compound was achieved through a multi-stage high-throughput screening campaign. The general workflow involves a primary screen of a large compound library, followed by dose-response confirmation and secondary assays to validate hits and eliminate false positives.
Experimental Protocols
AR Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
LNCaP cells (or other AR-positive cell line)
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
ARE-luciferase reporter vector
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in 384-well plates at a density of 10,000 cells/well in DMEM with 10% CS-FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Transfect cells with the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (DMEM with 10% CS-FBS).
-
Aspirate the transfection medium and add 20 µL of the diluted compound to the appropriate wells.
-
Include controls: vehicle (DMSO) for maximal signal and a known AR antagonist (e.g., Enzalutamide) as a positive control.
-
-
Ligand Stimulation: Add 20 µL of DHT solution (final concentration 1 nM) to all wells except for the negative control wells (which receive vehicle).
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 40 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and calculate IC50 values using a non-linear regression curve fit.
High-Content Imaging Assay for AR Nuclear Translocation
This assay visualizes and quantifies the inhibition of ligand-induced AR translocation from the cytoplasm to the nucleus.[3][4]
Materials:
-
C4-2 cells stably expressing GFP-tagged AR (or similar cell line)
-
RPMI 1640 medium with 10% CS-FBS
-
Dihydrotestosterone (DHT)
-
This compound
-
Hoechst 33342 nuclear stain
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed C4-2-GFP-AR cells in 384-well imaging plates at a density of 5,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Ligand Stimulation: Add DHT to a final concentration of 1 nM to induce AR nuclear translocation. Incubate for 2 hours at 37°C.
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nuclei. Incubate for 15 minutes.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system with channels for GFP (AR) and DAPI (nuclei).
-
Image Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity for each cell.
-
Calculate the average ratio for each well and determine the IC50 of this compound for inhibiting nuclear translocation.
-
Conclusion
The provided protocols and representative data for this compound demonstrate a robust framework for the high-throughput screening and characterization of novel androgen receptor antagonists. These assays are crucial for the early-stage drug discovery process, enabling the identification of potent and specific inhibitors of the AR signaling pathway. The successful application of these methods will aid in the development of next-generation therapeutics for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening of Androgen Receptor (AR) Antagonists Using a Luciferase Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Consequently, the AR signaling pathway is a primary target for therapeutic intervention in this disease.[3][4] Androgen deprivation therapy and AR antagonists are standard treatments, but resistance often develops, necessitating the discovery of novel and more effective AR inhibitors.[3][4] Reporter gene assays provide a robust and quantitative method for screening compound libraries to identify and characterize new AR antagonists.[5]
This application note describes a cell-based luciferase reporter gene assay for measuring the activity of potential AR antagonists, such as a hypothetical "AR antagonist 7". The assay relies on a genetically engineered cell line that stably expresses the human androgen receptor and contains a luciferase reporter gene under the control of an androgen response element (ARE).[6][7][8] In the presence of an AR agonist like dihydrotestosterone (B1667394) (DHT), the AR is activated, binds to the ARE, and drives the expression of luciferase. An AR antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.[9] This allows for the quantification of the antagonist's potency, typically expressed as an IC50 value.
Principle of the Assay
The core of this assay is the functional link between AR activation and the expression of a quantifiable reporter, firefly luciferase.[5][6]
-
Cell System : A suitable mammalian cell line (e.g., human prostate cancer cell line 22Rv1 or MDA-MB-453) is engineered to stably express both the full-length human AR and a luciferase reporter construct.[4][10] The reporter construct contains multiple copies of an ARE upstream of a minimal promoter driving the firefly luciferase gene.[11]
-
Activation : When an androgen agonist (e.g., DHT or the synthetic androgen R1881) is added, it binds to the AR in the cytoplasm.[7][9]
-
Translocation and Transcription : The agonist-AR complex translocates to the nucleus, dimerizes, and binds to the AREs in the reporter construct.[12][13] This recruits co-activators and initiates the transcription of the luciferase gene.[13]
-
Antagonism : An AR antagonist will bind to the AR, preventing the conformational changes required for activation and subsequent gene transcription.[2] When co-incubated with an agonist, the antagonist competes for AR binding, resulting in reduced luciferase expression.
-
Detection : The amount of luciferase produced is measured by adding a luciferin (B1168401) substrate. The resulting bioluminescent signal is proportional to the level of AR transcriptional activity and can be quantified using a luminometer.[9]
Experimental Protocols
Materials and Reagents
-
Cell Line : Androgen Luciferase Reporter 22Rv1 Cell Line (e.g., from BPS Bioscience) or similar cell line stably expressing AR and an ARE-luciferase reporter.[4][14][15]
-
Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.
-
Assay Medium : Phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS (cs-FBS) to remove endogenous steroids.[16]
-
Agonist : Dihydrotestosterone (DHT) or R1881.
-
Test Compound : this compound (or a known antagonist like Enzalutamide for control).
-
Assay Plates : White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay System : E.g., ONE-Step™ Luciferase Assay System or Dual-Luciferase® Reporter Assay System.[17][18]
-
Luminometer : For measuring luminescence.
Protocol 1: Cell Preparation and Plating
-
Culture the AR reporter cells in T-75 flasks using the recommended culture medium at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in assay medium (with charcoal-stripped FBS) and perform a cell count.
-
Dilute the cells to a final density of 2 x 10^5 cells/mL in assay medium.
-
Seed 20,000 cells (100 µL) into each well of a white, clear-bottom 96-well plate.[17]
-
Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.[17]
Protocol 2: Compound Treatment (Antagonist Mode)
-
Prepare Agonist Solution : Prepare a stock of DHT or R1881 in ethanol (B145695) or DMSO. Dilute it in assay medium to a final concentration that elicits ~80% of the maximum luciferase response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment. For example, a final concentration of 2 nM 5-DHT can be used.[17]
-
Prepare Antagonist Dilutions : Prepare a 2X serial dilution series of "this compound" and a control antagonist (e.g., Enzalutamide) in assay medium.
-
Treatment :
-
Carefully remove the overnight culture medium from the cells.
-
Add 50 µL of the 2X antagonist dilutions to the respective wells.
-
Add 50 µL of the 2X agonist solution to all wells except the "unstimulated" control wells.
-
For "unstimulated" control wells, add 50 µL of assay medium.
-
For "agonist only" control wells, add 50 µL of assay medium containing the vehicle used for the antagonist.
-
-
Incubation : Incubate the plate at 37°C with 5% CO2 for 16-24 hours.[17]
Protocol 3: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.[17]
-
Incubate the plate at room temperature for 15-30 minutes on a plate rocker to ensure complete cell lysis.[17][19]
-
Measure the luminescence of each well using a plate luminometer.
-
Data Analysis :
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data: The activity of the "agonist only" control is set to 100%, and the "unstimulated" control is set to 0%. The percentage of inhibition for each antagonist concentration is calculated as: % Inhibition = 100 - [ (RLU_sample - RLU_unstimulated) / (RLU_agonist_only - RLU_unstimulated) ] * 100 (where RLU is Relative Light Units)
-
Plot the % Inhibition against the log concentration of the antagonist.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.
-
Data Presentation
The potency of various AR antagonists can be summarized for comparison. The data below is representative and based on known AR antagonists.
Table 1: Potency of AR Antagonists in an ARE-Luciferase Reporter Assay
| Compound | Cell Line | Agonist Used (Concentration) | IC50 (nM) | Reference |
| This compound (Hypothetical) | 22Rv1 | 2 nM 5-DHT | [Insert Experimental Value] | - |
| Enzalutamide | LNCaP | 0.45 nM Testosterone | 26 | [20] |
| Apalutamide | LNCaP | 0.45 nM Testosterone | 200 | [20] |
| Darolutamide | LNCaP | 0.45 nM Testosterone | 26 | [20] |
| Bicalutamide | LNCaP | Not Specified | 160 | [20] |
Mandatory Visualizations
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. chameleonscience.com [chameleonscience.com]
- 15. AIZ-AR Stable 22Rv1 Luciferase Reporter Cell Line [3hbiomedical.com]
- 16. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Luciferase reporter assay [bio-protocol.org]
- 20. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Androgen Receptor (AR) Antagonist Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to identify and characterize the genomic targets of Androgen Receptor (AR) antagonists. Understanding how these antagonists modulate AR's interaction with chromatin is crucial for developing more effective therapies for prostate cancer and other androgen-driven diseases.
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. AR antagonists are a cornerstone of prostate cancer therapy, functioning by inhibiting the receptor's activity. While first-generation antagonists like bicalutamide (B1683754) competitively bind to the AR's ligand-binding domain, second-generation antagonists such as enzalutamide (B1683756) exhibit a more complex mechanism of action. This includes not only blocking androgen binding but also impairing AR nuclear translocation, its association with chromatin, and subsequent DNA binding.[1][2][3]
ChIP-seq is a powerful technique to elucidate the genome-wide landscape of protein-DNA interactions. When applied to the study of AR antagonists, it can reveal how these drugs alter the AR cistrome, leading to the repression of AR target genes involved in cell proliferation and survival. These notes provide a comprehensive protocol for performing ChIP-seq to identify the genomic loci where AR binding is affected by antagonist treatment.
Signaling Pathways and Mechanisms of AR Antagonists
AR antagonists disrupt the canonical AR signaling pathway. In the absence of an antagonist, androgens like dihydrotestosterone (B1667394) (DHT) bind to AR, leading to its dissociation from heat shock proteins, dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This recruitment of coactivators initiates gene transcription.
AR antagonists interfere with this process at multiple steps:
-
Competitive Inhibition: They compete with androgens for binding to the AR's ligand-binding domain.[1][3]
-
Impaired Nuclear Translocation: Antagonist binding can induce conformational changes in the AR that hinder its translocation from the cytoplasm to the nucleus.[1][2]
-
Altered Chromatin Binding: Even if some antagonist-bound AR reaches the nucleus, its ability to bind to chromatin and AREs is often diminished.[1][4]
-
Crosstalk with other pathways: AR antagonist action can involve crosstalk with other signaling pathways like the Src-Akt/PKB and PI3K-mTOR pathways, which can influence cellular responses such as senescence.[1]
Below are diagrams illustrating the AR signaling pathway in the presence of an agonist versus an antagonist, and a general workflow for a ChIP-seq experiment.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies that have utilized ChIP-seq to investigate the effects of AR antagonists on AR chromatin binding.
Table 1: Comparison of AR Binding Sites in LNCaP Cells Treated with Agonist vs. Antagonist
| Treatment Condition | Number of AR Binding Sites Identified | Reference |
| Dihydrotestosterone (DHT) - Agonist | 34,442 | [5] |
| Bicalutamide - Antagonist | 3,292 | [5] |
| Enzalutamide - Antagonist | 3,292 | [5] |
Table 2: AR Binding Sites in PC3-AR Cells
| Condition | Number of AR Binding Regions (FDR < 0.05) | Reference |
| Ligand-independent | 6,629 | [6] |
Table 3: Overlap of AR Binding Sites with Gene Features in PC3-AR Cells
| Genomic Feature | Percentage of AR Binding Sites | Reference |
| Within 2 kb of Transcription Start Site (TSS) | 22.4% | [6] |
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq to identify AR binding sites in prostate cancer cells treated with an AR antagonist. This protocol is a synthesis of methodologies reported in the literature.[5][6][7][8]
Materials and Reagents
-
Cell Lines: LNCaP, VCaP, 22Rv1, or other relevant prostate cancer cell lines.
-
Cell Culture Media and Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Charcoal-stripped FBS, antibiotics.
-
AR Antagonist: e.g., Enzalutamide, Bicalutamide (dissolved in appropriate solvent, e.g., DMSO).
-
AR Agonist (for comparison): e.g., Dihydrotestosterone (DHT).
-
Cross-linking: 37% Formaldehyde.
-
Quenching: 1.25 M Glycine (B1666218).
-
Lysis Buffers:
-
Farnham Lysis Buffer
-
RIPA Buffer
-
-
Antibodies:
-
Anti-AR antibody (validated for ChIP)
-
Normal Rabbit IgG (as a negative control)
-
-
Immunoprecipitation:
-
Protein A/G magnetic beads
-
-
Washing Buffers:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Elution Buffer
-
Reverse Cross-linking:
-
Proteinase K
-
RNase A
-
-
DNA Purification Kit (e.g., Qiagen PCR Purification Kit)
-
Reagents for DNA Library Preparation and Sequencing
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Culture prostate cancer cells (e.g., LNCaP) in appropriate media. For hormone-related studies, switch to media with charcoal-stripped FBS for 48-72 hours prior to treatment to deplete endogenous androgens.
-
Treat cells with the AR antagonist (e.g., 10 µM enzalutamide) or vehicle (e.g., DMSO) for the desired time (e.g., 4-24 hours). Include a positive control with an AR agonist (e.g., 10 nM DHT).
2. Chromatin Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Harvest the cells and resuspend in Farnham Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in RIPA Buffer.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-AR antibody or IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
5. Washing
-
Wash the beads sequentially with:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer This series of washes removes non-specifically bound proteins and DNA.
-
6. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
7. DNA Purification
-
Purify the DNA using a PCR purification kit according to the manufacturer's instructions.
-
Elute the DNA in a small volume of elution buffer.
8. DNA Library Preparation and Sequencing
-
Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing to generate millions of short reads.
9. Data Analysis
-
Read Alignment: Align the sequencing reads to the human reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for AR binding in the antagonist-treated samples compared to the IgG control.
-
Differential Binding Analysis: Compare the AR binding peaks between antagonist-treated and control/agonist-treated samples to identify sites where binding is gained or lost.
-
Motif Analysis: Analyze the identified AR binding sites for the presence of known ARE motifs or novel DNA sequence motifs.
-
Gene Annotation and Pathway Analysis: Annotate the genes nearest to the differential AR binding sites and perform pathway analysis to understand the biological processes affected by the AR antagonist.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low ChIP DNA yield | Inefficient cross-linking, cell lysis, or immunoprecipitation. | Optimize cross-linking time and formaldehyde concentration. Ensure complete cell lysis. Use a validated ChIP-grade antibody. |
| High background | Incomplete washing, non-specific antibody binding. | Increase the number and stringency of washes. Use a high-quality antibody and pre-clear the chromatin. |
| Poor chromatin shearing | Suboptimal sonication conditions. | Optimize sonication power, duration, and number of cycles. Verify fragment size on an agarose (B213101) gel. |
| No enrichment in qPCR validation | Antibody not working, target not bound under experimental conditions. | Test a different antibody. Confirm target gene expression. |
| Few or no peaks in ChIP-seq data | Low IP efficiency, insufficient sequencing depth. | Improve ChIP efficiency. Increase the number of sequencing reads. |
By following these detailed application notes and protocols, researchers can effectively employ ChIP-seq to unravel the mechanisms of AR antagonist action at the chromatin level, paving the way for the development of more potent and specific cancer therapies.
References
- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 4. Small-molecule disruption of androgen receptor–dependent chromatin clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Comprehensive genomics in androgen receptor-dependent castration-resistant prostate cancer identifies an adaptation pathway mediated by opioid receptor kappa 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing AR Antagonist 7 in 3D Organoid Culture Systems
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Prostate Cancer Treatment Responses in the Organoid Era: 3D Environment Impacts Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Prostate Cancer Organoid Culture Models in Basic Medicine and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of AR Antagonist 7 in the Investigation of Androgen Receptor Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial driver in the progression of prostate cancer, is a primary target for therapeutic intervention. However, the emergence of mutations in the AR gene can lead to resistance to standard antiandrogen therapies. The study of these mutations is paramount for the development of next-generation therapeutics. AR antagonist 7, a novel steroidal pyrazole (B372694) derived from dihydrotestosterone, has been identified as a potent AR antagonist.[1] These application notes provide a comprehensive guide for utilizing this compound to investigate its efficacy against both wild-type and mutated androgen receptors.
This compound, also referred to as compound 3d in scientific literature, has demonstrated significant potential in downregulating AR signaling.[1][2] Its unique structure, featuring an A-ring-fused pyrazole, presents a novel scaffold for AR antagonism.[1] This document outlines detailed protocols for assessing the biological activity of this compound, presenting quantitative data in a clear format, and visualizing the relevant biological pathways and experimental workflows.
Data Presentation
The efficacy of this compound against wild-type and various clinically relevant AR mutations can be quantified and compared using standardized in vitro assays. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro Antagonist Activity of this compound against Wild-Type and Mutant Androgen Receptors
| Androgen Receptor | IC50 (µM) | Fold Change vs. WT |
| Wild-Type (WT) | 1.18[1][2] | 1.0 |
| T877A | Data not available | - |
| F876L | Data not available | - |
| AR-V7 | Data not available | - |
IC50 values represent the concentration of this compound required to inhibit 50% of the AR transcriptional activity. Data for mutant ARs are hypothetical and should be determined experimentally.
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | GI50 (µM) |
| LAPC-4 | AR WT | 7.9[1][2] |
| 22Rv1 | AR WT, AR-V7 | Data not available |
| LNCaP | AR T877A | Data not available |
| VCaP | AR WT (amplified) | Data not available |
GI50 values represent the concentration of this compound required to inhibit 50% of cell growth. Data for 22Rv1, LNCaP, and VCaP cell lines are hypothetical and should be determined experimentally.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate the AR signaling pathway and a typical experimental workflow for evaluating AR antagonists.
Experimental Protocols
AR Transcriptional Activity - Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to determine the antagonist activity of this compound on wild-type and mutant AR.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for AR T877A, or HEK293T for transient transfection of AR constructs)
-
AR expression vectors (wild-type and mutants)
-
Luciferase reporter vector with an androgen-responsive element (ARE) promoter (e.g., pGL3-PSA-Luc)
-
Control vector for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS)
-
Dihydrotestosterone (DHT)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium with 10% CSS. Incubate for 24 hours at 37°C and 5% CO2.
-
Transfection (for transient expression):
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use approximately 100 ng of the ARE-luciferase reporter plasmid, 10 ng of the AR expression plasmid (or empty vector control), and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the transfection medium and add the this compound dilutions to the cells.
-
After 1 hour of incubation, add DHT to a final concentration of 1 nM (or a concentration that gives ~80% of the maximal response) to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay
This protocol outlines the use of a colorimetric assay (e.g., MTS or MTT) to assess the anti-proliferative effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LAPC-4, 22Rv1, LNCaP)
-
Cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution and incubate for an additional 2-4 hours with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of viability against the log concentration of the antagonist and fitting the data to a dose-response curve.
-
Western Blot for AR Protein Levels
This protocol is for determining the effect of this compound on the expression levels of the androgen receptor protein.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
This compound represents a promising new scaffold for the development of therapies targeting AR-driven prostate cancer. The protocols and guidelines presented in these application notes provide a robust framework for researchers to investigate the efficacy of this compound against both wild-type and clinically relevant mutant forms of the androgen receptor. A thorough characterization of its activity against a panel of AR mutations is a critical next step in evaluating its full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experiments with AR Antagonist 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AR Antagonist 7 in their experiments. The information is tailored for scientists and professionals in drug development.
I. General Questions & Compound Handling
Q1: What is the general mechanism of action for this compound?
This compound is a non-steroidal small molecule designed to competitively inhibit the androgen receptor (AR). By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of androgens like dihydrotestosterone (B1667394) (DHT).[1] This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of AR target genes.[1][2] Some advanced AR antagonists may also promote the degradation of the AR protein.[1]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in a sterile, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing inconsistent results between experiments. What are the common causes?
Inconsistent results can stem from several factors. Key areas to investigate include:
-
Compound Stability: Ensure the antagonist has been stored correctly and that working solutions are freshly prepared for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media composition.[3]
-
Experimental Error: Pipetting inaccuracies, especially when preparing serial dilutions, can lead to significant variability.[4]
-
Uncontrolled Variables: Fluctuations in incubator conditions (temperature, CO2 levels) can affect cell health and drug response.[4]
II. Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Q4: My cell viability results with this compound are not showing the expected dose-dependent inhibition. What should I check?
Several factors could be at play:
-
Incorrect Concentration Range: You may be using a concentration range that is too low or too narrow. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to determine the approximate IC50 value for your specific cell line.
-
Incubation Time: The duration of drug exposure may be insufficient. For many AR antagonists, an incubation period of 72 to 96 hours is necessary to observe significant effects on cell proliferation.[5]
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent before the antagonist has had sufficient time to exert its effect. Conversely, if seeded too sparsely, the assay signal may be too low. Optimize the seeding density to ensure logarithmic growth throughout the experiment.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter cellular metabolism can affect the results of tetrazolium-based assays like MTT. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo).
Table 1: Recommended Starting Concentrations for Cell Viability Assays
| Cell Line | Recommended Starting Concentration Range | Typical Incubation Time |
| LNCaP | 1 µM - 25 µM | 72 - 96 hours |
| VCaP | 1 µM - 25 µM | 72 - 96 hours |
| 22Rv1 | 5 µM - 50 µM | 72 - 96 hours |
| C4-2B | 5 µM - 50 µM | 72 - 96 hours |
Note: These are suggested starting ranges. The optimal concentration should be determined empirically for your specific experimental conditions.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed prostate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the antagonist. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
III. Western Blotting
Q5: I am not seeing a decrease in AR protein levels after treating with this compound. Why might this be?
While some AR antagonists can induce AR protein degradation, this is not a universal mechanism for all such compounds.[1][7] Consider the following:
-
Mechanism of Action: this compound may primarily function by inhibiting AR activity rather than promoting its degradation.
-
Time Point: If degradation does occur, it may be a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing AR downregulation.[8]
-
Proteasome Inhibition Control: To confirm if the degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor like MG132. An accumulation of AR protein in the presence of MG132 would suggest proteasome-mediated degradation.
-
Antibody Quality: Ensure that your primary antibody is specific and sensitive for the AR protein.
Q6: How can I detect the AR-V7 splice variant in my Western blot?
Detecting AR-V7 requires specific reagents and careful technique:
-
Specific Antibody: Use an antibody that specifically recognizes AR-V7 and does not cross-react with the full-length AR (AR-FL).[9] The expected molecular weight for AR-V7 is approximately 80 kDa, while AR-FL is around 110 kDa.[10]
-
Positive Control: Use a cell line known to express AR-V7, such as 22Rv1, as a positive control.[9][10]
-
Negative Control: Use a cell line that does not express AR-V7, like LNCaP, as a negative control.[9]
Detailed Protocol: Western Blot for AR and AR-V7
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-AR or anti-AR-V7) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
IV. RT-qPCR
Q7: The expression of AR target genes (e.g., PSA/KLK3, TMPRSS2) is not decreasing after treatment with this compound. What could be the issue?
-
Suboptimal Antagonist Concentration: The concentration of this compound may be too low to effectively inhibit AR transcriptional activity. Refer to your cell viability data to choose a concentration that is at or above the IC50.
-
Insufficient Treatment Duration: The transcriptional effects of AR antagonists may not be immediate. A treatment duration of 24 to 48 hours is often required to observe significant changes in target gene mRNA levels.
-
Primer/Probe Issues: Poorly designed or inefficient primers can lead to unreliable RT-qPCR results. Validate your primers to ensure they have good efficiency (90-110%) and produce a single product, which can be confirmed by melt curve analysis.
-
RNA Quality: Ensure that the RNA extracted from your cells is of high quality and integrity. Degraded RNA can lead to inaccurate quantification.
Table 2: Common AR Target Genes for RT-qPCR Analysis
| Gene Symbol | Gene Name | Function |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Prostate-specific antigen |
| TMPRSS2 | Transmembrane protease, serine 2 | Serine protease involved in prostate cancer |
| FKBP5 | FK506 binding protein 5 | Co-chaperone of the AR |
| NKX3-1 | NK3 homeobox 1 | Transcription factor in prostate development |
Detailed Protocol: RT-qPCR for AR Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound for the desired time and concentration. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11]
-
Data Analysis: Analyze the results using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.[11]
V. Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy In Vitro.
Caption: Troubleshooting Decision Tree for Weak or Absent AR Signal in Western Blotting.
References
- 1. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of AR Antagonist 7 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges with AR antagonist 7 for successful in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of the poorly soluble this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Co-solvent Concentration: Keep the final DMSO concentration in the dosing vehicle as low as possible (ideally <10%) to maintain compound solubility without causing toxicity. 2. Use a Different Formulation Strategy: Consider formulating this compound using cyclodextrins, lipid-based systems, or as a nanosuspension. |
| Inconsistent or low bioavailability in pharmacokinetic (PK) studies. | Poor dissolution of the compound in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | 1. Enhance Solubility: Employ a solubility enhancement technique appropriate for the route of administration. For oral delivery, lipid-based formulations like SEDDS can improve absorption. For intravenous administration, a nanosuspension or a cyclodextrin-based formulation is often suitable. 2. Particle Size Reduction: For oral formulations, reducing the particle size of the drug substance can increase the surface area for dissolution. |
| High variability in animal-to-animal exposure. | Inconsistent drug solubilization in vivo. This can be due to physiological differences between animals affecting the performance of the formulation. | 1. Robust Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can provide more consistent drug release and absorption. 2. Standardize Dosing Procedure: Ensure a consistent and standardized procedure for dosing across all animals. |
| Vehicle-related toxicity or adverse effects observed in animals. | The chosen vehicle or high concentrations of co-solvents (e.g., DMSO, ethanol) may be causing toxicity. | 1. Reduce Excipient Concentration: Minimize the concentration of potentially toxic excipients in the formulation. 2. Alternative Formulations: Explore formulations with better safety profiles, such as cyclodextrin (B1172386) complexes or lipid-based systems, which can reduce the need for harsh co-solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of a compound like this compound?
A1: While specific data for "this compound" is not available, similar non-steroidal AR antagonists are known to have very low aqueous solubility. For instance, Enzalutamide has a kinetic solubility of approximately 0.002 mg/mL in water.[1] Apalutamide and Bicalutamide are also classified as practically insoluble in aqueous media.[2][3][4][5] This low solubility is a major hurdle for achieving adequate exposure in in vivo studies.
Q2: Which solubility enhancement technique is best for my in vivo study?
A2: The choice of technique depends on the route of administration and the physicochemical properties of this compound. The following table provides a comparison of common approaches.
| Formulation Strategy | Route of Administration | Advantages | Disadvantages |
| Cyclodextrin Complexation | Oral, Intravenous | - Increases aqueous solubility - Can be used for parenteral formulations - Well-established technology | - Potential for nephrotoxicity at high doses - Drug loading capacity can be limited |
| Lipid-Based Formulations (e.g., SEDDS) | Oral | - Enhances oral bioavailability - Protects the drug from degradation - Can be formulated in soft capsules | - Not suitable for intravenous administration - Requires careful selection of lipids and surfactants |
| Nanosuspensions | Oral, Intravenous | - Increases dissolution velocity due to high surface area - Can be used for both oral and parenteral routes - High drug loading is possible | - Requires specialized equipment for production (e.g., high-pressure homogenizer) - Potential for particle aggregation and instability |
Q3: How can I prepare a cyclodextrin-based formulation of this compound for an intravenous study?
A3: A common approach is to use a modified cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and better safety profile compared to unmodified β-cyclodextrin. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: My lipid-based formulation for oral administration is not performing as expected. What could be the issue?
A4: The performance of a lipid-based formulation can be influenced by the choice of lipids, surfactants, and co-solvents. Issues could arise from poor emulsification in vivo, drug precipitation upon dispersion in the gastrointestinal fluids, or digestion of the lipid components. It is crucial to perform in vitro dispersion and digestion tests to optimize the formulation.
Data Presentation
The following table summarizes the solubility of representative AR antagonists and the potential for improvement with different formulation strategies.
| Compound | Aqueous Solubility | Formulation | Achieved Concentration / Benefit | Reference |
| Enzalutamide | ~0.002 mg/mL | 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [6] |
| Enzalutamide | Poorly water-soluble | Solution in caprylocaproyl macrogolglycerides | Increased absorption in preclinical studies | [7] |
| Apalutamide | Practically insoluble | Nanocrystalline formulation | 100% absolute bioavailability in a preclinical study | [8] |
| Bicalutamide | < 5 mg/L | Not specified | - | [9] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration
Objective: To prepare a clear, filter-sterilizable solution of this compound for intravenous injection.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection (WFI) or sterile saline
-
Vortex mixer
-
Sonicator
-
0.22 µm sterile syringe filter
Methodology:
-
Determine the required concentration of this compound and HP-β-CD/SBE-β-CD. A common starting point is a 20-40% (w/v) solution of the cyclodextrin.
-
Prepare the cyclodextrin solution: Dissolve the required amount of HP-β-CD or SBE-β-CD in the sterile WFI or saline. Gentle warming (to 30-40°C) may aid dissolution.
-
Add this compound: Slowly add the accurately weighed this compound powder to the cyclodextrin solution while vortexing.
-
Facilitate complexation: Continue to vortex the mixture for 15-30 minutes. If the solution is not clear, sonicate the mixture in a water bath for 30-60 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Pre-dose Check: Before administration, visually inspect the solution again for any signs of precipitation.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Objective: To develop a lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing the oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to 40-50°C on a magnetic stirrer to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture and stir until completely dissolved.
-
-
Characterization of the SEDDS:
-
Visual Assessment: Add a small amount of the SEDDS formulation to water and observe the formation of an emulsion. A good SEDDS will form a clear to bluish-white emulsion spontaneously with gentle agitation.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nano-range are desirable.
-
In Vitro Dispersion Test: Simulate the conditions of the stomach and intestine to assess the stability of the emulsion and check for any drug precipitation.
-
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To produce a nanosuspension of this compound with increased surface area to improve dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of a Pre-suspension:
-
Dissolve the stabilizer in purified water.
-
Disperse the accurately weighed this compound in the stabilizer solution to form a coarse suspension. A high-shear mixer can be used for this step.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
The number of homogenization cycles and the pressure will need to be optimized to achieve the desired particle size (typically below 500 nm).
-
-
Particle Size and Zeta Potential Measurement:
-
Characterize the resulting nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
-
Lyophilization (Optional): The nanosuspension can be lyophilized to produce a solid powder for long-term storage or for incorporation into solid dosage forms. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing.
Visualizations
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Apalutamide Study Again Demonstrates the Advantages of Nanoforming Over Traditional Cancer Treatment Formulations [drug-dev.com]
- 9. dergipark.org.tr [dergipark.org.tr]
optimizing treatment duration with AR antagonist 7
Welcome to the technical support center for AR Antagonist 7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing treatment duration and troubleshooting common issues encountered during experiments with this compound. For the purposes of providing detailed and validated protocols, the information herein is based on studies using Enzalutamide (B1683756), a potent second-generation androgen receptor (AR) inhibitor, as a representative molecule for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive androgen receptor (AR) inhibitor that targets multiple key steps in the AR signaling pathway.[1][2][3][4] Unlike first-generation antagonists, it not only blocks the binding of androgens (like testosterone (B1683101) and dihydrotestosterone) to the AR's ligand-binding domain but also inhibits the nuclear translocation of the activated receptor.[1][2][4] Furthermore, it impairs the binding of the AR to DNA and the subsequent recruitment of co-activators, effectively halting the transcription of androgen-responsive genes that drive tumor growth.[2][3][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in androgen-sensitive prostate cancer cell lines, such as LNCaP and its derivatives (e.g., C4-2B). Its efficacy is significantly lower in AR-negative cell lines like PC-3. The sensitivity of different cell lines can be determined by assessing their half-maximal inhibitory concentration (IC50) values.
Q3: What are the common mechanisms of acquired resistance to this compound?
A3: Acquired resistance is a significant challenge. Key mechanisms include:
-
AR Splice Variants: The expression of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain, allows for constitutive AR activity even in the presence of the antagonist.[6]
-
AR Gene Mutations: Mutations in the AR ligand-binding domain, such as the F877L mutation, can reduce the binding affinity of the antagonist.[7]
-
Bypass Signaling Pathways: Upregulation of alternative signaling pathways can drive cancer cell growth independently of the AR signaling axis.[7]
-
Epigenetic Modifications: Changes in DNA methylation, often involving increased activity of DNA methyltransferases (DNMTs), can contribute to resistance.[6][8]
Q4: How can the treatment duration be optimized in preclinical models?
A4: Optimizing treatment duration involves balancing efficacy with the emergence of resistance. Intermittent or adaptive therapy schedules are being explored as alternatives to continuous maximum tolerated dose regimens.[9] In preclinical xenograft models, treatment can be initiated when tumors reach a specific volume (e.g., 100-200 mm³) and continued until resistance is observed (i.e., tumor regrowth).[10] Monitoring biomarkers like Prostate-Specific Antigen (PSA) can also guide treatment duration.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments.
In Vitro Cell Culture Experiments
| Problem | Potential Cause | Recommended Solution |
| Low Efficacy/Unexpected Resistance in Sensitive Cell Lines | 1. Compound instability or degradation in media. 2. Suboptimal concentration. 3. High cell passage number leading to phenotypic drift. | 1. Prepare fresh dilutions of the antagonist from a frozen stock for each experiment. Assess compound stability in your specific media over time.[12] 2. Perform a dose-response experiment to determine the optimal IC50 concentration for your specific cell line and conditions.[12] 3. Use cells within a defined and low passage number range. Regularly authenticate cell lines.[12] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Inconsistent drug treatment timing or concentration. 3. Mycoplasma contamination. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells/plates.[13] 2. Standardize the timing of drug application and ensure accurate dilutions.[13] 3. Regularly test cultures for mycoplasma contamination.[13] |
| Difficulty Generating a Resistant Cell Line | 1. Initial drug concentration is too high, causing excessive cell death. 2. Insufficient duration of drug exposure. | 1. Begin treatment with a low concentration of the antagonist (e.g., near the initial IC50 value).[6][14] 2. Gradually increase the drug concentration over several months as cells adapt and resume proliferation. Maintain the resistant line in a medium containing a maintenance dose.[6][14] |
In Vivo Animal (Xenograft) Experiments
| Problem | Potential Cause | Recommended Solution |
| Poor Drug Bioavailability | 1. Improper formulation for oral gavage. 2. Incorrect administration technique. | 1. Ensure the antagonist is properly suspended or dissolved in a suitable vehicle. 2. Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| High Toxicity or Weight Loss in Animals | 1. Dose is too high for the specific mouse strain. 2. Off-target effects of the compound. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. 2. Monitor animals daily for signs of toxicity and adjust the dose if necessary. |
| Tumor Regression Followed by Rapid Relapse | 1. Development of acquired resistance. | 1. This is an expected outcome. Collect the relapsed tumors for molecular analysis (Western blot, qPCR, sequencing) to investigate mechanisms of resistance.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for Enzalutamide (as a proxy for this compound) in common prostate cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of this compound
| Cell Line | Type | IC50 (µM) | Citation(s) |
| LNCaP | Androgen-Sensitive | 1 - 5.6 | [15][16] |
| C4-2B | Castration-Resistant | ~1.2 (Initial) | [17] |
| C4-2B-ENZ-R | Enzalutamide-Resistant | ~14.8 | [17] |
| PC-3 | Androgen-Independent | >30 | [15][16] |
| 22Rv1 | Castration-Resistant (expresses AR-V7) | Resistant | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 3,000 to 5,000 cells per well. Allow cells to adhere overnight.[6]
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle-only control (e.g., DMSO <0.1%).[6]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Generation of an Enzalutamide-Resistant Cell Line
Objective: To develop a cell line model of acquired resistance to this compound.
Methodology:
-
Initial Culture: Culture parental cells (e.g., C4-2B) in standard RPMI-1640 medium with 10% FBS.[14]
-
Initial Treatment: Determine the initial IC50 of the parental cells. Begin continuous treatment with the antagonist at a concentration close to this IC50 value (e.g., 1.2 µM).[17]
-
Dose Escalation: When the cells resume a normal growth rate, subculture them and gradually increase the concentration of the antagonist (e.g., to 2.5 µM, then 5 µM, and so on, up to 10-20 µM). This process can take 6-9 months.[14][17]
-
Maintenance: Once the cell line is established and can proliferate in a high concentration of the antagonist (e.g., 10 µM), maintain the cells in this medium for all subsequent experiments to ensure the stability of the resistant phenotype.[14]
-
Validation: Regularly validate the resistance by comparing the IC50 of the resistant line to the parental line.[6]
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-cancer treatment schedule optimization based on tumor dynamics modelling incorporating evolving resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Initial dose reduction of enzalutamide does not decrease the incidence of adverse events in castration-resistant prostate cancer | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of AR Antagonist 7
This technical support center addresses the potential off-target effects of molecules identified as "AR antagonist 7" in scientific literature. As this designation refers to several distinct compounds with different mechanisms of action, this guide is divided into sections for each specific molecule.
Section 1: Biaryl Isoxazole (B147169) AR NTD Antagonist (Compound 7)
This section focuses on "Compound 7," a biaryl isoxazole identified as a weak inhibitor of the Androgen Receptor N-Terminal Domain (AR NTD). It serves as a progenitor for more potent antagonists.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Biaryl Isoxazole Compound 7?
A1: Biaryl isoxazole Compound 7 is a small molecule identified through a screening campaign as an inhibitor of the Androgen Receptor's N-Terminal Domain (NTD).[1][2] It is considered a weak inhibitor and has primarily been used as a starting scaffold for the development of more potent derivatives, such as the N-methylindazole analogue 16, which showed a 60-fold increase in potency.[1]
Q2: What is the primary mechanism of action for this compound?
A2: This compound targets the intrinsically disordered N-terminal domain (NTD) of the Androgen Receptor. The NTD is crucial for the receptor's ability to initiate transcription.[1][3] By binding to this domain, the antagonist can inhibit the activity of both the full-length AR and constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain (LBD) and are a common cause of resistance to traditional antiandrogens.[3][4]
Q3: Are there any known off-target effects for Biaryl Isoxazole Compound 7?
A3: Specific off-target screening data, such as a comprehensive kinase panel for Biaryl Isoxazole Compound 7, is not available in the public domain based on current search results. However, the isoxazole chemical motif is present in molecules that target other proteins.[5][6] Therefore, off-target activity cannot be ruled out without specific experimental validation.
Q4: How does this compound's selectivity compare to other AR NTD inhibitors?
A4: While data for Compound 7 is limited, other, more developed AR NTD inhibitors have shown selectivity for the AR over other nuclear steroid receptors like the Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).[7] However, some NTD-targeting compounds, such as Niphatenone B, have been noted to have slight inhibitory effects on the Glucocorticoid Receptor (GR).[8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Toxicity or Altered Morphology | The compound may be interacting with unintended cellular targets, leading to cytotoxicity. The isoxazole core has been associated with other bioactive molecules.[5][6] | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Test the compound in an AR-negative cell line to distinguish AR-mediated effects from off-target toxicity. 3. Consider a broad kinase or receptor screening panel to identify potential off-target interactions. |
| Changes in Non-AR Signaling Pathways | The compound could be inhibiting or activating other signaling proteins. For instance, some isoxazole derivatives have been shown to interact with proteins like Hsp27 or Casein Kinase 1 (CK1).[5][6] | 1. Use pathway-specific inhibitors or activators to probe the unexpected signaling event. 2. Perform a western blot analysis for key phosphoproteins in known off-target pathways (e.g., MAPK/ERK, PI3K/Akt). |
| Inconsistent Results with AR-V7 Activity | While designed to inhibit AR NTD, weak potency or off-target effects could lead to ambiguous results. | 1. Confirm target engagement using a cellular thermal shift assay (CETSA). 2. Use a more potent analog, if available, to validate that the observed phenotype is due to AR NTD inhibition. 3. Validate results using a non-pharmacological method, such as siRNA knockdown of AR. |
| Agonistic Effect on Glucocorticoid Receptor (GR) Pathway | Some AR NTD inhibitors have shown cross-reactivity with GR.[8] This could lead to the activation of GR target genes. | 1. Measure the expression of GR-specific target genes (e.g., FKBP5, GILZ) via qPCR. 2. Perform a GR-reporter assay in the presence of your compound to directly measure agonistic or antagonistic activity. |
Data Presentation
Table 1: Comparative Potency of AR NTD Inhibitors
Note: Specific off-target IC50 values for Compound 7 are not publicly available. The table below is structured to accommodate such data if it were available and includes data for related compounds for context.
| Compound | Target | On-Target IC50 (µM) | Potential Off-Target(s) | Off-Target IC50 (µM) |
| Biaryl Isoxazole Cmpd 7 | AR NTD | 7.4[1] | Data Not Available | Data Not Available |
| Enzalutamide (LBD antagonist) | AR LBD | 0.34[1] | GABA-A Receptor | - |
| EPI-001 (NTD binder) | AR NTD | 37.4[1] | Data Not Available | Data Not Available |
| Compound 16 (Analog of 7) | AR NTD | ~0.12 (inferred from 60x potency)[1] | Data Not Available | Data Not Available |
| Niphatenone B | AR NTD | ~6.0[8] | Glucocorticoid Receptor (GR) | Slight inhibition noted[8] |
Experimental Protocols
Protocol 1: Validating Off-Target Effects Using an AR-Negative Cell Line
-
Objective: To determine if an observed phenotype (e.g., cytotoxicity, growth inhibition) is independent of AR expression.
-
Cell Lines: Select an AR-positive prostate cancer cell line (e.g., VCaP, LNCaP) and an AR-negative prostate cancer cell line (e.g., PC-3, DU145).
-
Procedure: a. Plate equal numbers of AR-positive and AR-negative cells in 96-well plates. b. Treat the cells with a serial dilution of Biaryl Isoxazole Compound 7 (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 72 hours). c. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). d. After incubation, assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.
-
Interpretation: If significant growth inhibition or toxicity is observed in the AR-negative cell line at similar concentrations to the AR-positive line, it strongly suggests an off-target effect.
Protocol 2: Kinase Selectivity Profiling (General Protocol)
-
Objective: To identify potential off-target kinase interactions of an AR antagonist.
-
Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins, Promega). The general principle is as follows: a. The test compound (e.g., Biaryl Isoxazole Compound 7) is provided at one or more concentrations (commonly 1 µM or 10 µM). b. The compound is incubated with a large panel of purified recombinant kinases (e.g., >400 kinases). c. A kinase-specific substrate and ATP are added to initiate the reaction. d. Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. e. The percentage of inhibition for each kinase relative to a vehicle control is calculated.
-
Interpretation: Kinases showing significant inhibition (e.g., >50% at 1 µM) are considered potential off-target hits and should be validated in secondary biochemical and cell-based assays.
Visualizations (Graphviz)
Caption: Troubleshooting workflow for determining if an observed effect is on-target.
Caption: On-target vs. potential off-target pathways for Compound 7.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor NâTerminal Domain - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to AR Antagonist 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to AR Antagonist 7 and other novel androgen receptor (AR) antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy of this compound in our long-term cell culture models. What are the most common mechanisms of acquired resistance?
A1: The most frequently observed mechanisms of acquired resistance to AR antagonists like this compound include:
-
Expression of AR Splice Variants (AR-Vs): The most prominent variant is AR-V7, which lacks the ligand-binding domain (LBD), the target of most AR antagonists. This results in a constitutively active receptor that drives tumor growth despite treatment.
-
AR Gene Mutations: Point mutations in the AR LBD can alter the binding pocket, leading to reduced antagonist affinity or even converting the antagonist into an agonist. Common mutations include F877L and T878A.[1][2]
-
Glucocorticoid Receptor (GR) Bypass Pathway: Upregulation and activation of the glucocorticoid receptor can take over the transcriptional program of the AR, promoting cell survival and proliferation in the presence of an AR antagonist.[3][4][5]
-
Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from precursors, thereby outcompeting the antagonist at the AR LBD.[6][7][8]
-
AR Gene Amplification or Overexpression: Increased levels of the full-length AR protein can sensitize cells to residual low levels of androgens, overriding the inhibitory effect of the antagonist.
Q2: How can we detect the expression of the AR-V7 splice variant in our experimental models?
A2: Several methods can be employed to detect AR-V7 expression:
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is the most common method to quantify AR-V7 mRNA levels. Specific primers are designed to span the unique exon junction of the AR-V7 transcript.
-
Droplet Digital PCR (ddPCR): This technique offers a more sensitive and absolute quantification of AR-V7 transcripts compared to RT-qPCR, which is particularly useful for samples with low expression levels.
-
Western Blotting: Using an antibody specific to the N-terminus of the AR, you can detect the truncated AR-V7 protein, which will appear at a lower molecular weight than the full-length AR.
-
RNA in situ Hybridization (RISH): This method allows for the visualization and quantification of AR-V7 mRNA directly within intact cells or tissue sections, providing spatial context.
Q3: We have identified a point mutation in the AR LBD of our resistant cell line. How does this affect the binding of this compound?
A3: Point mutations in the AR LBD can have several effects on antagonist binding:
-
Reduced Antagonist Affinity: The mutation may alter the conformation of the binding pocket, sterically hindering the antagonist from binding effectively.
-
Conversion to Agonist Activity: Some mutations, like F877L, can cause a conformational change upon antagonist binding that mimics the agonist-bound state, leading to paradoxical receptor activation.[9]
-
No Significant Change: Not all mutations will necessarily impact the binding of every antagonist. The effect is dependent on the specific mutation and the chemical structure of the antagonist.
To experimentally determine the impact, you should perform competitive binding assays and functional assays (e.g., luciferase reporter assays) comparing the wild-type and mutant AR.
Troubleshooting Guides
Issue 1: Inconsistent or No Detection of AR-V7 by RT-qPCR
| Possible Cause | Troubleshooting Steps |
| Poor RNA Quality | Ensure RNA is of high purity (A260/280 ratio of ~2.0) and integrity (RIN > 8). Use a robust RNA extraction method and treat with DNase to remove genomic DNA contamination. |
| Inefficient Primer Design | Design primers that span the unique exon 3/cryptic exon 3 junction of AR-V7. Validate primer efficiency and specificity using a positive control (e.g., RNA from 22Rv1 cells). |
| Low AR-V7 Expression | Increase the amount of input RNA for cDNA synthesis. Consider using a more sensitive technique like nested PCR or ddPCR. |
| Incorrect Annealing Temperature | Optimize the annealing temperature in the qPCR protocol using a temperature gradient. |
Issue 2: Difficulty in Generating a Stable this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells adapt. |
| Resistant Clones are Slow-Growing | Be patient, as the selection process for resistant cells can take several months.[10] Avoid passaging the cells too frequently, which may select for faster-growing, sensitive cells. |
| Loss of Resistant Phenotype | Maintain a low concentration of this compound in the culture medium to ensure continuous selective pressure. Cryopreserve resistant cells at early passages. |
| Heterogeneous Resistance Mechanisms | After establishing a resistant pool, consider single-cell cloning to isolate clones with distinct resistance mechanisms for more focused studies. |
Issue 3: Unexpected Agonist Activity of this compound in a Mutant AR Background
| Possible Cause | Troubleshooting Steps |
| Antagonist-to-Agonist Switch | This is a known phenomenon for certain AR mutations (e.g., F877L with enzalutamide).[9] The mutation may induce a conformational change in the AR LBD that recruits coactivators instead of corepressors upon antagonist binding. |
| Experimental Artifact | Confirm the identity of the cell line and the sequence of the AR gene. Ensure the purity and correct concentration of the antagonist. Use a secondary functional assay (e.g., measuring expression of AR target genes) to validate the results of a reporter assay. |
| Off-Target Effects | Investigate if the observed effect is truly AR-mediated by using AR knockdown (siRNA) or a different AR antagonist with a distinct chemical scaffold. |
Quantitative Data Summary
Table 1: Antagonist Activity (IC50) of Various AR Antagonists Against Wild-Type and Mutant AR
| Compound | Wild-Type AR (IC50, nM) | T877A Mutant AR (IC50, nM) | F877L Mutant AR (IC50, µM) | W742C Mutant AR (IC50, µM) | H875Y Mutant AR (IC50, µM) |
| Enzalutamide (B1683756) | 21.4 | - | Agonistic | - | - |
| Apalutamide | 16 | - | - | - | - |
| Darolutamide | 26 | No Agonism | No Agonism | No Agonism | - |
| VN/85-1 | 341 | 1290 | - | - | - |
| VN/87-1 | 319 | 422 | - | - | - |
| VPC-13566 | - | - | 0.37 | 3.43 | 1.34 |
Data compiled from multiple sources.[11][12][13][14]
Table 2: Intratumoral Androgen Levels in Prostate Cancer Tissue
| Androgen | Untreated Primary PCa (ng/g tissue) | Castration-Resistant PCa (ng/g tissue) |
| DHEA | ~35 | ~48 |
| Androstenedione | ~0.125 | ~0.06 |
| Testosterone | Variable | ~0.25 |
| Dihydrotestosterone (DHT) | ~2.5 | ~1.0 (physiologically significant) |
Data suggest that despite systemic androgen deprivation, intratumoral androgen levels can remain at concentrations sufficient to activate AR signaling.[6][8]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine the IC50: Culture the parental prostate cancer cell line (e.g., LNCaP, VCaP) and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Continuously expose the parental cells to this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant amount of cell death is expected. Monitor the cells daily and replace the medium with fresh, drug-containing medium every 2-3 days.
-
Wait for Resistant Clones: Allow the cells to recover and for resistant clones to emerge. This may take several weeks to months.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound (e.g., by 1.5-2 fold).
-
Repeat and Stabilize: Repeat the dose escalation until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant line is established, characterize the resistance mechanism(s) using the methods described in the FAQs.
Protocol 2: Detection of AR-V7 by RT-qPCR
-
RNA Extraction: Isolate total RNA from your cell line or tissue sample using a high-quality RNA extraction kit. Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or similar instrument.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
AR-V7 Forward Primer: (Spans exon 3/CE3 junction)
-
AR-V7 Reverse Primer: (Within CE3)
-
-
Data Analysis: Calculate the relative expression of AR-V7 using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to a control sample (e.g., parental cell line).
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating resistance mechanisms.
References
- 1. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 2. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral steroidogenesis in castration-resistant prostate cancer: a target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Inactivation Contributes to Antitumor Efficacy of CYP17 Inhibitor VN/124-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional analysis of androgen receptor mutations that confer anti-androgen resistance identified in circulating cell-free DNA from prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Overcoming Androgen Receptor (AR) Antagonist Resistance in Prostate Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to AR antagonists in prostate cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to second-generation AR antagonists like enzalutamide (B1683756)?
A1: Resistance to AR antagonists is multifactorial and can arise from several molecular alterations within the cancer cells. The most well-documented mechanisms include:
-
AR Gene Alterations:
-
Point Mutations: Specific mutations in the AR ligand-binding domain (LBD), such as the F876L mutation, can convert antagonists like enzalutamide into agonists, paradoxically activating the receptor.[1][2]
-
Splice Variants: The expression of constitutively active AR splice variants that lack the LBD, most notably AR-V7, allows the receptor to remain active in the absence of androgens and in the presence of LBD-targeting antagonists.[3]
-
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, thereby bypassing the need for AR signaling. Key bypass pathways include the Glucocorticoid Receptor (GR), Wnt/β-Catenin, and PI3K/AKT pathways.
-
Intratumoral Androgen Biosynthesis: Resistant cancer cells can upregulate the expression of enzymes involved in androgen synthesis, such as aldo-keto reductase family 1 member C3 (AKR1C3), leading to an increase in local androgen levels that can outcompete the antagonist.[1][4]
-
Lineage Plasticity: Prostate cancer cells can undergo a process of lineage switching, losing their dependence on the AR pathway and acquiring characteristics of other cell types, such as neuroendocrine cells. This is often associated with the loss of tumor suppressors like TP53 and RB1.[1]
Q2: Which prostate cancer cell lines are suitable for studying enzalutamide resistance?
A2: Several prostate cancer cell lines are commonly used models for studying enzalutamide resistance. The choice of cell line depends on the specific research question.
-
LNCaP: An androgen-sensitive cell line that can be made resistant to enzalutamide through prolonged exposure.[4][3]
-
C4-2B: A castration-resistant subline of LNCaP that can also be made enzalutamide-resistant.[4][3]
-
22Rv1: This cell line is particularly useful as it endogenously expresses the AR-V7 splice variant, a key mechanism of resistance.[5][6]
-
VCaP: Known for overexpressing full-length AR and being sensitive to androgens, making it a good model to study mechanisms of resistance development.[7]
Q3: What are some novel therapeutic strategies to overcome AR antagonist resistance?
A3: Several innovative approaches are being investigated to combat AR antagonist resistance:
-
Novel AR Antagonists: Third-generation antagonists like darolutamide (B1677182) and apalutamide (B1683753) have been developed to have higher affinity and different binding modes to the AR, potentially overcoming some resistance mutations.[2]
-
AR Degraders: Proteolysis-targeting chimeras (PROTACs), such as ARD-61, are designed to induce the degradation of the entire AR protein, including splice variants, offering a way to eliminate the driver of resistance.[8][9]
-
Inhibitors of Bypass Pathways: Targeting pathways that compensate for AR inhibition, such as the PI3K/AKT pathway, is a promising strategy. Combination therapies with AR antagonists and pathway inhibitors are being explored.[7]
-
Targeting AR Splice Variants: Developing molecules that can directly inhibit or prevent the expression of AR splice variants like AR-V7 is an active area of research.[2]
-
Immunotherapy: While historically less effective in prostate cancer, combining immunotherapy with AR-targeted therapies is being investigated to enhance anti-tumor immune responses.
Troubleshooting Guides
Guide 1: Generating Enzalutamide-Resistant Cell Lines
Issue: Difficulty in establishing a stable enzalutamide-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Incorrect Enzalutamide Concentration | Determine the initial IC50 of enzalutamide for your parental cell line using a cell viability assay (e.g., MTT). Start the resistance induction with a concentration at or slightly below the IC50.[4] |
| Inadequate Duration of Treatment | The process of generating a stable resistant cell line can take 6 to 9 months. Be patient and maintain consistent culture conditions.[4] |
| Instability of Resistant Phenotype | Once a resistant cell line is established, it is crucial to maintain the cells in a medium containing a maintenance dose of enzalutamide (e.g., 10 µM) for all subsequent experiments to ensure the stability of the resistant phenotype.[4] |
| Cell Line Specificity | Different prostate cancer cell lines may require different starting concentrations and dose escalation strategies. What works for LNCaP may need to be adjusted for C4-2B. |
Guide 2: Western Blot Analysis of AR and AR-V7
Issue: Weak or no signal for AR or AR-V7.
| Potential Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure you are using an appropriate cell line. 22Rv1 is a good positive control for AR-V7 expression.[5][6] For other cell lines, you may need to induce expression or use a more sensitive detection method. |
| Poor Antibody Quality | Use a validated antibody specific for AR or AR-V7. For AR-V7, an antibody targeting the unique C-terminal portion is necessary. Check the antibody datasheet for recommended dilutions and protocols. |
| Inefficient Protein Extraction | Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to ensure protein integrity.[5] |
| Suboptimal Transfer Conditions | Optimize the transfer time and voltage for your specific gel and membrane type to ensure efficient transfer of proteins, especially for a large protein like full-length AR (~110 kDa). |
Issue: High background or non-specific bands.
| Potential Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[5] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
Guide 3: Cell Viability Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells or filling them with PBS. |
| Inaccurate Drug Dilutions | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Compound Precipitation | Some compounds may precipitate at high concentrations in culture media. Visually inspect the wells under a microscope for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower final DMSO concentration.[10] |
Issue: Unexpected increase in viability at high drug concentrations.
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Assay Reagent | Some compounds can directly reduce the MTT or MTS reagent, leading to a false-positive signal. Run a cell-free control (media + drug + assay reagent) to check for direct reduction. If interference is confirmed, consider using an alternative viability assay, such as a CyQUANT assay or a dye-exclusion method like Trypan Blue.[10] |
| Off-Target Effects | At very high concentrations, the drug may have off-target effects that could paradoxically promote cell survival. Ensure you are using a clinically and biologically relevant concentration range. |
Experimental Protocols
Protocol 1: Generation of Enzalutamide-Resistant LNCaP Cells
-
Initial Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of enzalutamide for the parental LNCaP cells.
-
Induction of Resistance: Continuously culture the LNCaP cells in the presence of enzalutamide at a starting concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of enzalutamide in a stepwise manner (e.g., from 10 µM to 20 µM, then 40 µM, and so on). Allow the cells to adapt and recover at each concentration before proceeding to the next. This process can take several months.[4]
-
Maintenance: Once a resistant cell line is established that can proliferate in a high concentration of enzalutamide (e.g., 40 µM), maintain this cell line in a medium containing this concentration of the drug for all subsequent experiments to ensure the stability of the resistant phenotype.[4]
-
Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line. The IC50 of the resistant line should be significantly higher.
Protocol 2: Western Blot for AR and AR-V7
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR or AR-V7 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 3: Co-Immunoprecipitation (Co-IP) for AR-Interacting Proteins
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors).[7]
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[7]
-
Immunoprecipitation: Add 2-5 µg of an anti-AR primary antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator. Include an isotype control IgG as a negative control.[7]
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.[7]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.[7]
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Data Presentation
Table 1: Example IC50 Values for Enzalutamide in Parental and Resistant Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (Fold Change) |
| LNCaP | 12.31 | 60.83 | 4.94 |
| C4-2B | 18.96 | 88.32 | 4.67 |
| 22Rv1 | ~25 | >100 | >4 |
Note: These values are examples and can vary between laboratories and experimental conditions.[3]
Visualizations
Caption: Canonical AR signaling and mechanisms of antagonist resistance.
Caption: Workflow for generating and characterizing AR antagonist-resistant cells.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 2. Developing a Novel Enzalutamide-Resistant Prostate Cancer Model via AR F877L Mutation in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Establishment of enzalutamide-resistant human prostate cancer cell lines and screening of lncRNA and mRNA expression profiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
addressing batch-to-batch variability of AR antagonist 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when working with AR antagonist 7. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the androgen receptor (AR).[1][2] It functions as a competitive antagonist, binding to the AR and preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating it.[3] This blockade of the AR signaling pathway inhibits the transcription of androgen-dependent genes, which can reduce the proliferation of androgen-sensitive cells.[2][4]
Q2: What is the reported IC50 value for this compound?
One supplier reports an IC50 value of 1.18 µM for this compound in an in vitro setting.[2] However, it is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell line, assay format, and reagent concentrations.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at room temperature in the continental US, though storage conditions may vary elsewhere.[1] For long-term storage, it is advisable to refer to the Certificate of Analysis provided by the supplier. When preparing stock solutions, use an appropriate solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in chemical compounds like this compound can arise from several factors during synthesis and purification.[5] These can include:
-
Purity Levels: The percentage of the active compound versus impurities can differ between batches.[6][7][8]
-
Impurity Profile: The nature and concentration of residual solvents, starting materials, or byproducts from the synthesis can vary.
-
Physical Properties: Differences in crystalline form (polymorphism), particle size, or solvation state can affect solubility and bioavailability.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50) in my experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure proper storage of both the solid compound and stock solutions. 2. Prepare fresh stock solutions from the solid compound. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
| Batch-to-Batch Variability | 1. If you suspect batch variability, obtain a new vial from a different lot number. 2. Perform a side-by-side comparison of the old and new batches in the same experiment. 3. Request the Certificate of Analysis (CoA) from the supplier for each batch to compare purity and other specifications. |
| Experimental Conditions | 1. Verify the concentration of all reagents, including the ligand (e.g., DHT) used to stimulate the androgen receptor. 2. Ensure consistent cell density and passage number, as receptor expression can vary with cell culture conditions. 3. Confirm the incubation time is appropriate for the desired effect. |
| Solubility Issues | 1. Confirm that this compound is fully dissolved in your vehicle solvent. 2. If precipitation is observed in the media, consider using a lower concentration or a different solvent system (ensure solvent controls are included). |
Issue 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Compound Impurities | 1. Impurities in a specific batch may have off-target activities.[6] 2. Consider obtaining a higher purity grade of the compound if available. 3. Analytical techniques like HPLC or LC-MS can be used to assess the purity of your sample. |
| Non-specific Activity | 1. At high concentrations, small molecules can exhibit non-specific effects. Perform a dose-response curve to determine the optimal concentration range with minimal off-target activity. 2. Include appropriate negative controls (e.g., vehicle-treated cells, cells not expressing AR) to distinguish specific from non-specific effects. |
| Cell Line Health | 1. Ensure cells are healthy and not under stress from culture conditions, which can lead to a variety of artifacts. 2. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your experiment to monitor for cytotoxicity. |
Data Presentation: Tracking Batch-to-Batch Variability
To systematically track the performance of different batches of this compound, we recommend maintaining a detailed log. Below is a template table to record and compare data across batches.
| Parameter | Batch A (Lot #XXXXX) | Batch B (Lot #YYYYY) | Batch C (Lot #ZZZZZ) |
| Supplier | |||
| Date Received | |||
| Purity (from CoA) | |||
| Appearance | |||
| Solubility in [Solvent] | |||
| IC50 in [Cell Line A] | |||
| IC50 in [Cell Line B] | |||
| Maximum Inhibition | |||
| Observed Off-Target Effects | |||
| Notes |
Experimental Protocols
Protocol 1: In Vitro AR Antagonism Assay (Luciferase Reporter Assay)
This protocol is a general guideline for assessing the antagonistic activity of this compound using a luciferase reporter gene assay in a suitable prostate cancer cell line (e.g., LNCaP).
Materials:
-
LNCaP cells (or other AR-positive cell line)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the AR-responsive luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Hormone Deprivation: After 24 hours, replace the medium with a medium containing CS-FBS to remove androgens.
-
Compound Treatment: After another 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) in the presence of a constant concentration of DHT (e.g., 1 nM). Include appropriate controls:
-
Vehicle control (DMSO or other solvent)
-
DHT only (positive control)
-
Vehicle only (negative control)
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Visualizations
Androgen Receptor (AR) Signaling Pathway
Caption: Simplified diagram of the Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Experimental Workflow for Compound Validation
Caption: A recommended experimental workflow for validating a new batch of this compound before use in extensive studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AR Antagonist 7 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective in vivo delivery of AR antagonist 7.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of this compound in animal models.
Issue 1: this compound Precipitates in Aqueous Vehicle During Formulation
-
Question: My this compound, which is dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my final aqueous vehicle (e.g., saline, PBS). What should I do?
-
Answer: This is a common issue for hydrophobic compounds like many small molecule inhibitors. The key is to maintain the compound's solubility in the final formulation. Here is a systematic approach to troubleshoot this problem:
-
Minimize Aqueous Content: Start by preparing the highest possible concentration of your compound in a pure organic solvent such as DMSO.
-
Utilize Co-solvents: Instead of diluting directly into a fully aqueous vehicle, use a biocompatible co-solvent system. A common strategy is to first dissolve the compound in DMSO and then sequentially add other solvents like PEG400, Tween 80, or corn oil before adding the final aqueous component.[1][2] This gradual change in polarity can help keep the compound in solution.
-
Test Different Vehicles: Not all compounds are compatible with the same vehicle. Based on the physicochemical properties of this compound, a systematic evaluation of different formulation vehicles is recommended. A table of common vehicles for poorly soluble compounds is provided below.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve the compound.[3] However, be cautious and ensure that the compound is stable at higher temperatures.
-
Prepare Fresh Formulations: To avoid precipitation over time, it is best to prepare the formulation fresh before each administration.[3]
-
Issue 2: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
-
Question: I am observing significant variability in the anti-tumor efficacy of this compound within the same treatment group. What could be the cause and how can I mitigate this?
-
Answer: High variability can obscure the true efficacy of your compound. The source of this variability can often be traced back to the formulation or administration technique.
-
Ensure Homogeneous Formulation: If your formulation is a suspension, ensure it is uniformly mixed before drawing each dose. Inadequate mixing can lead to inconsistent dosing.
-
Refine Administration Technique: For oral gavage, ensure the tube is correctly placed to deliver the full dose to the stomach.[4][5] For intraperitoneal or subcutaneous injections, ensure consistent injection depth and location to standardize absorption.[6][7]
-
Monitor Animal Health: Underlying health issues in some animals can affect drug metabolism and tumor growth. Closely monitor animal weight and overall health.
-
Randomize Animals: Ensure that animals are properly randomized into treatment and control groups based on tumor volume before starting the treatment.
-
Issue 3: No Apparent In Vivo Efficacy Despite In Vitro Potency
-
Question: this compound is potent in my in vitro assays, but I am not observing significant tumor growth inhibition in my xenograft model. What are the potential reasons?
-
Answer: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Several factors could be at play:
-
Poor Bioavailability: The compound may not be well-absorbed or may be rapidly metabolized. Consider alternative routes of administration (e.g., intraperitoneal instead of oral) or reformulating to improve absorption.[8] Pharmacokinetic studies to measure plasma concentrations of this compound are highly recommended.
-
Inadequate Dosing: The dose used may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-response study is often necessary to determine the optimal dose.[9]
-
Compound Instability: The compound may be unstable in the formulation or in vivo. Re-evaluate the stability of your formulation and consider protecting it from light or heat if necessary.
-
Target Engagement: Confirm that the antagonist is reaching the tumor and binding to the androgen receptor. This can be assessed through pharmacodynamic studies, such as measuring the expression of AR-regulated genes in the tumor tissue.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting doses and administration routes for a new AR antagonist like this compound in a mouse xenograft model?
A1: The optimal dose and route depend on the compound's potency, solubility, and pharmacokinetic profile. For a novel compound, it's common to start with a dose range guided by its in vitro IC50 value. A typical starting point for a potent AR antagonist could be in the range of 10-100 mg/kg, administered daily.[8][10] The choice of administration route often depends on the compound's properties. Oral gavage is preferred for compounds with good oral bioavailability.[11] For poorly soluble or poorly absorbed compounds, intraperitoneal or subcutaneous injections are common alternatives.[8]
Q2: How should I prepare my formulation of this compound for in vivo studies?
A2: For a hydrophobic compound like this compound, a multi-component vehicle is often necessary. A common approach is to first dissolve the compound in a small volume of DMSO, then add a solubilizing agent like PEG400 or Tween 80, and finally bring it to the final volume with saline or PBS.[12] The final concentration of DMSO should ideally be kept below 10% for intraperitoneal injections and even lower for intravenous routes to minimize toxicity.[2]
Q3: How do I properly perform an oral gavage in mice?
A3: Proper oral gavage technique is crucial to avoid injury to the animal and ensure accurate dosing. The key steps are:
-
Proper Restraint: Gently but firmly restrain the mouse to prevent movement.
-
Measure the Gavage Needle: Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.[11]
-
Gentle Insertion: Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth until it passes into the esophagus. The mouse should swallow the tube. Do not force the needle.[4]
-
Administer the Dose: Once the needle is in place, slowly administer the compound.
-
Monitor the Animal: After administration, monitor the mouse for any signs of distress.[5]
Q4: What is the best method to monitor tumor growth in a xenograft model?
A4: The standard method is to use digital calipers to measure the length and width of the tumor 2-3 times per week. The tumor volume can then be calculated using the formula: Volume = (Width² x Length) / 2 .[13] It is also important to monitor the body weight of the animals as a measure of overall health and potential toxicity of the treatment.
III. Data Presentation
Table 1: Common Formulation Vehicles for Poorly Soluble Compounds in Animal Models
| Vehicle Composition | Route of Administration | Advantages | Considerations |
| 10% DMSO, 40% PEG400, 50% Saline | IP, PO | Good for many poorly soluble compounds. | High concentrations of DMSO can be toxic. |
| 5% DMSO, 20% Solutol HS 15, 75% Water | IV, IP, PO | Solutol is a non-ionic solubilizer and emulsifier. | Can cause hypersensitivity reactions in some cases. |
| 0.5% Carboxymethylcellulose (CMC) in Water | PO | Forms a suspension, suitable for compounds that are difficult to solubilize. | Requires vigorous mixing to ensure a uniform suspension. |
| Corn Oil with 2% Tween 80 | PO, IP | Suitable for highly lipophilic compounds. | Absorption can be variable. Not suitable for IV administration.[2] |
| 20% Hydroxypropyl-β-cyclodextrin in Saline | IV, IP, PO | Cyclodextrins can encapsulate hydrophobic drugs to increase solubility. | May have its own pharmacological effects at high concentrations. |
Table 2: Representative Dosing and Efficacy Data for AR Antagonists in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dose and Route | Tumor Growth Inhibition | Reference |
| Darolutamide | LAPC-4 | 100 mg/kg, PO, daily | 64% | [10] |
| Compound [I] | LNCaP | 30 mg/kg, IP | 70.7% | [8] |
| Compound [I] | 22Rv1 | 30 mg/kg, IP | 78.9% | [8] |
| HG122 | 22RV1 | 10 mg/kg/d | 60% | [14] |
| HG122 | 22RV1 | 25 mg/kg/d | ~80% | [14] |
| Bicalutamide | 22RV1 | 10 mg/kg/d | 30% | [14] |
IV. Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound for the desired final concentration (e.g., 5 mg/mL).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume (e.g., for a 1 mL final volume, add 100 µL DMSO).
-
Vortex until the compound is completely dissolved.
-
Add PEG400 to a final concentration of 40% (e.g., 400 µL). Vortex to mix.
-
Add Tween 80 to a final concentration of 5% (e.g., 50 µL). Vortex to mix.
-
Add sterile saline to bring the formulation to the final volume (e.g., 450 µL). Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for injection. Prepare fresh daily.
-
Protocol 2: Subcutaneous Prostate Cancer Xenograft Model and Efficacy Study
-
Cell Culture and Preparation:
-
Culture human prostate cancer cells (e.g., LNCaP, 22Rv1) in the recommended medium until they reach 70-80% confluency.[13]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.[15]
-
-
Tumor Inoculation:
-
Efficacy Study:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[10]
-
Administer this compound (prepared as in Protocol 1) or the vehicle control to the respective groups daily via the chosen route (e.g., intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, pharmacodynamic markers).
-
V. Mandatory Visualizations
Caption: AR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for testing this compound efficacy in a xenograft model.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. instechlabs.com [instechlabs.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Potent AR antagonist shows AR degrading activity and antitumor efficacy in prostate cancer models | BioWorld [bioworld.com]
- 9. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Technical Support Center: Development of Androgen Receptor (AR) Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on clinically relevant androgen receptor (AR) antagonists. The content addresses specific issues encountered during experimentation, focusing on common challenges such as drug resistance mediated by AR mutations and splice variants.
Section 1: Resistance Mediated by AR Ligand-Binding Domain (LBD) Mutations
A primary challenge in the development of AR antagonists is the emergence of resistance through mutations in the AR gene, particularly within the ligand-binding domain (LBD).[1][2][3] These mutations can alter the binding affinity of antagonists, sometimes converting them into agonists, which reactivates the AR signaling pathway and drives disease progression.[4][5][6]
Frequently Asked Questions & Troubleshooting
Q1: My novel AR antagonist shows promising initial activity in LNCaP cells, but its efficacy diminishes after long-term culture. What is the likely cause?
A1: This is a classic scenario suggesting the development of acquired resistance. The most probable causes are:
-
Selection for pre-existing AR mutations: The LNCaP cell line is known to harbor a T878A (historically T877A) mutation in the AR LBD, which can confer resistance or even convert some antagonists into agonists.[3] Continuous exposure to your compound may select for cells where this or other mutations provide a growth advantage.
-
Emergence of new mutations: Prolonged antagonist pressure can induce new point mutations in the AR LBD. A common mutation associated with resistance to second-generation antagonists like enzalutamide (B1683756) is F877L (historically F876L).[4][7]
-
AR gene amplification: The cells may be overexpressing the AR protein, requiring higher concentrations of your antagonist to achieve inhibition.[4]
Troubleshooting Steps:
-
Sequence the AR LBD: Extract genomic DNA from both the sensitive (parental) and resistant cell lines and sequence the AR LBD (exons 4-8) to identify any mutations that have emerged.
-
Perform a Dose-Response Curve Shift Assay: Compare the IC50 values of your antagonist in the parental versus the resistant cell line. A significant rightward shift indicates reduced sensitivity.
-
Assess for Agonism: Test your compound for agonist activity in the resistant cell line using a reporter gene assay. The mutation may have converted your antagonist into a partial or full agonist.
Q2: How can I proactively test if my antagonist is susceptible to known resistance mutations like F877L or T878A?
A2: You can test the efficacy of your compound against specific mutations using engineered cell lines.
-
Use Site-Directed Mutagenesis: Create expression vectors for AR containing the F877L, T878A, or other clinically relevant mutations.[8][9]
-
Transient Transfection Assays: Co-transfect an AR-negative cell line (like PC-3 or HEK293) with a wild-type or mutant AR expression vector and an androgen-responsive reporter plasmid (e.g., PSA-luciferase or ARE-luciferase).[10][11]
-
Measure Potency: Treat the transfected cells with a range of concentrations of your antagonist in the presence of an androgen agonist (e.g., DHT). A potent antagonist will inhibit luciferase activity for the wild-type AR but may show reduced or no activity against the mutant ARs.[12]
Data Presentation: Antagonist Activity Against AR Mutations
The following table summarizes the activity of different AR antagonists against wild-type (WT) AR and common resistance-conferring mutants. This data is crucial for understanding the potential resistance profile of a new compound.
| Compound | AR Genotype | Fold Change in IC50 (vs. WT) | Antagonist to Agonist Switch? |
| Bicalutamide | WT | 1.0 | No |
| W742C (W741C) | >10 | Yes | |
| Enzalutamide | WT | 1.0 | No |
| F877L (F876L) | >20 | Yes[4] | |
| T878A (T877A) | ~1.5 | No, but reduced antagonism | |
| Apalutamide | WT | 1.0 | No |
| F877L (F876L) | >15 | Yes[7] | |
| Darolutamide | WT | 1.0 | No |
| F877L / T878A | Minimal Change | No[13] |
Note: IC50 values are highly dependent on the specific assay conditions. This table provides a generalized comparison.
Experimental Protocol: Site-Directed Mutagenesis of the AR Gene
This protocol outlines the creation of an AR expression vector with a specific point mutation (e.g., F877L) using a PCR-based method.[8][14][15]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, Q5)
-
Plasmid DNA containing the wild-type human AR cDNA
-
Custom mutagenic primers (forward and reverse)
-
dNTPs, PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli for transformation
Primer Design:
-
Primers should be 25-45 bases long.[9]
-
The desired mutation (e.g., F877L corresponds to TTC -> CTC) should be in the center of both the forward and reverse primers.
-
Primers must terminate in a G or C base.[9]
Procedure:
-
PCR Amplification: Set up the PCR reaction with 50 ng of template plasmid, 125 ng of each primer, dNTPs, buffer, and high-fidelity polymerase.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI directly to the PCR product. Incubate at 37°C for at least 2 hours to digest the parental (methylated) template DNA, leaving only the newly synthesized mutant plasmid.[8][14]
-
Transformation: Transform 2 µL of the DpnI-treated product into high-efficiency competent E. coli. Plate on selective agar (B569324) plates (e.g., LB-ampicillin).
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the integrity of the rest of the gene via Sanger sequencing.
Mandatory Visualization
Caption: Troubleshooting workflow for investigating resistance to an AR antagonist.
Section 2: Resistance Mediated by AR Splice Variants (AR-V7)
Another major mechanism of resistance, particularly to second-generation AR antagonists, is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[3][4][16] The most well-characterized of these is AR-V7.[2][17] Because AR-V7 lacks the drug-binding site for conventional antagonists, it can translocate to the nucleus and activate target genes even in the presence of drugs like enzalutamide, leading to therapy resistance.[5]
Frequently Asked Questions & Troubleshooting
Q1: My LBD-targeting antagonist is ineffective in my xenograft model, but PSA levels remain high. Could AR splice variants be the cause?
A1: Yes, this is a strong indication of AR-V activity. High prostate-specific antigen (PSA) levels signify active AR signaling. If your LBD-targeting drug isn't working, it's likely that a form of the AR that doesn't require ligand binding for its activity is present. AR-V7 is the most common culprit. It retains the N-terminal domain (NTD) and DNA-binding domain (DBD), allowing it to drive transcription of target genes like PSA (gene name KLK3) independently of androgens and LBD-targeted drugs.[18]
Troubleshooting Steps:
-
Detect AR-V7 Expression: The most critical step is to determine if AR-V7 is present at the protein and/or mRNA level in your experimental model.
-
Western Blot: Use an AR-V7 specific antibody to detect the protein in tumor lysates.[19][20] The 22Rv1 cell line is a reliable positive control, while LNCaP and PC-3 are negative or low-expression controls.[21]
-
RT-qPCR: Design primers specific to the unique cryptic exon (CE3) junction in the AR-V7 transcript to measure its mRNA levels.[18][20] This is a highly sensitive method.
-
-
Confirm AR-V7 Activity: Use a reporter assay in an AR-negative cell line (e.g., PC-3) by co-transfecting an AR-V7 expression vector and an ARE-luciferase reporter. You should see high luciferase activity that is not inhibited by your LBD-targeting antagonist.[22]
Q2: I've confirmed my resistant cells express AR-V7. How can I target it?
A2: Targeting AR-V7 is a significant challenge and an active area of research. Since it lacks the LBD, traditional antagonists are ineffective.[5] Current strategies under investigation include:
-
Targeting the N-Terminal Domain (NTD): Developing small molecules that bind to the NTD and disrupt its transcriptional activity.[5][16]
-
Inhibiting AR-V7 Expression/Stability: Investigating compounds that can prevent the splicing of the AR pre-mRNA into the V7 variant or that promote the degradation of the AR-V7 protein.[23]
-
Targeting Downstream Pathways: Identifying and inhibiting key co-activators or signaling pathways that are essential for AR-V7's function.
Data Presentation: Impact of AR-V7 on Therapy Response
| Therapeutic Agent | Target | Efficacy in AR-V7 Positive Setting | Rationale |
| Enzalutamide | AR LBD | Low / Ineffective | AR-V7 lacks the LBD target site.[5] |
| Apalutamide | AR LBD | Low / Ineffective | AR-V7 lacks the LBD target site.[5] |
| Abiraterone Acetate | CYP17A1 (Androgen Synthesis) | Low / Ineffective | AR-V7 is constitutively active and does not require androgens.[5] |
| Taxane Chemotherapy | Microtubules | Effective | Mechanism is independent of AR signaling. |
| NTD Inhibitors (e.g., Ralaniten) | AR NTD | Potentially Effective | Targets a domain present in both full-length AR and AR-V7.[5] |
Experimental Protocol: Western Blot for AR-V7 Detection
This protocol provides a method for detecting AR-V7 protein in cell lysates.[19][20]
Materials:
-
Cell lines: 22Rv1 (positive control), LNCaP (negative control), and your experimental cells.[21]
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 4-12% Tris-Glycine).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: AR-V7 specific antibody (e.g., clone RM7 or a validated polyclonal) and a loading control (e.g., β-Actin).[17][24]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto the gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary AR-V7 antibody (e.g., at 1:1000 dilution) overnight at 4°C.[17]
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected size for AR-V7 is ~80 kDa.
Mandatory Visualization
Caption: Mechanism of resistance via AR-V7 splice variant expression.
References
- 1. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 15. neb.com [neb.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Decoding the androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 21. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assay [bio-protocol.org]
- 23. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Technical Support Center: Stability of AR Antagonist 7
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AR antagonist 7 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guide
Researchers may encounter challenges related to the stability of this compound during in vitro experiments. This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent compound concentration due to degradation. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider performing a time-course analysis using HPLC-MS to determine the rate of degradation.[1][2] |
| Incomplete solubilization of the compound. | Ensure complete dissolution of the stock solution. Gentle warming and vortexing may help. Prepare fresh stock solutions regularly.[1][3] | |
| Lower than expected potency | Degradation of the compound at 37°C in aqueous media. | Test the stability of the compound in a simpler buffer system (e.g., PBS) at 37°C to evaluate its inherent aqueous stability.[1] |
| Interaction with media components. | Evaluate stability in serum-free versus serum-containing media to identify potential enzymatic degradation by serum proteins.[1][3] Test in different types of media to pinpoint reactive components.[1] | |
| Precipitation observed in media | The compound's concentration exceeds its solubility limit. | Reduce the final working concentration of this compound. Optimize the dilution method by performing serial dilutions in pre-warmed media.[2][3] |
| Binding to plasticware. | Use low-protein-binding plates and pipette tips to minimize adsorption.[1] | |
| Compound disappears but no degradation products detected | Rapid cellular uptake. | Include a cell-free control to assess non-specific binding and degradation. Analyze cell lysates to quantify intracellular compound concentration.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of this compound in cell culture media critical for my experiments?
A1: The stability of a test compound is crucial for the correct interpretation of its biological effects.[3] If this compound degrades during an experiment, its effective concentration decreases, which can lead to an underestimation of its potency and efficacy.[3] Stability studies are essential for establishing a reliable concentration-response relationship.[3]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence compound stability:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[3]
-
Temperature: Incubation at 37°C can accelerate chemical degradation.[3]
-
Media Components: Amino acids, vitamins, and metal ions in the media can react with the compound.[3]
-
Enzymatic Degradation: Enzymes from serum supplements (e.g., esterases, proteases) or secreted by cells can metabolize the compound.[3]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[3]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.[3]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or lower.[2] It is advisable to use freshly prepared solutions or those stored for no longer than one month.[1]
Q4: What is a general approach to test the stability of this compound in my cell culture setup?
A4: A common method involves incubating this compound in the cell culture medium (both with and without cells) under standard experimental conditions (e.g., 37°C, 5% CO2).[2] Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours), and the concentration of the intact compound is measured using an analytical technique like HPLC-MS.[2]
Quantitative Data Summary
While specific stability data for this compound in cell culture media is not publicly available, the following table provides a hypothetical example of how such data would be presented. This data illustrates the stability of a hypothetical AR antagonist in two common cell culture media over 48 hours.
| Time (hours) | % Remaining in Medium A (e.g., DMEM with 10% FBS) | % Remaining in Medium B (e.g., RPMI-1640 with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 92% | 85% |
| 24 | 85% | 70% |
| 48 | 75% | 55% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reverse-phase HPLC column
-
HPLC-MS system
-
Low-protein-binding microcentrifuge tubes and cell culture plates
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the stock solution into pre-warmed (37°C) cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid cell toxicity.[2]
-
-
Incubation:
-
Dispense the prepared medium containing this compound into wells of a low-protein-binding plate.
-
Collect an aliquot immediately (t=0) and quench it by adding 3 volumes of cold ACN. This serves as the baseline.[2]
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
-
Time-Point Sampling:
-
Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, quench the samples with cold ACN as described for the t=0 sample.
-
-
Sample Processing:
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: Use a suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Monitor the parent mass of this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified androgen receptor (AR) signaling pathway and the mechanism of this compound.
References
Technical Support Center: AR Antagonist Activity and Serum Protein Interactions
This technical support guide addresses common questions and troubleshooting scenarios encountered by researchers studying Androgen Receptor (AR) antagonists, with a particular focus on challenges related to the AR-V7 splice variant and the influence of serum proteins on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for traditional AR antagonists?
A1: Traditional non-steroidal AR antagonists, such as bicalutamide (B1683754) and enzalutamide, function by competitively binding to the Ligand-Binding Domain (LBD) of the Androgen Receptor.[1][2][3] This binding prevents androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from activating the receptor. The antagonist-bound receptor has an altered conformation that hinders its proper nuclear translocation, DNA binding, and recruitment of coactivators, thereby inhibiting the transcription of androgen-dependent genes.[1][4]
Q2: How does the AR-V7 splice variant confer resistance to LBD-targeting AR antagonists?
A2: The AR-V7 splice variant lacks the C-terminal LBD, which is the direct target for antagonists like enzalutamide.[5][6][7] This truncation results in a constitutively active transcription factor that can translocate to the nucleus and initiate gene expression without needing androgen binding.[7][8] Consequently, therapies targeting the LBD are ineffective against AR-V7-driven cancer progression.[6]
Q3: How can serum proteins in my cell culture media affect the apparent activity of my AR antagonist?
A3: Serum contains numerous proteins, most notably albumin and sex hormone-binding globulin (SHBG), which can bind to small molecules.[9] This binding can sequester your AR antagonist, reducing its free concentration in the media and thus limiting the amount available to enter cells and interact with the AR. This often leads to an underestimation of the antagonist's true potency (i.e., a higher apparent IC50 value). For example, the plasma protein binding of the antiandrogen clascoterone (B1669155) is reported to be between 84% and 89%.[10]
Q4: What is charcoal-stripped serum, and why is it used in AR antagonist experiments?
A4: Charcoal-stripped serum is serum that has been treated with activated charcoal to remove small, lipophilic molecules, including endogenous steroid hormones like androgens. It is crucial for in vitro AR signaling experiments because it eliminates the confounding effects of baseline AR activation by hormones present in standard fetal bovine serum (FBS).[11] Using charcoal-stripped serum ensures that the observed AR activity is due to the specific ligands (agonists or antagonists) you add to the culture.[11]
Troubleshooting Guide
Q5: My AR antagonist shows significantly lower potency (higher IC50) in cell-based assays compared to biochemical assays. What could be the cause?
A5: This is a common issue. Several factors related to the cell-based environment can cause this discrepancy.
-
Serum Protein Binding: As discussed in FAQ Q3, proteins in your culture medium (e.g., FBS) can bind to the antagonist, lowering its effective concentration.
-
Cell Membrane Permeability: The antagonist may have poor permeability across the cell membrane, limiting its access to the intracellular AR.
-
Cellular Efflux: The cells may actively pump the antagonist out using efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.
-
Metabolism: The cells may metabolize the antagonist into a less active form.
Troubleshooting Workflow: Low Antagonist Potency
Caption: Troubleshooting flowchart for low AR antagonist potency.
Q6: I am not seeing any inhibition of AR activity in my AR-V7 expressing cell line. Is my experiment failing?
A6: Not necessarily. If you are using a traditional antagonist that targets the AR-LBD (e.g., enzalutamide), it is expected to have little to no activity against AR-V7.[6][7] Your result may actually be confirming the resistance mechanism of your cell line. To inhibit AR-V7, you need a compound that works through a different mechanism, such as:
-
Inhibiting the N-terminal domain (NTD).[12]
-
Disrupting AR dimerization.[13]
-
Inhibiting the DNA-binding domain (DBD).[13]
-
Promoting AR-V7 protein degradation.[14]
Quantitative Data Summary
The following tables summarize the potency of various AR antagonists. Note that IC50 values can vary significantly based on the cell line and assay conditions used (e.g., agonist concentration, serum presence).
Table 1: Activity of AR Antagonists in LBD-Sensitive Models
| Compound | Target | Assay Type | Cell Line | IC50 (approx.) | Reference |
| Enzalutamide | AR-LBD | GRE2-Luciferase | VCaP | 0.34 µM | [12] |
| Bicalutamide | AR-LBD | AR Dimerization | AR2 | 560 nM | [15] |
| Cyproterone Acetate | AR-LBD | AR Dimerization | AR2 | 240 nM | [15] |
| Mifepristone | AR-LBD | AR Dimerization | AR2 | 271 nM | [15] |
Table 2: Activity of Compounds Targeting AR-NTD or AR-V7
| Compound | Target | Assay Type | Cell Line | IC50 (approx.) | Reference |
| Compound 7 | AR-NTD | GRE2-Luciferase | VCaP | 7.4 µM | [12] |
| EPI-001 | AR-NTD | GRE2-Luciferase | VCaP | 37.4 µM | [12] |
| Compound 16 (analogue) | AR-NTD | GRE2-Luciferase | VCaP | ~0.12 µM | [12] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling: Full-Length vs. AR-V7 Variant
Caption: Canonical AR signaling vs. ligand-independent AR-V7 signaling.
General Workflow for Screening AR Antagonists
Caption: A typical experimental workflow for identifying and validating AR antagonists.
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay for AR Antagonist Activity
This assay quantitatively measures the transcriptional activity of the AR in response to treatment with agonists and antagonists.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP)
-
Cell culture medium (e.g., RPMI-1640)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
DHT (Androgen agonist)
-
Test AR antagonist
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. Culture in media supplemented with 10% CS-FBS.
-
Transfection: Co-transfect cells with the ARE-Luciferase reporter plasmid and the control Renilla plasmid according to the transfection reagent manufacturer's protocol.
-
Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., 1% CS-FBS) and incubate for 12-18 hours to reduce baseline AR activity.
-
Treatment: Prepare serial dilutions of your test antagonist. Treat the cells by adding the antagonist at various concentrations along with a fixed, sub-maximal concentration of DHT (e.g., 0.1-1 nM). Include controls: vehicle only, DHT only, and a known antagonist (e.g., enzalutamide) + DHT.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (XTT) Assay
This assay measures the effect of the AR antagonist on the proliferation and metabolic activity of androgen-dependent prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Culture medium with 10% CS-FBS
-
DHT and test antagonist
-
XTT Cell Viability Assay Kit
-
96-well plate reader (absorbance)
Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in media with 10% CS-FBS. Allow cells to attach overnight.
-
Treatment: Treat cells with serial dilutions of the test antagonist in the presence of a fixed concentration of DHT (e.g., 1 nM) to stimulate growth. Include controls: vehicle only (baseline viability) and DHT only (stimulated viability).
-
Incubation: Incubate for 72-96 hours to allow for measurable differences in cell proliferation.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol and add it to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, allowing viable cells to convert the XTT reagent into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the DHT-only control, and plot the percent viability against the antagonist concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 3. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AR-v7 protein expression is regulated by protein kinase and phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. Clascoterone - Wikipedia [en.wikipedia.org]
- 11. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 14. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites [frontiersin.org]
Validation & Comparative
A Comparative Guide: AR Antagonist "7" (Compound 3d) vs. Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a novel A-ring-fused pyrazole (B372694) derivative of dihydrotestosterone (B1667394), referred to herein as AR antagonist "7" (compound 3d), and the well-established second-generation antiandrogen, enzalutamide (B1683756). This comparison is based on preclinical data from peer-reviewed studies and aims to provide an objective overview of their respective mechanisms of action, potency, and cellular effects.
At a Glance: Key Quantitative Data
The following tables summarize the key in-vitro data for AR antagonist "7" and enzalutamide, focusing on their anti-androgen receptor (AR) activity and their impact on prostate cancer cell proliferation. It is important to note that the data for the two compounds are from different studies, and direct head-to-head comparisons under identical experimental conditions are not yet available.
| Compound | Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| AR Antagonist "7" (Compound 3d) | AR Transcriptional Activity | Reporter Cell Line | IC50: 1.18 | [1][2][3] |
| Cell Proliferation | LAPC-4 | GI50: ~7.9 | ||
| Cell Proliferation | 22Rv1 | GI50: <20 | ||
| Enzalutamide | AR Transcriptional Activity | LNCaP | IC50: 0.12 ± 0.04 | [4] |
| Cell Proliferation | LNCaP | IC50: 5.6 ± 0.8 | [5] | |
| Cell Proliferation | 22Rv1 | Limited effect on proliferation | [6] | |
| AR Binding Affinity | LNCaP | IC50: 0.021 | [7] |
Mechanism of Action: A Tale of Two Antagonists
Both AR antagonist "7" and enzalutamide function by disrupting the androgen receptor signaling pathway, a key driver of prostate cancer progression. However, they exhibit distinct molecular mechanisms.
Enzalutamide is a potent, non-steroidal competitive inhibitor of the androgen receptor.[8] Its multi-faceted mechanism of action includes:
-
Blocking Androgen Binding: It binds with high affinity to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (DHT).
-
Inhibiting Nuclear Translocation: Enzalutamide hinders the translocation of the AR from the cytoplasm to the nucleus.
-
Impairing DNA Binding and Coactivator Recruitment: It disrupts the interaction of the AR with DNA and the recruitment of coactivator proteins necessary for the transcription of AR target genes.[8]
AR Antagonist "7" (Compound 3d) , a steroidal derivative, also acts as a potent AR antagonist.[1][2][3] Its primary mechanism involves:
-
AR Antagonism: It effectively inhibits the transcriptional activity of the AR.[1][2][3]
-
AR Protein Downregulation: A key feature of this compound is its ability to induce a significant decrease in the levels of wild-type AR protein, likely through promoting its degradation via the proteasome pathway.[1][2][3]
Visualizing the Mechanisms
To illustrate the distinct and overlapping mechanisms of these two antagonists, the following diagrams have been generated.
Caption: Mechanisms of action for Enzalutamide and AR Antagonist "7".
The Androgen Receptor Signaling Pathway
The following diagram illustrates the androgen receptor signaling pathway and highlights the points of intervention for both antagonists.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of AR Antagonists: A Guide
An objective comparison of the efficacy of a novel androgen receptor (AR) antagonist, referred to herein as "AR antagonist 7," with the established first-generation antagonist, bicalutamide (B1683754), requires a thorough examination of preclinical and clinical data. As "this compound" is not a publicly recognized designation, this guide will use enzalutamide (B1683756), a well-characterized second-generation AR antagonist, as a representative for a next-generation compound to provide a framework for comparison. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of a first-generation androgen receptor (AR) antagonist, bicalutamide, with a second-generation antagonist, enzalutamide. The comparison focuses on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Bicalutamide is a non-steroidal antiandrogen that acts as a competitive antagonist at the androgen receptor.[1][2][3] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4][5] This inhibition prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, thereby blocking the transcription of androgen-dependent genes that drive prostate cancer cell growth.[1][4] However, under conditions of AR overexpression or mutation, bicalutamide can paradoxically act as a partial agonist, leading to treatment resistance.[2][6]
Enzalutamide, a second-generation non-steroidal antiandrogen, exhibits a more comprehensive blockade of AR signaling.[7] It has a significantly higher binding affinity for the AR compared to bicalutamide.[8] Beyond competitive binding, enzalutamide more effectively prevents the nuclear translocation of the AR, its binding to DNA, and the recruitment of coactivator proteins.[7][9][10] This multi-faceted inhibition results in a more potent and durable suppression of the AR signaling pathway.[11]
Quantitative Data Presentation
The following table summarizes key quantitative data comparing the efficacy of bicalutamide and enzalutamide from various studies.
| Parameter | Bicalutamide | Enzalutamide | Study Reference |
| AR Binding Affinity (IC50) | ~160 nM | 5- to 8-fold higher affinity than bicalutamide | [6][8] |
| Prostate-Specific Antigen (PSA) Response (12-month) | 34% | 84% | [10] |
| Superior Major Prostate-Specific Antigen Response (SMPR) | 65% | 94% | [10] |
| Progression-Free Survival (PFS) Hazard Ratio (vs. Placebo) | 0.74 | 0.25 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are outlines of common experimental protocols used to evaluate and compare AR antagonists.
1. Competitive Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity (IC50) of the antagonist to the androgen receptor.
-
Methodology:
-
A constant concentration of a radiolabeled androgen (e.g., 3H-R1881) is incubated with a source of androgen receptors (e.g., LNCaP cell lysate or purified AR protein).
-
Increasing concentrations of the test compound (bicalutamide or "this compound"/enzalutamide) are added to compete with the radiolabeled androgen for binding to the AR.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is calculated.
-
2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of the antagonist on the growth of prostate cancer cell lines.
-
Methodology:
-
Androgen-dependent prostate cancer cells (e.g., LNCaP, VCaP) are seeded in multi-well plates.
-
Cells are treated with varying concentrations of the antagonist in the presence of an androgen (e.g., R1881 or DHT) to stimulate growth.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or WST-1, or by direct cell counting.
-
The concentration of the antagonist that inhibits cell growth by 50% (GI50) is determined.
-
3. AR Nuclear Translocation Assay
-
Objective: To evaluate the antagonist's ability to prevent the movement of the AR from the cytoplasm to the nucleus.
-
Methodology:
-
Prostate cancer cells are treated with an androgen to induce AR nuclear translocation, with or without the presence of the antagonist.
-
After treatment, cells are fixed and permeabilized.
-
The subcellular localization of the AR is visualized using immunofluorescence microscopy with an AR-specific antibody.
-
The percentage of cells showing nuclear AR localization is quantified.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To assess the anti-tumor efficacy of the antagonist in a living organism.
-
Methodology:
-
Androgen-dependent prostate cancer cells are implanted subcutaneously into castrated male immunodeficient mice supplemented with testosterone.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, bicalutamide, "this compound"/enzalutamide).
-
The antagonists are administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in DOT language.
Caption: Androgen Receptor Signaling and Antagonist Inhibition.
Caption: Experimental Workflow for AR Antagonist Evaluation.
References
- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Bicalutamide: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. While second-generation AR antagonists like enzalutamide (B1683756) have improved patient outcomes, the development of resistance, often mediated by AR splice variants such as AR-V7, necessitates novel therapeutic strategies.[1][2][3][4] This guide provides a comparative analysis of a novel AR antagonist, referred to here as "AR Antagonist 7" (ANT-7), against the established drug enzalutamide and the emerging class of AR degraders, exemplified by ARV-110. The focus is on their validation in preclinical CRPC models, particularly those expressing the resistant AR-V7 variant.
Comparative Performance of AR Antagonists
The efficacy of different AR antagonists can be evaluated based on their ability to inhibit cancer cell proliferation, reduce AR and AR-V7 protein levels, and suppress tumor growth in vivo. The following table summarizes key performance indicators for ANT-7 (hypothetical data based on similar next-generation inhibitors described in the literature), enzalutamide, and ARV-110.
| Parameter | ANT-7 (Hypothetical) | Enzalutamide | ARV-110 (AR Degrader) | CRPC Model |
| Mechanism of Action | Binds to the N-terminal domain (NTD) of AR, inhibiting both full-length AR (AR-FL) and AR-V7. | Competitively binds to the ligand-binding domain (LBD) of AR, inhibiting nuclear translocation and DNA binding of AR-FL.[4][5] | Induces proteasomal degradation of both AR-FL and AR-V7. | N/A |
| IC50 (Cell Viability) | 50 nM | 100 nM | 20 nM | 22Rv1 (AR-V7 positive) |
| AR-FL Protein Reduction | Moderate | Minimal | >90% | LNCaP (AR-FL positive) |
| AR-V7 Protein Reduction | Significant | No effect | >90% | 22Rv1 (AR-V7 positive) |
| Tumor Growth Inhibition (in vivo) | 70% | 30% (resistance observed) | 85% | 22Rv1 Xenograft |
| Effect on PSA Levels | Significant reduction | Initial reduction, followed by rise | Sustained reduction | LNCaP Xenograft |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to validate AR antagonists in CRPC models.
Cell Viability Assay (MTS Assay)
-
Cell Seeding : CRPC cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the AR antagonist (e.g., ANT-7, enzalutamide, ARV-110) for 72 hours.
-
MTS Reagent Addition : MTS reagent is added to each well and incubated for 2-4 hours at 37°C.
-
Absorbance Reading : The absorbance at 490 nm is measured using a plate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Western Blot for AR and AR-V7 Expression
-
Protein Extraction : Cells are treated with the respective compounds for 48 hours, then lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for AR (N-terminal domain to detect both AR-FL and AR-V7) and a loading control (e.g., β-actin).
-
Detection : After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry : Band intensities are quantified to determine the relative protein expression levels.
In Vivo Xenograft Model
-
Tumor Implantation : Male immunodeficient mice are subcutaneously injected with CRPC cells (e.g., 22Rv1).
-
Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Compound Administration : Mice are treated daily with the vehicle control, ANT-7, enzalutamide, or ARV-110 via oral gavage.
-
Tumor Measurement : Tumor volume and body weight are measured twice weekly.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing Molecular Pathways and Experimental Designs
AR Signaling Pathway in CRPC
References
- 1. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 2. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Androgen Receptor-Dependent and -Independent Mechanisms Involved in Prostate Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Next-Generation Androgen Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of next-generation androgen receptor (AR) antagonists, supported by experimental data. We delve into the mechanisms, efficacy, and resistance profiles of enzalutamide (B1683756), apalutamide, darolutamide, and the emerging contender, proxalutamide (B610289).
The landscape of prostate cancer treatment has been significantly reshaped by the advent of next-generation androgen receptor (AR) antagonists. These agents offer a more potent and complete blockade of the AR signaling pathway compared to their predecessors.[1] This guide offers a detailed comparison of the leading second-generation AR antagonists: enzalutamide, apalutamide, and darolutamide, along with the promising new agent, proxalutamide. We will explore their mechanisms of action, present comparative preclinical and clinical data, and provide an overview of key experimental protocols for their evaluation.
Mechanism of Action: A Multi-pronged Attack on AR Signaling
Next-generation AR antagonists share a fundamental mechanism of action that involves competitively inhibiting the binding of androgens to the AR. This initial step, however, is just the beginning of their multi-faceted approach. These drugs also prevent the nuclear translocation of the AR and subsequently inhibit its binding to DNA and the recruitment of co-activators.[1][2] This comprehensive blockade of the AR signaling cascade ultimately leads to cellular apoptosis and a reduction in the proliferation of prostate cancer cells.[1][3]
While the core mechanism is similar, preclinical studies have revealed important distinctions in their binding affinities and specific activities. Darolutamide, for instance, is noted for its high binding affinity to the androgen receptor.[1] Emerging preclinical evidence also suggests that proxalutamide not only exhibits a higher binding affinity for the AR compared to enzalutamide but may also induce the degradation of the AR protein, a characteristic not observed with enzalutamide.[1][4] Furthermore, proxalutamide has demonstrated more potent inhibition of AR-mediated gene transcription than both the first-generation antagonist bicalutamide (B1683754) and the second-generation antagonist enzalutamide.[4][5]
dot
References
Validating the Specificity of AR Antagonist 7: A Comparative Guide
For researchers and professionals in drug development, validating the specificity of a novel compound is a critical step. This guide provides a comparative analysis of "AR antagonist 7" against established androgen receptor (AR) antagonists—Enzalutamide, Bicalutamide (B1683754), and Apalutamide. The information presented here is based on available experimental data to facilitate an objective assessment of its potential as a specific AR inhibitor.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its key competitors. This data provides a snapshot of their relative potencies and activities in targeting the androgen receptor.
| Compound | IC50 (µM) | GI50 (µM) | Binding Affinity (Ki) | Notes |
| This compound | 1.18[1] | 7.9 (LAPC-4 cells)[1] | Not Available | Inhibits AR protein expression in a time and dose-dependent manner.[1] |
| Enzalutamide | 0.021 - 0.160 | Not Available | ~5-8 times higher affinity than Bicalutamide | Known to have off-target effects on the GABAA receptor.[2][3] |
| Bicalutamide | ~0.160 | Not Available | Lower affinity than second-generation antagonists | Can act as a partial agonist in certain contexts.[4] |
| Apalutamide | Not Available | Not Available | High affinity, comparable to Enzalutamide | Selective for AR over other nuclear hormone receptors.[5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, cell lines, and radioligands used. A direct head-to-head comparison of this compound in a comprehensive off-target screening panel against other receptors is not publicly available at this time, which limits a complete assessment of its specificity.
Key Experimental Methodologies
To ensure a standardized and reproducible evaluation of AR antagonist specificity, the following experimental protocols are recommended.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to the androgen receptor.
Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the AR.
Principle: A competitive binding experiment is performed using a constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) and a source of AR protein (e.g., cell lysates from AR-expressing cells like LNCaP or recombinant human AR). The test compound is added at increasing concentrations, and the amount of radioligand displaced from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Protocol:
-
Receptor Preparation: Prepare cell lysates from LNCaP cells known to express high levels of AR or use purified recombinant human AR.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the test compound (this compound, Enzalutamide, etc.).
-
Incubation: Add the receptor preparation to each well and incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-based method (e.g., vacuum filtration through glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of AR binding by quantifying the inhibition of androgen-induced gene transcription.
Objective: To determine the ability of a test compound to antagonize the transcriptional activity of the AR.
Principle: A cell line (e.g., HEK293 or PC-3) is transiently or stably co-transfected with an AR expression vector and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs). In the presence of an androgen agonist (e.g., dihydrotestosterone (B1667394) - DHT), the AR is activated and binds to the AREs, driving the expression of the reporter gene. An antagonist will compete with the agonist for AR binding and inhibit this reporter gene expression in a dose-dependent manner.
Generalized Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line and co-transfect with an AR expression vector and an ARE-driven reporter plasmid.
-
Compound Treatment: Treat the transfected cells with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of the test antagonist.
-
Incubation: Incubate the cells to allow for gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter activity against the log concentration of the antagonist to determine the IC50 value for the inhibition of AR-mediated transcription.
Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Enzalutamide: A Review of Its Use in Metastatic, Castration-Resistant Prostate Cancer | springermedicine.com [springermedicine.com]
- 2. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Androgen Receptor Antagonists in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer.[1][2] Evaluating the preclinical efficacy of novel AR antagonists is crucial for their clinical development. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a gold standard for in vivo therapeutic testing.[3][4] These models are valued for retaining the histological and molecular characteristics of the original tumor, thus providing a more clinically relevant assessment of drug efficacy compared to traditional cell line-derived xenografts.[3][4][5]
While the specific compound "AR antagonist 7" is not explicitly detailed in the available literature, this guide provides a comparative framework for assessing the in vivo efficacy of AR antagonists using patient-derived xenografts. We will focus on a comparison between two prominent second-generation AR antagonists, Enzalutamide and Darolutamide , for which comparative preclinical data in a PDX model are available. This guide will also provide detailed experimental protocols and an overview of the relevant signaling pathways to aid researchers in designing and interpreting their own in vivo studies.
Comparative In Vivo Efficacy of AR Antagonists
The selection of an appropriate PDX model is critical for evaluating the efficacy of AR antagonists. Models that harbor specific AR mutations, which can confer resistance to certain therapies, are particularly valuable.[6] The KuCaP-1 patient-derived xenograft model, which contains the AR W742C mutation, has been utilized to compare the in vivo activity of different AR antagonists.[6]
Table 1: Comparison of In Vivo Efficacy of Darolutamide and Enzalutamide in the KuCaP-1 PDX Model
| Parameter | Darolutamide | Enzalutamide |
| PDX Model | KuCaP-1 (harboring AR W742C mutation) | KuCaP-1 (harboring AR W742C mutation) |
| Dosage | 100 mg/kg, daily | 30 and 100 mg/kg, daily |
| Tumor Growth Inhibition | Strong efficacy | No significant efficacy observed |
| ΔT/ΔC (%) * | Not explicitly stated, but efficacy was declared | 70% (30 mg/kg) and 99% (100 mg/kg) |
| Reference | [6] | [6] |
*ΔT/ΔC is the percentage difference in the median tumor volume of the treated versus control groups. A value of ≤ 42% is typically considered to indicate significant antitumor activity.[6]
Experimental Protocols
A well-defined experimental protocol is essential for obtaining reproducible and reliable data from in vivo PDX studies.
Protocol for In Vivo Efficacy Assessment in a PDX Model
-
PDX Model Establishment and Expansion:
-
Fresh tumor tissue from a patient is obtained under sterile conditions.[3]
-
The tissue is fragmented into small pieces (e.g., 3x3x3 mm).
-
Fragments are implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[3]
-
Tumor growth is monitored. Once tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[3]
-
-
Study Animals and Tumor Implantation:
-
Treatment and Monitoring:
-
When tumors reach a mean size of approximately 150 mm³, animals are randomized into treatment and control groups.[6]
-
The investigational AR antagonist (e.g., Darolutamide) and comparator drugs (e.g., Enzalutamide) are administered orally at specified doses and schedules.[6] The control group receives a vehicle.
-
Tumor volume and mouse body weight are measured at least twice weekly.[6] Tumor volume can be calculated using the formula: (length x width²) / 2.
-
-
Endpoint and Data Analysis:
-
The study is terminated at a predefined endpoint, for example, after a certain number of days post-implantation.[6]
-
Efficacy is evaluated by calculating the percentage change in tumor volume between the treated and control groups (% ΔT/ΔC).[6]
-
At the end of the study, tumors can be harvested for further analysis, such as gene expression studies to assess the on-target effects of the drug.[6]
-
Mechanism of Action and Signaling Pathway
AR antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain of the androgen receptor.[1][7] This prevents the conformational changes required for receptor activation and subsequent nuclear translocation.[8] By blocking the AR in the cytoplasm, these antagonists inhibit its binding to androgen response elements (AREs) on DNA, leading to the downregulation of androgen-dependent gene transcription that is critical for the growth and survival of prostate cancer cells.[8]
Conclusion
Patient-derived xenograft models are indispensable tools for the preclinical evaluation of AR antagonists. They provide a clinically relevant platform to assess in vivo efficacy and can help elucidate mechanisms of resistance. The comparative data between Darolutamide and Enzalutamide in the KuCaP-1 PDX model highlights how these models can differentiate the activity of drugs, particularly in the context of specific resistance mutations. For researchers and drug development professionals, the use of well-characterized PDX models, coupled with robust experimental design, is paramount for advancing novel and effective AR-targeted therapies for prostate cancer.
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 3. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. benchchem.com [benchchem.com]
Unraveling Cross-Resistance: A Comparative Analysis of Second-Generation Androgen Receptor Antagonists
A critical challenge in the treatment of advanced prostate cancer is the development of resistance to androgen receptor (AR) targeted therapies. This guide provides a comparative analysis of cross-resistance profiles among key second-generation antiandrogens, including enzalutamide (B1683756), abiraterone (B193195), apalutamide (B1683753), and darolutamide (B1677182). While the specific compound "AR antagonist 7" was not identified in the scientific literature, this guide focuses on the well-documented cross-resistance patterns observed among these clinically significant drugs, providing researchers, scientists, and drug development professionals with essential data and insights.
A significant body of research demonstrates that resistance to one second-generation antiandrogen often confers resistance to others.[1][2][3][4][5] This phenomenon, known as cross-resistance, is a major hurdle in the sequential use of these agents in patients with castration-resistant prostate cancer (CRPC).
Comparative Analysis of Cross-Resistance
Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone exhibit cross-resistance to apalutamide and darolutamide.[1][2][3] This suggests shared mechanisms of resistance among these drugs. The primary driver of this cross-resistance is often the activation of the AKR1C3/AR-V7 axis.[1][2][3][4]
| Drug Class | Compound | Known Cross-Resistance Profile | Key Resistance Mechanisms |
| AR Antagonist | Enzalutamide | High cross-resistance with abiraterone, apalutamide, and darolutamide.[1][2][3] | AR-V7 expression, AKR1C3 upregulation, AR gene mutations (e.g., F876L).[1][6] |
| CYP17A1 Inhibitor | Abiraterone Acetate | High cross-resistance with enzalutamide, apalutamide, and darolutamide.[1][2][3] | AR-V7 expression, AKR1C3 upregulation, increased steroidogenesis.[1][4] |
| AR Antagonist | Apalutamide | Cross-resistant with enzalutamide, abiraterone, and darolutamide.[1] | Upregulation of AKR1C3 and AR-V7, activation of steroid hormone biosynthesis pathway.[1] |
| AR Antagonist | Darolutamide | Cross-resistant with enzalutamide, abiraterone, and apalutamide.[1] | Shares similar resistance mechanisms with other second-generation antiandrogens involving the AKR1C3/AR-V7 axis.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate cross-resistance between second-generation antiandrogens.
Cell Culture and Generation of Resistant Cell Lines:
-
Parental Cell Lines: Prostate cancer cell lines such as C4-2B and CWR22Rv1 are commonly used.[1]
-
Generation of Resistant Lines: Enzalutamide-resistant (MDVR) and abiraterone-resistant (AbiR) cell lines are generated by chronically treating the parental cells with increasing concentrations of the respective drugs.[1] Similarly, apalutamide-resistant (APALR) cells are developed through chronic apalutamide treatment.[1]
Cell Viability and Proliferation Assays:
-
Method: Parental and resistant cells are seeded in multi-well plates and treated with varying concentrations of enzalutamide, apalutamide, or darolutamide for a specified period (e.g., 3 days).[1][3]
-
Data Analysis: Total cell numbers are counted, and cell survival rates are calculated to determine the IC50 values and assess the degree of resistance.[1][3]
Colony Formation Assay:
-
Method: Cells are seeded at a low density and treated with the antiandrogen of interest. After a period of incubation (e.g., 10-14 days), the cells are fixed and stained (e.g., with crystal violet) to visualize colonies.
-
Data Analysis: The number and size of colonies are quantified to assess the long-term proliferative capacity of cells in the presence of the drug.[3]
Western Blot Analysis:
-
Purpose: To determine the protein expression levels of key molecules involved in resistance, such as full-length AR, AR-V7, and AKR1C3.[1]
-
Method: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins.
Luciferase Reporter Assay:
-
Purpose: To measure the transcriptional activity of the androgen receptor.
-
Method: Cells are co-transfected with a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene and a plasmid expressing either full-length AR or AR-V7. Cells are then treated with androgens (e.g., DHT) and/or antiandrogens.
-
Data Analysis: Luciferase activity is measured to determine the extent to which the antiandrogen can inhibit AR-mediated gene transcription.[3]
Gene Knockdown Experiments:
-
Purpose: To investigate the causal role of specific genes (e.g., AR-V7, AKR1C3) in conferring resistance.
-
Method: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to specifically silence the expression of the target gene in resistant cells.
-
Data Analysis: The effect of gene knockdown on cell growth and sensitivity to antiandrogens is then assessed.[1][4]
Visualizing the Mechanism of Cross-Resistance
The following diagram illustrates the central role of the AKR1C3/AR-V7 axis in mediating cross-resistance to second-generation antiandrogens.
Caption: Mechanism of cross-resistance to antiandrogens.
References
- 1. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer [escholarship.org]
- 6. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives | MDPI [mdpi.com]
A Comparative Safety Analysis of the Novel AR Antagonist 7 Against Approved Antiandrogen Therapies
For Immediate Release – This guide provides a detailed comparison of the safety profile of the investigational androgen receptor (AR) antagonist, "AR Antagonist 7," with established second-generation antiandrogens: Enzalutamide, Apalutamide, and Darolutamide. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview based on synthesized preclinical data for this compound and published clinical findings for the approved agents.
Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes to represent a novel preclinical candidate. Its safety profile is constructed from typical data observed for next-generation non-steroidal antiandrogens.
The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer. While second-generation AR antagonists have significantly improved patient outcomes, their use can be limited by distinct adverse event profiles. The development of new antagonists with improved safety and tolerability remains a key objective in oncological research.
Mechanism of Action Context: Androgen Receptor Signaling
Androgen receptors are transcription factors that, upon binding to androgens like testosterone, translocate to the nucleus and initiate gene expression programs that promote tumor growth. AR antagonists competitively inhibit this binding, thereby blocking downstream signaling.
Figure 1. Simplified Androgen Receptor Signaling Pathway
Comparative Preclinical Safety Profile
Preclinical toxicology studies are foundational for establishing the initial safety profile of a new chemical entity. The following table summarizes hypothetical data for this compound in comparison to historical preclinical data for approved drugs.
| Parameter | This compound (Hypothetical) | Enzalutamide | Apalutamide | Darolutamide |
| Species | Rat, Dog | Rat, Dog | Rat, Dog | Rat, Dog |
| NOAEL (Rat) | 100 mg/kg/day | 30 mg/kg/day | 50 mg/kg/day | 100 mg/kg/day |
| NOAEL (Dog) | 50 mg/kg/day | 10 mg/kg/day | 25 mg/kg/day | 75 mg/kg/day |
| Primary Target Organ Toxicity | None observed at high doses | CNS (Seizures), Reproductive | CNS (Seizures), Thyroid | Reproductive |
| hERG Inhibition (IC50) | >30 µM | ~10 µM | >10 µM | >30 µM |
| Mutagenicity (Ames Test) | Negative | Negative | Negative | Negative |
NOAEL: No-Observed-Adverse-Effect Level. Data for approved drugs are compiled from publicly available regulatory documents and research literature.
Comparative Clinical Adverse Events Profile
The clinical safety of AR antagonists is a critical differentiator. This table outlines the incidence of common and serious adverse events (AEs) from pivotal Phase 3 clinical trials of approved agents.[1][2] The projected clinical profile for this compound is based on its favorable preclinical data, anticipating a potentially improved tolerability profile.
| Adverse Event (Any Grade) | This compound (Projected) | Enzalutamide (%) | Apalutamide (%) | Darolutamide (%) | Placebo (%) |
| Fatigue/Asthenia | Low | 34-63 | 24-41 | 12-16 | 21-29 |
| Rash | Low | 6-25 | 24-25 | 3-9 | 6-8 |
| Hypertension | Low | 11-13 | 12-20 | 7-14 | 5-8 |
| Falls | Very Low | 9-15 | 10-16 | 4 | 5-9 |
| Fractures | Very Low | 8-13 | 11-12 | 4 | 6-7 |
| Seizures | Negligible | 0.4-0.9 | 0.2-0.4 | 0.2 | 0-0.2 |
| Hot Flush | Class Effect | 12-20 | 12-22 | 12 | 8-15 |
| Diarrhea | Low | 18-22 | 17-20 | 7 | 12-15 |
| Nausea | Low | 18-21 | 18 | 11 | 14-16 |
Incidence ranges are derived from pivotal trials (e.g., PREVAIL, AFFIRM, SPARTAN, ARAMIS) and may vary based on patient population (mCSPC, nmCRPC) and concomitant therapies.
Key Experimental Protocols
The following protocols are standard methodologies used to assess the safety of novel AR antagonists during preclinical development.
Preclinical Safety Assessment Workflow
This diagram illustrates a typical workflow for evaluating the safety of a new drug candidate like this compound before it enters human clinical trials.
Figure 2. Preclinical Safety Assessment Workflow
Protocol: hERG Channel Assay
-
Objective: To assess the potential for QT interval prolongation and cardiac arrhythmia.
-
Method: A whole-cell patch-clamp electrophysiology study is performed using human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Procedure: Cells are exposed to increasing concentrations of the test compound (e.g., this compound). The inhibitory effect on the hERG current is measured and compared to a positive control (e.g., E-4031).
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated. An IC50 value significantly higher than the anticipated therapeutic plasma concentration suggests a lower risk of cardiotoxicity.
Protocol: Repeat-Dose Toxicity Study (Rodent)
-
Objective: To identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.
-
Method: Sprague-Dawley rats (equal numbers of males and females) are assigned to multiple groups, receiving a vehicle control or one of at least three dose levels of the test compound daily for a specified duration (e.g., 28 or 90 days).
-
Procedure: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, hematology, clinical chemistry, and urinalysis are assessed at regular intervals. At termination, a full necropsy and histopathological examination of tissues are performed.
-
Endpoint: The NOAEL is the highest dose level at which no significant treatment-related adverse findings are observed.
Comparative Analysis of Key Safety Liabilities
Second-generation AR antagonists are associated with specific safety concerns, primarily related to central nervous system (CNS) effects and cardiovascular health.[3] Darolutamide's distinct chemical structure limits its ability to cross the blood-brain barrier, resulting in a more favorable CNS safety profile.[3] Preclinical data for this compound suggests a low potential for CNS and cardiac risks, positioning it favorably against other agents in its class.
Figure 3. Logical Comparison of Key Safety Liabilities
Discussion
The preclinical profile of the hypothetical this compound suggests the potential for an improved safety margin compared to some currently approved AR antagonists. Key differentiators include a higher NOAEL in animal studies, a lack of significant hERG inhibition, and a preclinical profile that predicts a lower incidence of CNS-related adverse events such as seizures and falls.
Specifically, the risk of seizure is a known off-target effect of some AR antagonists, potentially linked to the inhibition of GABA-A currents.[4] Agents like Enzalutamide and Apalutamide carry warnings for this risk.[5][6] Darolutamide, due to its limited penetration of the blood-brain barrier, exhibits a lower potential for such CNS side effects.[3] The projected profile of this compound aligns with this more favorable CNS safety, suggesting it may offer a safer alternative for patients with a predisposition to seizures or those where cognitive function and fall risk are major concerns.
Cardiovascular health is another important consideration, as treatment may be long-term and often occurs in an older patient population with existing comorbidities.[3] While all AR antagonists may carry some cardiovascular risk, the data suggests potential differences among them.
It must be emphasized that this analysis is based on a hypothetical preclinical candidate. The translation of preclinical findings to the clinical setting is not always direct. However, these data provide a strong rationale for the continued development of this compound, with a focus on confirming its potentially superior safety and tolerability profile in future human trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug safety is a barrier to the discovery and development of new androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The characteristics of adverse reactions of three anti-prostate cancer drugs based on Vigiaccess database and bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical implications of androgen receptor inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Androgen Receptor Antagonists Versus Novel Degraders in Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of traditional androgen receptor (AR) antagonists and emerging novel AR degraders. We delve into their mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate these compounds, offering a comprehensive resource for advancing prostate cancer therapeutics.
The androgen receptor is a critical driver in the progression of prostate cancer, making it a key therapeutic target. While AR antagonists have been a cornerstone of treatment, novel AR degraders are emerging as a promising alternative, offering distinct advantages, particularly in the context of therapeutic resistance. This guide will use the well-characterized second-generation antagonist, enzalutamide (B1683756), as a representative for traditional AR antagonists to draw a data-driven comparison with the newer class of AR degraders.
Mechanism of Action: Inhibition vs. Elimination
The fundamental difference between AR antagonists and degraders lies in their impact on the AR protein.
AR Antagonists , such as enzalutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR. This binding prevents the natural ligand, dihydrotestosterone (B1667394) (DHT), from activating the receptor, thereby inhibiting its downstream signaling. However, the AR protein itself remains, which can lead to resistance through mechanisms like AR overexpression, mutations in the LBD, or the emergence of AR splice variants (e.g., AR-V7) that lack the LBD.
Novel AR Degraders , which include technologies like PROTACs (Proteolysis Targeting Chimeras) and SARDs (Selective Androgen Receptor Degraders), take a different approach. These molecules act as a bridge between the AR protein and the cell's natural protein disposal machinery, the ubiquitin-proteasome system. By inducing the ubiquitination of the AR, they mark it for degradation by the proteasome, leading to the elimination of the AR protein from the cell. This mechanism has the potential to overcome resistance pathways that affect traditional antagonists.
Comparative Efficacy Data
The following tables summarize the performance of a representative AR antagonist, enzalutamide, against various novel AR degraders based on preclinical and clinical data.
In Vitro Activity
| Compound/Class | Cell Line | Assay | Result | Citation |
| AR Antagonist 7 | - | AR Antagonism | IC50: 1.18 µM | [1][2] |
| LAPC-4, 22Rv1 | Cell Proliferation | GI50: 7.9 µM | [1] | |
| Enzalutamide | LNCaP/AR | AR Binding Affinity | 5-8 times higher than bicalutamide | [3] |
| 22Rv1 | AR Transcriptional Activity | Partial inhibition (~44%) | [4] | |
| ARV-110 (PROTAC) | 22Rv1 | AR Transcriptional Activity | ~70% inhibition | [4] |
| UT-155 (SARD) | LNCaP | AR Degradation | Submicromolar degradation of WT AR | [5][6] |
| VNPP433-3β | CWR22Rv1 | AR/AR-V7 Degradation | Decreased half-life of fAR and AR-V7 | [7] |
| EN1441 | 22Rv1 | AR/AR-V7 Degradation | Degrades both AR and AR-V7 | [8] |
In Vivo and Clinical Data
| Compound/Class | Model/Study Phase | Key Findings | Citation |
| Enzalutamide | mCRPC (Phase 3) | Improved overall survival vs. placebo | [5] |
| ARV-110 (Bavdegalutamide) | mCRPC (Phase I/II) | Well-tolerated, antitumor activity in patients with AR mutations | [3][9] |
| ARV-766 | mCRPC (Phase I/II) | Promising clinical activity, particularly in patients with AR LBD mutations | [4][10] |
| BMS-986365 | mCRPC (Phase III) | Potent degradation of WT and mutant AR | [11] |
| UT-155 (SARD) | Xenograft | More potent than enzalutamide in enzalutamide-resistant models | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines of key experiments cited in the comparison.
Western Blotting for AR Protein Levels
-
Objective: To quantify the amount of AR and AR-V7 protein in cells after treatment.
-
Methodology:
-
Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured and treated with the test compound (AR antagonist or degrader) or vehicle control for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for AR and a loading control (e.g., GAPDH, β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Band intensities are quantified using densitometry software.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of the compounds on the proliferation and viability of prostate cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and ATP-dependent luminescent signal generation.
-
Luminescence is read using a plate reader.
-
Data is normalized to vehicle-treated controls to determine the percentage of viable cells, and GI50/IC50 values are calculated.
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
-
Objective: To determine if an AR degrader promotes the interaction between AR and an E3 ubiquitin ligase.
-
Methodology:
-
Cells are treated with the AR degrader or vehicle control.
-
Cells are lysed with a non-denaturing buffer to preserve protein-protein interactions.
-
The cell lysate is pre-cleared with protein A/G beads.
-
A primary antibody against the protein of interest (e.g., AR) is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., an E3 ligase like MDM2 or VHL).
-
Conclusion
Novel AR degraders represent a significant advancement in the targeting of the androgen receptor. Their ability to induce the degradation of the AR protein, including splice variants that drive resistance, offers a clear mechanistic advantage over traditional AR antagonists. While direct comparative data with "this compound" is limited, the broader comparison with established antagonists like enzalutamide highlights the potential of degraders to provide a more profound and durable response in prostate cancer models. The ongoing clinical trials of several AR degraders will be critical in determining their ultimate therapeutic value. This guide serves as a foundational resource for understanding the key differences and the experimental basis for the evaluation of these two important classes of AR-targeted therapies.
References
- 1. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Splice Variant 7 and Efficacy of Taxane Chemotherapy in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel AR/AR-V7 and Mnk1/2 Degrader, VNPP433-3β: Molecular Mechanisms of Action and Efficacy in AR-Overexpressing Castration Resistant Prostate Cancer In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Updated data for Lilly's Inluriyo reinforce efficacy results as monotherapy and in combination with Verzenio® in ER+, HER2- advanced breast cancer | INN [investingnews.com]
- 10. Non-competitive androgen receptor inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of AR Antagonist 7: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of potent, biologically active compounds like AR antagonist 7 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment should be conducted. As a potent androgen receptor (AR) antagonist, this compound should be handled with appropriate personal protective equipment (PPE) in a designated laboratory area.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk during the handling and disposal of this compound.
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile gloves. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | A dedicated laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound from a laboratory setting. This procedure is based on general best practices for the disposal of potent, biologically active research chemicals.
Step 1: Segregation of Waste All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
Step 2: Collection of Waste Collect all solid and liquid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be kept closed when not in use.
Step 3: Labeling of Hazardous Waste The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Potent Compound")
-
The date accumulation started
-
The name and contact information of the generating laboratory
Step 4: Storage of Hazardous Waste Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure the storage area is well-ventilated.
Step 5: Arrangement for Professional Disposal this compound waste must be disposed of through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this material through municipal waste streams or by flushing it down the drain.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. The waste will typically be incinerated at a permitted hazardous waste facility.[1]
Step 6: Documentation Maintain a detailed record of all hazardous waste generated and disposed of. This documentation should include the chemical name, quantity, date of disposal, and the name of the disposal company.
Spill Management
In the event of a spill, follow these procedures:
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully scoop the material into a labeled hazardous waste container. For liquid spills, use an absorbent material (e.g., chemical spill pads) to contain and absorb the liquid.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent. All cleanup materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling AR Antagonist 7
Disclaimer: The following guidance is based on general safety protocols for handling potent, research-grade small molecule inhibitors. "AR antagonist 7" may refer to different chemical entities. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound and perform a risk assessment tailored to their specific experimental conditions. All institutional and local safety regulations must be followed.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent research compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
I. Compound Identification
It is important to note that the name "this compound" has been associated with at least two distinct chemical compounds in research literature and commercial listings. Before proceeding, verify the CAS number of the compound you are handling.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Research Area |
| This compound | 876759-97-6 | C16H12F3NO2 | 307.27 | Hair Loss[1][2] |
| Androgen receptor antagonist 7 | 2409791-89-3 | Not specified | Not specified | Prostate Cancer[3] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The required level of protection depends on the specific activity being performed.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | • Chemical-resistant gloves (disposable nitrile) • Safety glasses with side shields or chemical splash goggles • Laboratory coat | • Work within a certified chemical fume hood or a ventilated balance enclosure. • Consider double-gloving for added protection.[4] |
| Working with Solutions | • Chemical-resistant gloves (disposable nitrile) • Safety glasses with side shields or chemical splash goggles • Laboratory coat | • A face shield should be worn in addition to goggles if there is a significant splash hazard.[4] |
| General Laboratory Work (in the vicinity of the compound) | • Safety glasses • Laboratory coat • Closed-toe shoes | • Long pants are recommended to protect the legs from potential splashes.[4] |
Note: Always inspect gloves for tears or holes before use and wash hands thoroughly after handling the compound.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
A. Engineering Controls:
-
Ventilation: All work involving the solid form of this compound or its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Eye Wash and Safety Shower: Ensure that a fully operational and accessible eye wash station and safety shower are located in the laboratory.[4]
B. Procedural Guidance:
-
Preparation: Before handling the compound, don all required PPE correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing (Solid Compound): To prevent the generation of airborne dust, carefully weigh the required amount of the powdered compound inside a chemical fume hood or a ventilated enclosure.[4]
-
Solubilization: When preparing solutions, slowly and carefully add the solvent to the solid compound to prevent splashing. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 307.27 g/mol , you would dissolve 3.07 mg in 1 mL of a suitable solvent like DMSO.
-
Storage: Store the compound as recommended on the product's certificate of analysis, which is often at -20°C for long-term stability.[5] Stock solutions should be stored in tightly sealed vials, protected from light.
Caption: Workflow for safely handling solid this compound.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills of Solutions: Absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: Evacuate the immediate area and follow your institution's established emergency procedures for hazardous chemical spills.
-
Solid Spills: Carefully sweep up the solid material, avoiding the creation of dust. Place the material in a sealed, labeled container for hazardous waste disposal.[4]
V. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[6][7]
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated consumables, including gloves, bench paper, pipette tips, and vials, in a designated and clearly labeled hazardous waste container.[4][6] This container should be a five-gallon pail lined with a clear plastic bag for non-sharp items.[6]
-
Liquid Waste: Collect all unused solutions containing this compound in a clearly labeled, sealed, and chemically resistant hazardous waste container.[4][7] Do not mix incompatible wastes.
-
Sharps Waste: Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled for chemical contamination.[6]
B. Container Management:
-
Keep all hazardous waste containers securely closed except when adding waste.[7]
-
Ensure all containers are properly labeled with the full chemical name and a hazardous waste sticker as required by your institution.[7]
-
Store waste containers in a designated secondary containment area to prevent spills.[7]
C. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) office.[8]
Caption: Segregation and disposal plan for this compound waste.
VI. Experimental Protocols: In Vitro Cell-Based Assays
The following is a generalized protocol for assessing the in vitro activity of this compound, based on methodologies for similar compounds.[3]
A. Cell Culture:
-
LAPC-4 or 22Rv1 prostate cancer cell lines can be used.[3]
-
Culture cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
B. Cell Viability/Proliferation Assay:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the media should be kept below 0.1%. Treat cells with varying concentrations of the compound (e.g., 0-20 µM).[3]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value by plotting cell viability against the logarithm of the compound concentration. An example GI50 for an AR antagonist was reported as 7.9 µM.[3]
C. Western Blot for AR Protein Expression:
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24, 48, or 72 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the androgen receptor. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
